1-cyclopropyl-1H-pyrazole-4-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-5-6-3-8-9(4-6)7-1-2-7/h3-5,7H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHABDBBXXQVOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267704 | |
| Record name | 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082066-00-9 | |
| Record name | 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082066-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the heterocyclic building block, 1-cyclopropyl-1H-pyrazole-4-carbaldehyde. We will delve into its chemical identity, robust synthetic methodologies, characteristic reactivity, and its pivotal role as an intermediate in the synthesis of pharmacologically active agents. The content herein is synthesized from peer-reviewed literature and established chemical data to ensure scientific integrity and practical utility.
Compound Identification and Physicochemical Properties
The foundational step in utilizing any chemical entity is the unambiguous confirmation of its identity and properties. This compound is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are of immense interest in medicinal chemistry.[1]
The cyclopropyl moiety is a well-regarded "bioisostere" in drug design, often introduced to modulate metabolic stability, binding affinity, and lipophilicity. Its combination with the pyrazole-4-carbaldehyde scaffold creates a versatile intermediate for further chemical elaboration.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | 1-cyclopropylpyrazole-4-carbaldehyde | PubChem[2] |
| CAS Number | 1082066-00-9 | PubChem[2] |
| Molecular Formula | C₇H₈N₂O | PubChem[2] |
| Molecular Weight | 136.15 g/mol | PubChem[2] |
| Canonical SMILES | C1CC1N2C=C(C=N2)C=O | PubChemLite[3] |
| InChIKey | KHABDBBXXQVOHP-UHFFFAOYSA-N | PubChem[2] |
Strategic Importance in Medicinal Chemistry
The pyrazole nucleus is a "privileged scaffold," appearing in numerous approved drugs with diverse therapeutic actions, including anti-inflammatory (Celecoxib), anti-obesity (Rimonabant), and anti-cancer agents.[4][5] The specific substitution pattern of this compound makes it a valuable precursor for creating libraries of novel compounds.
The aldehyde functional group at the 4-position is the key to its utility. It serves as a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of new pharmacophores and functional groups. This strategic placement enables chemists to explore the chemical space around the pyrazole core efficiently, a critical activity in lead optimization campaigns. Its derivatives are explored for applications in both pharmaceuticals and agrochemicals, such as herbicides and pesticides.[6]
Synthesis Methodologies
The construction of the 1,4-disubstituted pyrazole ring system is a well-trodden path in organic synthesis. The Vilsmeier-Haack reaction is a particularly powerful and frequently employed method for the one-pot cyclization and formylation of hydrazones to yield pyrazole-4-carbaldehydes.[4][7][8][9]
The Vilsmeier-Haack Approach: Mechanism and Rationale
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic species is highly effective for formylating electron-rich substrates. In the context of pyrazole synthesis, a precursor hydrazone undergoes cyclization and subsequent formylation to deliver the target aldehyde. This method is often favored for its operational simplicity and the ready availability of starting materials.
The diagram below illustrates the general workflow for synthesizing pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.
Caption: Workflow for Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes.
Experimental Protocol: General Procedure for Vilsmeier-Haack Synthesis
The following protocol is a generalized representation based on procedures reported in the literature for the synthesis of substituted 1H-pyrazole-4-carbaldehydes.[9] Researchers must adapt and optimize conditions for their specific substrates and scale.
Materials:
-
Appropriate hydrazone precursor
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium hydroxide (NaOH) solution, dilute
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (typically 3 equivalents) dropwise to the cold, stirred DMF. Maintain the temperature at 0 °C during the addition.
-
Substrate Addition: After the formation of the Vilsmeier reagent, add the hydrazone precursor (1 equivalent) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture onto a beaker of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a dilute sodium hydroxide solution until a precipitate forms.
-
Extraction & Purification: Filter the resulting solid precipitate. If no solid forms, extract the aqueous layer with ethyl acetate. The crude product is then purified, typically by flash column chromatography using a gradient of ethyl acetate and petroleum ether.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Reactivity and Synthetic Utility
The aldehyde group of this compound is a versatile functional group that can participate in a wide array of chemical transformations, making it an ideal intermediate for building molecular complexity.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted amines.
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Knoevenagel Condensation: Condensation with active methylene compounds to form substituted alkenes, a reaction used to create pyrazolylmethylenepyrazol-5-ones.[10]
-
Oxidation: Oxidation to the corresponding carboxylic acid, which can then be converted to esters or amides. A patent describes the direct conversion to N-cyclopropyl-pyrazole-4-carboxamides.[11]
-
Formation of Imines/Oximes: Reaction with amines or hydroxylamine to form Schiff bases or oximes, respectively, which are important intermediates in their own right.
The diagram below outlines some of the key synthetic transformations available from the aldehyde moiety.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H8N2O) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemmethod.com [chemmethod.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-cyclopropyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
CAS Number: 1082066-00-9[1][2][3]
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[4] Its remarkable versatility and ability to serve as a bioisostere for other aromatic systems have cemented its status as a "privileged scaffold" in drug discovery. This designation stems from its presence in a multitude of clinically approved drugs and biologically active compounds across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. The pyrazole core's unique electronic properties and its capacity for substitution at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the design of novel therapeutics.
This guide focuses on a particularly valuable derivative, 1-cyclopropyl-1H-pyrazole-4-carbaldehyde. The introduction of a cyclopropyl group at the N1 position often enhances metabolic stability and modulates binding affinity, while the carbaldehyde at the C4 position serves as a versatile synthetic handle for further molecular elaboration. This combination makes this compound a key intermediate in the synthesis of complex bioactive molecules.[5] This document will provide a comprehensive overview of its synthesis, physicochemical properties, and its burgeoning role in the development of next-generation therapeutics, with a particular focus on its application as a precursor to kinase inhibitors.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a lead compound is paramount in the early stages of drug development. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1082066-00-9 | PubChem[1], Apollo Scientific[2] |
| Molecular Formula | C₇H₈N₂O | PubChem[1] |
| Molecular Weight | 136.15 g/mol | PubChem[1] |
| IUPAC Name | 1-cyclopropylpyrazole-4-carbaldehyde | PubChem[1] |
| Appearance | Not specified | - |
| Purity | Typically ≥97% | Apollo Scientific[2] |
Safety and Handling:
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Synthetic Methodologies: A Tale of Two Strategies
The synthesis of this compound can be approached through two primary strategic disconnections, each with its own merits and considerations for the synthetic chemist. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Strategy 1: N-Cyclopropylation of a Pre-formed Pyrazole Core
This strategy involves the initial synthesis of the pyrazole-4-carbaldehyde scaffold followed by the introduction of the cyclopropyl group at the N1 position. This is a convergent approach that allows for the late-stage introduction of the N-substituent.
Experimental Protocol: N-Cyclopropylation of 1H-Pyrazole-4-carboxaldehyde
This protocol is adapted from a procedure described for the synthesis of this compound.[6]
Materials:
-
1H-Pyrazole-4-carboxaldehyde
-
Cyclopropyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a pressure tube, add 1H-pyrazole-4-carboxaldehyde (1 equivalent), N,N-dimethylformamide (DMF), and potassium carbonate (2.5 equivalents).
-
Add cyclopropyl bromide (1.1 equivalents) to the stirred suspension.
-
Seal the pressure tube and heat the reaction mixture to 130°C for 18 hours.
-
Cool the reaction mixture to room temperature.
-
Partition the mixture between dichloromethane (DCM) and water.
-
Separate the organic layer and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel chromatography to obtain this compound.
Causality Behind Experimental Choices:
-
Potassium carbonate: A mild base is used to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the cyclopropyl bromide.
-
DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Pressure tube and high temperature: The N-alkylation of pyrazoles can be sluggish, and the use of a sealed tube and elevated temperature increases the reaction rate.
Strategy 2: Vilsmeier-Haack Formylation of a Cyclopropylhydrazine Derivative
An alternative and widely used method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][7] This reaction involves the formylation of an electron-rich substrate, in this case, a hydrazone derived from cyclopropylhydrazine.
Conceptual Workflow for Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack reaction workflow for pyrazole synthesis.
General Procedure Outline:
-
Hydrazone Formation: React cyclopropylhydrazine with a suitable ketone or aldehyde (e.g., acetone) to form the corresponding hydrazone.
-
Vilsmeier-Haack Reaction: Treat the hydrazone with the Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This step results in the simultaneous cyclization to the pyrazole ring and formylation at the 4-position.
-
Work-up and Purification: The reaction is typically quenched with a base, followed by extraction and purification by chromatography or recrystallization.
The Role of this compound in Drug Discovery
The aldehyde functionality at the C4 position of the pyrazole ring is a key feature that makes this compound a valuable building block in drug discovery. It serves as a versatile anchor point for the introduction of various pharmacophores through a range of chemical transformations, including:
-
Reductive amination to form substituted amines.
-
Wittig and related olefination reactions to introduce carbon-carbon double bonds.
-
Oxidation to the corresponding carboxylic acid, which can then be converted to amides, esters, and other derivatives.
-
Condensation reactions with active methylene compounds.
Application in the Development of Kinase Inhibitors
A significant area of application for pyrazole derivatives, including those derived from this compound, is in the development of protein kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.
Illustrative Signaling Pathway and Drug Action
The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and how a pyrazole-based inhibitor, synthesized from a 1-substituted-pyrazole-4-carbaldehyde precursor, can block its activity.
Caption: Mechanism of action of a pyrazole-based kinase inhibitor.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules with significant biological activity. Its straightforward synthesis, coupled with the reactivity of the aldehyde functional group, provides a robust platform for the generation of diverse chemical libraries for drug discovery. The established importance of the pyrazole scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, ensures that this compound will continue to be of great interest to researchers in both academia and industry. Future research will likely focus on the development of novel synthetic routes to this and related compounds, as well as its application in the design of inhibitors for a wider range of biological targets.
References
- 1. 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1082066-00-9 Cas No. | 1-(Cyclopropyl)-1H-pyrazole-4-carbaldehyde | Apollo [store.apolloscientific.co.uk]
- 3. 1082066-00-9|this compound|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
physical and chemical properties of 1-cyclopropyl-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications
Introduction: The Strategic Value of a Unique Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the privileged heterocyclic scaffolds, pyrazoles have consistently demonstrated their value, forming the core of numerous approved drugs.[1] This guide focuses on a particularly valuable derivative: This compound .
The unique combination of a pyrazole ring, a reactive carbaldehyde functional group, and a cyclopropyl moiety imparts a distinctive set of properties to this molecule. The pyrazole core offers a stable, aromatic system with versatile substitution patterns, while the aldehyde group serves as a synthetic handle for a vast array of chemical transformations.[2] Crucially, the N-cyclopropyl group is a well-recognized bioisostere that can enhance metabolic stability, improve membrane permeability, and increase receptor affinity in drug candidates.[3]
This document, prepared for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the physical and chemical properties, spectral characteristics, synthesis, and applications of this compound, grounding technical data with practical, field-proven insights.
Molecular Identity and Structural Elucidation
A precise understanding of a compound's identity is the foundation of all subsequent research.
Caption: 2D Structure of this compound.
Physical and Computed Properties
The physical properties of a compound dictate its handling, storage, and formulation requirements. The data below is compiled from various chemical databases and supplier information.
| Property | Value | Source |
| Appearance | Yellow Liquid | [9] |
| Molecular Weight | 136.15 g/mol | [4][8] |
| Exact Mass | 136.0637 Da | [4] |
| Purity | Typically ≥97% | [6] |
| XLogP3-AA (Computed) | 0.2 | [4] |
| Polar Surface Area | 34.9 Ų | [4] |
Expert Insight: The low XLogP value suggests good aqueous solubility for a molecule of this size, which is a favorable characteristic in early-stage drug discovery for ensuring bioavailability and ease of handling in biological assays. The defined polar surface area is also within the typical range for orally bioavailable drugs.
Spectral Data and Characterization Protocols
Structural confirmation is non-negotiable. The following section outlines the expected spectral signatures for this compound, providing a self-validating system for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most informative tool for routine structural verification.
-
Aldehyde Proton (CHO): A singlet is expected at a highly deshielded position, typically in the δ 9.7-10.0 ppm range.[10]
-
Pyrazole Ring Protons: Two singlets are expected for the protons at the C3 and C5 positions of the pyrazole ring, likely appearing in the δ 7.9-8.6 ppm region.[10]
-
Cyclopropyl Protons: The methine proton (CH) attached to the pyrazole nitrogen will appear as a multiplet, typically around δ 3.8-3.9 ppm . The four methylene protons (CH₂) will present as complex multiplets in the upfield region, likely between δ 0.9-1.2 ppm .[10]
-
-
¹³C NMR:
-
Aldehyde Carbonyl: The most downfield signal, expected around δ 185-195 ppm .
-
Pyrazole Ring Carbons: Signals for C3, C4, and C5 will appear in the aromatic region, typically δ 110-150 ppm .
-
Cyclopropyl Carbons: The methine carbon will be around δ 30-40 ppm , while the methylene carbons will be significantly upfield, around δ 5-15 ppm .
-
Mass Spectrometry (MS)
In mass spectrometry, the compound will show a prominent molecular ion peak [M+H]⁺ at m/z = 137.0709.[11] This provides rapid confirmation of the molecular weight and formula.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1670-1700 cm⁻¹ .
-
C-H Stretch (Aldehyde): A pair of weaker bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹ .
-
C=N and C=C Stretch: Absorptions from the pyrazole ring will appear in the 1400-1600 cm⁻¹ region.
Experimental Protocol: ¹H NMR Acquisition and Analysis
This protocol ensures reproducible and high-quality data for structural confirmation.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
Data Acquisition: Acquire a standard proton spectrum with 16-32 scans. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Interpretation: Integrate all peaks to determine proton ratios. Analyze chemical shifts and coupling patterns to confirm the presence of the aldehyde, pyrazole, and cyclopropyl moieties as described above.
Caption: Standard workflow for NMR-based structural confirmation.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its functional groups.
-
Aldehyde Transformations: The aldehyde is the primary site of reactivity. It readily undergoes:
-
Oxidation: Can be oxidized to the corresponding 1-cyclopropyl-1H-pyrazole-4-carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: Can be reduced to 1-cyclopropyl-1H-pyrazol-4-yl)methanol using reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines, a cornerstone reaction in library synthesis.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes, extending the carbon chain.
-
Condensation Reactions: Undergoes condensation with amines or hydrazines to form imines or hydrazones, respectively.[12]
-
-
Pyrazole Ring: The pyrazole ring is relatively stable but can participate in certain reactions. The electron-withdrawing nature of the aldehyde at the 4-position deactivates the ring towards electrophilic substitution. The pyrazole nitrogen atoms can act as ligands to coordinate with metal catalysts, potentially directing C-H activation or cross-coupling reactions at other positions.[12]
Caption: Key chemical transformations of the aldehyde moiety.
Synthesis Protocol
A reliable synthetic route is crucial for ensuring a consistent supply of this building block. One common laboratory-scale synthesis involves the N-alkylation of 1H-pyrazole-4-carbaldehyde.[10]
Experimental Protocol: Synthesis via N-Alkylation
-
Reaction Setup: To a stirred solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 2.5 eq).
-
Addition of Alkylating Agent: Add bromocyclopropane (1.0-1.2 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture in a sealed tube or under reflux at 110-130°C for 16-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[10]
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the pure this compound.[10]
Applications in Drug Discovery and Agrochemicals
The unique structural features of this compound make it a valuable intermediate in several research areas.
-
Pharmaceutical Development: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][13] This specific aldehyde is a key intermediate for synthesizing more complex molecules where the cyclopropyl group can enhance potency and improve the pharmacokinetic profile.[3]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a building block in the synthesis of novel herbicides and pesticides.[13] The pyrazole scaffold is present in several commercial agrochemicals, and derivatives are continuously explored to improve efficacy and selectivity.[14]
Safety and Handling
Adherence to safety protocols is essential when working with any chemical reagent.
-
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as:
-
Precautions for Safe Handling:
-
Storage Conditions:
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that combines the proven biological relevance of the pyrazole scaffold with the advantageous properties of a cyclopropyl group and the synthetic versatility of an aldehyde. Its well-defined physical, chemical, and spectral properties, coupled with established synthetic routes, make it a reliable and valuable tool for researchers and scientists aiming to innovate in the fields of drug discovery and agrochemical development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Cyclopropyl-1H-pyrazole [bldpharm.com]
- 4. 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1082066-00-9 [amp.chemicalbook.com]
- 6. 1082066-00-9 Cas No. | 1-(Cyclopropyl)-1H-pyrazole-4-carbaldehyde | Apollo [store.apolloscientific.co.uk]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. jennysynth.com [jennysynth.com]
- 10. 35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 11. PubChemLite - this compound (C7H8N2O) [pubchemlite.lcsb.uni.lu]
- 12. Buy 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde [smolecule.com]
- 13. chemimpex.com [chemimpex.com]
- 14. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]
- 15. fishersci.com [fishersci.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
1-cyclopropyl-1H-pyrazole-4-carbaldehyde molecular weight
An In-Depth Technical Guide to 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its molecular structure, which combines the pharmacologically privileged pyrazole scaffold with a metabolically robust cyclopropyl group and a versatile aldehyde functional handle, makes it a valuable intermediate for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, outlines a detailed synthetic protocol with mechanistic insights, explores its critical role in modern drug discovery, and summarizes essential safety and handling procedures for laboratory use.
Introduction: The Strategic Value of a Unique Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic actions, including anti-inflammatory, anti-cancer, and anti-obesity agents.[1][2] The strategic incorporation of a cyclopropyl ring often enhances key pharmacological properties. The cyclopropyl group can improve metabolic stability, increase potency by enforcing a specific conformation, and modulate physicochemical properties like lipophilicity and brain permeability.[3]
This compound (CAS: 1082066-00-9) capitalizes on the benefits of both moieties. The aldehyde group at the 4-position provides a reactive site for a multitude of chemical transformations, enabling its use as a versatile starting material for the construction of complex molecular libraries aimed at various biological targets.[4] This combination of a proven pharmacophore, a metabolic stabilizer, and a synthetic handle positions it as a high-value intermediate for researchers, scientists, and drug development professionals.
Physicochemical Properties
A clear understanding of the compound's physical and chemical characteristics is fundamental for its application in synthesis and biological screening. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | PubChem[5] |
| Molecular Weight | 136.15 g/mol | Pharmaffiliates, PubChem[5][6] |
| IUPAC Name | 1-cyclopropylpyrazole-4-carbaldehyde | PubChem[5] |
| CAS Number | 1082066-00-9 | ChemicalBook, Pharmaffiliates[6][7] |
| Appearance | Solid (typical) | N/A |
| Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Rotatable Bond Count | 1 | PubChem[5] |
| Exact Mass | 136.063662883 Da | PubChem[5] |
| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm[8] |
Synthesis and Mechanistic Rationale
The synthesis of 4-formyl pyrazoles, such as the title compound, is commonly achieved via the Vilsmeier-Haack reaction.[1] This electrophilic substitution reaction is a robust and widely used method for introducing a formyl group onto electron-rich heterocyclic systems.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes a generalized procedure for the formylation of a 1-cyclopropyl-1H-pyrazole precursor.
Materials:
-
1-cyclopropyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool an anhydrous solvent such as DMF to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring.
-
Causality: POCl₃ is a strong electrophile that reacts with the nucleophilic oxygen of DMF to form the chloroiminium ion, [ClCH=N(CH₃)₂]⁺Cl⁻, known as the Vilsmeier reagent. This is the active electrophile in the reaction. Maintaining a low temperature is crucial to control the exothermic reaction.
-
-
Reaction with Pyrazole: Dissolve the starting material, 1-cyclopropyl-1H-pyrazole, in an anhydrous solvent (e.g., DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-60°C, solvent-dependent) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: The electron-rich pyrazole ring attacks the electrophilic Vilsmeier reagent, preferentially at the C4 position due to electronic and steric factors. This forms a stable intermediate.
-
-
Work-up and Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. This hydrolyzes the intermediate and neutralizes excess reagent.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or another suitable base until the mixture is alkaline (pH > 8). This step is critical for hydrolyzing the iminium intermediate to the final aldehyde product.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.
Caption: Vilsmeier-Haack synthesis workflow.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile scaffold for building more complex drug candidates. The aldehyde functionality is a gateway to numerous chemical transformations.
-
Reductive Amination: To install diverse amine side chains, creating libraries of compounds for screening.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, extending the carbon skeleton.
-
Oxidation: To produce the corresponding carboxylic acid, another key functional group for amide bond formation.
-
Condensation Reactions: To form Schiff bases, hydrazones, and other derivatives, which can themselves be bioactive or serve as further intermediates.
This versatility allows medicinal chemists to systematically explore the chemical space around the pyrazole core, optimizing for potency, selectivity, and pharmacokinetic properties. The pyrazole scaffold is a known "privileged structure," appearing in drugs targeting a wide range of biological pathways, while the cyclopropyl group provides metabolic stability—a crucial factor in advancing a compound from a preclinical to a clinical candidate.[3]
Caption: Role as a versatile drug discovery scaffold.
Safety, Handling, and Storage
As with any active chemical reagent, proper safety protocols are mandatory when handling this compound.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5][9] It may also cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[10][11]
-
Handling Procedures: Avoid formation of dust and aerosols.[10] Prevent contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[12] Use non-sparking tools and take measures to prevent electrostatic discharge.[10]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water and seek medical attention if irritation occurs.[10][12]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[10][11] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[12]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] It is recommended to store under an inert atmosphere.[8]
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that offers a direct route to novel and diverse chemical entities. Its combination of a biologically active pyrazole core, a stabilizing cyclopropyl group, and a synthetically versatile aldehyde handle makes it an invaluable asset for drug discovery programs. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this potent intermediate in the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | 1082066-00-9 [chemicalbook.com]
- 8. 1082066-00-9|this compound|BLD Pharm [bldpharm.com]
- 9. 1082066-00-9 Cas No. | 1-(Cyclopropyl)-1H-pyrazole-4-carbaldehyde | Apollo [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Synthesis of 1-cyclopropyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Technical Guide
This guide provides an in-depth exploration of the synthetic pathway to obtain 1-cyclopropyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-stage process, commencing with the construction of the core heterocyclic scaffold, 1-cyclopropyl-1H-pyrazole, followed by its regioselective formylation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying chemical principles that govern these transformations.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The incorporation of a cyclopropyl group at the N1 position can enhance metabolic stability and introduce conformational constraints that may improve binding affinity to biological targets. The subsequent introduction of a formyl group at the C4 position provides a versatile handle for further chemical modifications, enabling the exploration of a broad chemical space in the development of novel therapeutic agents. This guide will detail a reliable and reproducible synthetic route to this compound.
Overall Synthetic Workflow
The synthesis of this compound is efficiently achieved in two key steps. The first step involves the construction of the pyrazole ring through the cyclocondensation of cyclopropylhydrazine with a suitable three-carbon building block. The second step is the introduction of the aldehyde functionality at the C4 position of the pyrazole ring via an electrophilic aromatic substitution, specifically the Vilsmeier-Haack reaction.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 1-cyclopropyl-1H-pyrazole
The foundational step in this synthesis is the construction of the N-cyclopropylated pyrazole ring. A robust and widely employed method for this is the Paal-Knorr synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. In this protocol, we utilize 1,1,3,3-tetramethoxypropane as a stable and easy-to-handle precursor to malondialdehyde.
Mechanistic Rationale
The reaction is initiated by the acidic hydrolysis of 1,1,3,3-tetramethoxypropane to generate the reactive malondialdehyde in situ. Cyclopropylhydrazine then undergoes a double condensation with the two carbonyl groups of malondialdehyde, forming a dihydrazone intermediate. Subsequent intramolecular cyclization with the elimination of water leads to the formation of the aromatic pyrazole ring. The use of the hydrochloride salt of cyclopropylhydrazine necessitates the presence of a base to liberate the free hydrazine for the reaction.
Detailed Experimental Protocol: Synthesis of 1-cyclopropyl-1H-pyrazole[1]
Materials:
-
Cyclopropylhydrazine hydrochloride
-
1,1,3,3-Tetramethoxypropane
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
To a solution of cyclopropylhydrazine hydrochloride (1.0 eq) in a mixture of water and ethanol, add 1,1,3,3-tetramethoxypropane (1.05 eq).
-
Add concentrated hydrochloric acid (catalytic amount) to the mixture and heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and neutralize with a solution of sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-cyclopropyl-1H-pyrazole.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
| Reagent | Molar Eq. | Purity | Notes |
| Cyclopropylhydrazine hydrochloride | 1.0 | ≥95% | |
| 1,1,3,3-Tetramethoxypropane | 1.05 | ≥98% | Precursor to malondialdehyde |
| Concentrated HCl | Catalytic | 37% | Facilitates in situ di-aldehyde formation |
| Sodium Hydroxide | As needed | - | For neutralization |
Part 2: Vilsmeier-Haack Formylation of 1-cyclopropyl-1H-pyrazole
The Vilsmeier-Haack reaction is a powerful and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds. The pyrazole ring is sufficiently electron-rich to undergo this electrophilic substitution, with the formylation occurring preferentially at the C4 position due to electronic and steric factors.
Mechanistic Rationale
The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (in this case, N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich C4 position of the 1-cyclopropyl-1H-pyrazole ring. The resulting intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol: Synthesis of this compound[2]
Materials:
-
1-Cyclopropyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Chloroform (CHCl₃)
-
Saturated sodium carbonate solution (Na₂CO₃)
-
Magnesium sulfate (MgSO₄)
-
Water (H₂O)
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (6.0 eq) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (4.0 eq) dropwise to the cooled DMF with stirring. After the addition is complete, allow the mixture to stir for an additional 10-15 minutes at 0 °C to pre-form the Vilsmeier reagent.
-
To this mixture, add 1-cyclopropyl-1H-pyrazole (1.0 eq) and then heat the reaction mixture to 120 °C.
-
Stir the reaction at 120 °C and monitor its progress by TLC until the starting pyrazole is completely consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of crushed ice and water.
-
Neutralize the mixture to a pH of approximately 7 with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.
| Reagent | Molar Eq. | Purity | Notes |
| 1-Cyclopropyl-1H-pyrazole | 1.0 | ≥97% | |
| Phosphorus oxychloride (POCl₃) | 4.0 | ≥99% | Corrosive, handle with care |
| N,N-Dimethylformamide (DMF) | 6.0 | Anhydrous | Reactant and solvent |
| Sodium Carbonate (Na₂CO₃) | As needed | - | For neutralization and workup |
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The two-step sequence, involving a Paal-Knorr type pyrazole synthesis followed by a Vilsmeier-Haack formylation, utilizes readily available starting materials and well-established chemical transformations. The provided protocols, along with the mechanistic rationale, should serve as a valuable resource for researchers in the field of organic and medicinal chemistry, enabling the efficient synthesis of this important intermediate for the development of novel molecular entities.
An In-depth Technical Guide to 1-cyclopropyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-cyclopropyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document delves into the compound's structural attributes, detailed synthetic protocols, physicochemical properties, and its significant applications as a versatile intermediate in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this important molecule.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in various intermolecular interactions make it an attractive framework for the design of new therapeutic agents.[4][5] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][6]
The incorporation of a cyclopropyl group at the N1 position and a carbaldehyde (formyl) group at the C4 position of the pyrazole ring, as seen in this compound, imparts specific and advantageous characteristics. The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the reactive aldehyde functionality serves as a crucial handle for further synthetic transformations, allowing for the construction of diverse and complex molecular architectures.[7][8] This guide will explore the synthesis, characterization, and utility of this valuable intermediate.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is through the Vilsmeier-Haack reaction.[9][10][11] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring. In this case, the starting material is 1-cyclopropyl-1H-pyrazole, which is formylated at the 4-position.
Causality of Experimental Choices
The Vilsmeier-Haack reaction is the preferred method due to its high regioselectivity for the 4-position of the pyrazole ring and generally good yields.[12][13] The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a mild electrophile that readily reacts with the electron-rich pyrazole ring.[14][15] The cyclopropyl group at the N1 position is sterically unobtrusive and electronically compatible with this transformation.
Detailed Experimental Protocol
Step 1: Synthesis of Cyclopropylhydrazine
Cyclopropylhydrazine is a key precursor. It can be synthesized from cyclopropylamine through various methods, including reaction with N-Boc-O-tosyl hydroxylamine followed by deprotection.[16][17] Alternatively, it can be prepared by reacting cyclopropyl bromide with hydrazine.[18] The hydrochloride salt is often used for its improved stability.[19]
Step 2: Synthesis of 1-cyclopropyl-1H-pyrazole
1-cyclopropyl-1H-pyrazole can be synthesized through the condensation of cyclopropylhydrazine with a suitable three-carbon building block, such as 1,1,3,3-tetramethoxypropane, in the presence of an acid catalyst.
Step 3: Vilsmeier-Haack Formylation of 1-cyclopropyl-1H-pyrazole
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Add 1-cyclopropyl-1H-pyrazole dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours.[10] The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base, such as sodium carbonate or potassium carbonate, until a pH of 7-8 is reached.[11]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reaction Workflow Diagram
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Properties
The structural integrity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | [20] |
| Molecular Weight | 136.15 g/mol | [20] |
| Appearance | Yellow Liquid | [21] |
| CAS Number | 1082066-00-9 | [20][22] |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound. Actual values may vary slightly depending on the solvent and instrument used.
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | δ (ppm): ~9.9 (s, 1H, CHO), ~8.1 (s, 1H, pyrazole-H), ~7.9 (s, 1H, pyrazole-H), ~3.7 (m, 1H, cyclopropyl-CH), ~1.2 (m, 2H, cyclopropyl-CH₂), ~1.0 (m, 2H, cyclopropyl-CH₂) |
| ¹³C NMR | δ (ppm): ~185 (CHO), ~145 (pyrazole-C), ~135 (pyrazole-C), ~120 (pyrazole-C), ~40 (cyclopropyl-CH), ~8 (cyclopropyl-CH₂) |
| IR (Infrared) | ν (cm⁻¹): ~1680 (C=O, aldehyde), ~1550 (C=N, pyrazole ring) |
| Mass Spectrometry | [M+H]⁺: 137.07 |
Note: The specific peak multiplicities and coupling constants in NMR spectra would require experimental determination.[23][24][25][26][27]
Applications in Drug Discovery and Development
This compound is a versatile intermediate with significant applications in the synthesis of a wide range of biologically active molecules.[7][28] The aldehyde group provides a reactive site for various chemical transformations, including but not limited to:
-
Reductive Amination: To introduce diverse amine-containing side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.
-
Condensation Reactions: With active methylene compounds to build more complex heterocyclic systems.[29]
-
Oxidation: To the corresponding carboxylic acid, which can then be converted to amides, esters, etc.
Role as a Key Intermediate
The pyrazole scaffold, functionalized with a cyclopropyl group and an aldehyde, has been incorporated into molecules targeting a variety of diseases. The pyrazole core is a known pharmacophore in numerous therapeutic areas, including oncology and inflammatory diseases.[30] For instance, pyrazole derivatives have been investigated as inhibitors of various kinases, which are crucial targets in cancer therapy.[8] The specific substitution pattern of this compound allows for the exploration of chemical space around this privileged core, enabling the fine-tuning of pharmacological properties.
Biological Activity of Downstream Compounds
The derivatives synthesized from this compound have shown promise in various therapeutic areas. For example, pyrazole-based compounds have been developed as potent and selective inhibitors of enzymes and receptors implicated in inflammatory and proliferative disorders.[6][30] The unique combination of the pyrazole core, the cyclopropyl group, and the diverse functionalities that can be introduced via the aldehyde group contributes to the potential for high target affinity and specificity.
Logical Relationship Diagram
Caption: Applications of this compound.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its efficient synthesis via the Vilsmeier-Haack reaction, coupled with the reactive nature of the aldehyde functionality, provides a robust platform for the generation of diverse chemical libraries. The inherent pharmacological relevance of the pyrazole scaffold, enhanced by the presence of the cyclopropyl group, makes this intermediate a focal point for the development of next-generation therapeutics. This guide has provided a detailed overview of its synthesis, properties, and applications, underscoring its importance for researchers and scientists in the pharmaceutical and chemical industries.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 10. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. degres.eu [degres.eu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. chemmethod.com [chemmethod.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buy Cyclopropylhydrazine | 120550-58-5 [smolecule.com]
- 17. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 18. a2bchem.com [a2bchem.com]
- 19. cyclopropylhydrazine hydrochloride | 213764-25-1 [chemicalbook.com]
- 20. 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. jennysynth.com [jennysynth.com]
- 22. This compound | 1082066-00-9 [chemicalbook.com]
- 23. researchgate.net [researchgate.net]
- 24. dwk.com [dwk.com]
- 25. 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR spectrum [chemicalbook.com]
- 26. Kontes® NMR tubes 5 mm diam., disposable N-51A glass frequency 100 MHz, L 8 in., pack of 25 ea | Sigma-Aldrich [sigmaaldrich.com]
- 27. researchgate.net [researchgate.net]
- 28. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]
- 29. quod.lib.umich.edu [quod.lib.umich.edu]
- 30. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 1-cyclopropyl-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to the Solubility of 1-cyclopropyl-1H-pyrazole-4-carbaldehyde
Abstract
This compound is a heterocyclic building block with significant potential in the synthesis of novel bioactive molecules for pharmaceutical and agrochemical applications.[1][2] As with any compound progressing through the discovery and development pipeline, a thorough understanding of its physicochemical properties is paramount. Aqueous solubility, in particular, is a critical determinant of a compound's behavior in biological systems, influencing everything from in vitro assay reliability to in vivo absorption and bioavailability.[3][4] This guide provides a comprehensive framework for characterizing the . While specific experimental data for this compound is not prevalent in public literature, this document outlines the authoritative experimental protocols required to generate this critical data, explains the theoretical underpinnings of these choices, and provides a robust methodology for researchers in drug development.[5]
Physicochemical Profile and Theoretical Solubility Considerations
To understand the solubility of a compound, we must first examine its structure. This compound possesses a unique combination of functional groups that dictate its likely behavior in various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | PubChem[6] |
| Molecular Weight | 136.15 g/mol | PubChem[6] |
| IUPAC Name | 1-cyclopropylpyrazole-4-carbaldehyde | PubChem[6] |
| Predicted XlogP | 0.2 | PubChem[6] |
| Structure | ||
|
| PubChem[6] |
The structure reveals several key features:
-
A Polar Core: The pyrazole ring, with its two adjacent nitrogen atoms, and the carbaldehyde group (-CHO) are polar and capable of forming hydrogen bonds. This suggests some degree of solubility in polar solvents.
-
A Non-Polar Moiety: The cyclopropyl group is a small, non-polar, aliphatic ring.
-
Aromaticity and Crystal Lattice Energy: The planar, aromatic-like nature of the pyrazole ring can lead to efficient packing in a crystal lattice.[5] Strong crystal lattice energy requires more energy to overcome during dissolution, often resulting in lower aqueous solubility. The parent compound, 1H-pyrazole, exhibits limited solubility in water but is more soluble in organic solvents.[7]
The predicted XlogP value of 0.2 suggests the compound has relatively balanced lipophilicity and hydrophilicity, but this computational value requires experimental verification for definitive characterization.
The Dichotomy of Solubility Measurement: Kinetic vs. Thermodynamic
In drug discovery, solubility is not a single value but is typically assessed under two distinct conditions: kinetic and thermodynamic. The choice of assay is dictated by the stage of research and the question being asked.[3]
-
Kinetic Solubility: Measured under non-equilibrium conditions, this high-throughput assay is vital for early-stage discovery.[8] It assesses how readily a compound, typically dissolved in an organic solvent like DMSO, precipitates when introduced into an aqueous buffer.[3][9] This mimics the conditions of many in vitro biological assays and helps flag compounds that may cause artifacts due to precipitation.[10]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and solid states.[4][11] This value is crucial for lead optimization and preformulation studies, as it informs the maximum achievable concentration for dosing and bioavailability assessments.[4][11]
Caption: Decision workflow for selecting the appropriate solubility assay.
Experimental Protocol: Thermodynamic Equilibrium Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility.[9] It ensures that the system reaches true equilibrium over an extended incubation period.
Methodology: Shake-Flask Protocol
-
Preparation:
-
Accurately weigh approximately 1-2 mg of solid this compound into a glass vial. The use of solid material is critical as crystal morphology influences the final measurement.[11]
-
Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4) to the vial. This creates a slurry with an excess of the solid compound.
-
Prepare samples in duplicate or triplicate for statistical validity.[4]
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Incubate for a minimum of 24 hours.[11] This extended period is crucial to allow the dissolution process to reach a state of equilibrium, where the rate of dissolution equals the rate of precipitation.
-
-
Sample Processing:
-
After incubation, visually confirm that excess solid remains, indicating saturation.
-
Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high readings. Centrifugation at high speed (e.g., >10,000 g for 15 minutes) followed by careful collection of the supernatant is a reliable method. Alternatively, filtration using a low-binding filter plate (e.g., Millipore MultiScreen) can be used.[9]
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of this compound in the analysis solvent.
-
Dilute an aliquot of the clear supernatant with a suitable solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of the calibration curve.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method. HPLC is preferred for its selectivity and ability to separate the parent compound from any potential degradants.[4]
-
-
Data Analysis:
-
Calculate the concentration in the original supernatant by applying the dilution factor.
-
Report the final thermodynamic solubility in units of µg/mL or µM.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Experimental Protocol: High-Throughput Kinetic Solubility
For rapid assessment in early discovery, a plate-based kinetic solubility assay is employed. This method starts from a DMSO stock solution, which is the standard practice for storing and handling compound libraries.[12]
Methodology: Plate-Based Protocol
-
Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[12]
-
In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.[13]
-
Add the aqueous buffer (e.g., 98 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (e.g., 2%).[8] The sudden change in solvent polarity causes less soluble compounds to precipitate.
-
-
Incubation:
-
Seal the plate and mix thoroughly.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a short period, typically 1.5 to 2 hours.[8] This allows for the formation of a precipitate but does not ensure thermodynamic equilibrium.
-
-
Separation & Quantification (Direct UV Method):
-
Transfer the contents of the incubation plate to a solubility filter plate (e.g., 0.45 µm pore size).[8]
-
Apply a vacuum to pull the solution through the filter into a fresh 96-well UV-compatible collection plate, leaving any undissolved precipitate behind.
-
Measure the UV absorbance of the filtrate in the collection plate using a plate reader at the compound's λ_max.
-
Quantify the concentration by comparing the absorbance to a standard curve prepared in a mixture of buffer and DMSO that mimics the final assay conditions.[13]
-
-
Data Analysis:
-
The concentration of the compound in the filtrate is reported as the kinetic solubility.
-
Caption: Workflow for High-Throughput Kinetic Solubility Assay.
Data Presentation and Interpretation
All generated solubility data should be summarized for clear interpretation. The following table serves as a template for reporting the experimentally determined values.
Table 2: Experimentally Determined Solubility of this compound
| Assay Type | Solvent/Buffer | Temperature (°C) | Incubation Time (h) | Measured Solubility (µg/mL) | Measured Solubility (µM) |
| Thermodynamic | PBS (pH 7.4) | 25 | 24 | [Experimental Value] | [Experimental Value] |
| Thermodynamic | SGF (pH 1.2) | 37 | 24 | [Experimental Value] | [Experimental Value] |
| Kinetic | PBS (pH 7.4) | 25 | 2 | [Experimental Value] | [Experimental Value] |
SGF: Simulated Gastric Fluid
A good solubility goal for many drug discovery compounds is >60 µg/mL.[3] Values below this threshold may indicate a need for structure modification or advanced formulation strategies to ensure adequate exposure in subsequent in vivo studies.
Conclusion
While public domain data on the is scarce, this guide provides the authoritative framework and detailed protocols necessary for its determination. By employing both thermodynamic and kinetic solubility assays, researchers can build a comprehensive profile of the compound, enabling informed decisions in hit-to-lead and lead optimization campaigns. The structural characteristics of this pyrazole derivative suggest that careful experimental evaluation of its aqueous solubility is a critical step toward unlocking its full therapeutic or agrochemical potential.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. evotec.com [evotec.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. enamine.net [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-Depth Technical Guide to the Spectral Analysis of 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopropyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, and the presence of a cyclopropyl group can impart unique conformational constraints and metabolic stability. The aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity, and spectral analysis is the cornerstone of this process. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for this compound, along with detailed protocols for data acquisition and interpretation.
Molecular Structure and Predicted Spectral Features
The structure of this compound, with the IUPAC name 1-cyclopropylpyrazole-4-carbaldehyde, is presented below. Its molecular formula is C₇H₈N₂O, and it has a molecular weight of approximately 136.15 g/mol .
Figure 1: Molecular structure of this compound.
I. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the pyrazole ring protons, the cyclopropyl protons, and the aldehyde proton.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 - 10.1 | Singlet | 1H | Aldehyde (-CHO) |
| ~8.0 - 8.2 | Singlet | 1H | Pyrazole H₅ |
| ~7.8 - 8.0 | Singlet | 1H | Pyrazole H₃ |
| ~3.6 - 3.8 | Multiplet | 1H | Cyclopropyl CH |
| ~1.1 - 1.3 | Multiplet | 2H | Cyclopropyl CH₂ |
| ~0.9 - 1.1 | Multiplet | 2H | Cyclopropyl CH₂ |
Causality Behind Predicted Chemical Shifts:
-
Aldehyde Proton: The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a sharp singlet in the downfield region of the spectrum.
-
Pyrazole Protons: The protons on the pyrazole ring are in an aromatic environment. Their chemical shifts are influenced by the electron-withdrawing aldehyde group and the nitrogen atoms. Protons on similar pyrazole systems typically appear between 7.5 and 8.5 ppm.
-
Cyclopropyl Protons: The cyclopropyl group protons experience a unique anisotropic effect due to the ring strain, causing them to be more shielded than typical alkyl protons. The methine proton (CH) attached to the pyrazole nitrogen will be the most deshielded of the cyclopropyl protons. The diastereotopic methylene (CH₂) protons will appear as complex multiplets further upfield.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to achieve optimal resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Figure 2: Workflow for ¹H NMR data acquisition and processing.
II. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~185 - 190 | Aldehyde C=O |
| ~140 - 145 | Pyrazole C₅ |
| ~135 - 140 | Pyrazole C₃ |
| ~120 - 125 | Pyrazole C₄ |
| ~30 - 35 | Cyclopropyl CH |
| ~8 - 12 | Cyclopropyl CH₂ |
Causality Behind Predicted Chemical Shifts:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield.
-
Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are characteristic of aromatic heterocyclic systems. The carbon attached to the aldehyde group (C₄) will be influenced by its electron-withdrawing nature.
-
Cyclopropyl Carbons: The cyclopropyl carbons are typically found in the upfield region of the spectrum due to their high degree of s-character and ring strain.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the FID similarly to the ¹H NMR data. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
III. Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be the preferred method for accurate mass determination.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 137.0709 |
| [M+Na]⁺ | 159.0528 |
Data predicted by PubChem.
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI mass spectrometer. Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the m/z of the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and compare the exact mass to the calculated theoretical mass to confirm the elemental composition.
Figure 3: Workflow for ESI-MS data acquisition and analysis.
IV. Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is a valuable tool for identifying functional groups present in a molecule.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3150 | Medium | Aromatic C-H stretch (pyrazole) |
| ~2900 - 3050 | Medium | C-H stretch (cyclopropyl) |
| ~2800 - 2850 & ~2700 - 2750 | Medium | Aldehyde C-H stretch (Fermi resonance) |
| ~1680 - 1700 | Strong | C=O stretch (aldehyde) |
| ~1500 - 1600 | Medium | C=N and C=C stretch (pyrazole ring) |
| ~1200 - 1300 | Medium | C-N stretch |
Causality Behind Predicted IR Absorptions:
-
C=O Stretch: The aldehyde carbonyl group will exhibit a strong, characteristic absorption band in the region of 1680-1700 cm⁻¹.
-
Aldehyde C-H Stretch: The C-H bond of the aldehyde group typically shows two weak to medium bands due to Fermi resonance.
-
Aromatic and Alkyl C-H Stretches: The C-H stretching vibrations of the pyrazole ring and the cyclopropyl group will appear in their respective characteristic regions.
-
Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring will give rise to absorptions in the fingerprint region.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The comprehensive spectral analysis of this compound through ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy provides a detailed and validated structural characterization. The predicted data and outlined protocols in this guide offer a solid foundation for researchers working with this compound. Experimental verification of these predictions will be crucial for definitive structural confirmation and for ensuring the purity and identity of this valuable synthetic intermediate in drug discovery and development programs.
safety and handling of 1-cyclopropyl-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to the Safe Handling of 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde
This guide provides comprehensive safety and handling information for this compound (CAS No: 1082066-00-9), a versatile heterocyclic building block used extensively in pharmaceutical and agrochemical research.[1] Professionals in drug development and scientific research will find this document essential for establishing safe laboratory practices, understanding potential hazards, and implementing effective risk mitigation strategies.
Compound Profile and Significance
This compound is a bifunctional molecule featuring a stable pyrazole ring, a reactive aldehyde group, and a cyclopropyl moiety. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and demonstrating a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3][4] The aldehyde functional group serves as a critical handle for synthetic elaboration, allowing for the construction of more complex molecular architectures through reactions like nucleophilic addition and condensation.[5][6] Its role as a key intermediate makes understanding its safe handling paramount to protecting researchers and ensuring experimental integrity.[1]
| Compound Property | Value |
| CAS Number | 1082066-00-9[7][8] |
| Molecular Formula | C₇H₈N₂O[7][9] |
| Molecular Weight | 136.15 g/mol [7][9] |
| Appearance | White to cream solid/crystalline powder[10][11] |
| Purity | Typically ≥97%[8] |
Hazard Identification and Toxicology
A thorough understanding of the toxicological profile is the foundation of safe handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[7]
GHS Classification: [7]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[9][12]
-
Inhalation: Vapors or dusts may irritate the respiratory tract.[7] Aldehyde compounds, in general, can cause airway constriction.[13]
-
Skin Contact: Causes skin irritation.[7] Prolonged contact may lead to dermatitis.[13]
-
Eye Contact: Causes serious eye irritation, potentially leading to damage if not addressed promptly.[7]
-
Ingestion: Harmful if swallowed, with potential for systemic effects.[7]
Caption: GHS "Exclamation Mark" Pictogram and Associated Hazards.[15][16][17]
Exposure Controls and Personal Protection
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is crucial for minimizing exposure.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted in a properly functioning and certified chemical fume hood to control vapor and dust inhalation.[18][19]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[9]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[10][20]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment. The following are mandatory when handling this compound:
-
Hand Protection: Use chemical-resistant gloves. Butyl rubber or nitrile gloves are recommended for handling aldehydes.[13] Latex gloves are not suitable.[13] Gloves must be inspected for integrity before use and changed immediately if contaminated.[9]
-
Eye and Face Protection: Wear splash-proof safety goggles and a full-face shield, especially when there is a risk of splashing or dust generation.[13][18][21]
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, along with full-length pants and closed-toe shoes are required to prevent skin exposure.[18]
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-certified air-purifying respirator with organic vapor cartridges may be necessary.[13][18] Respirator use must comply with a formal respiratory protection program.
Safe Handling and Storage Procedures
Adherence to strict protocols is essential for preventing accidental exposure and maintaining compound integrity.
General Handling Protocol
-
Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE is available and in good condition.[9] Designate a specific area within the fume hood for the procedure.
-
Weighing and Transfer:
-
Perform all weighing and transfers on a disposable weighing paper or in a tared container within the fume hood to contain any dust.
-
Use non-sparking tools.[9]
-
Avoid creating dust during transfer. If the material is a fine powder, handle it with extra care.
-
-
In Solution:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use.[22]
-
-
Post-Handling:
-
Thoroughly decontaminate the work area (fume hood sash, surfaces) after completion of work.
-
Wash hands thoroughly with soap and water after removing gloves.[9]
-
Caption: Step-by-step workflow for the safe handling of this compound.
Storage
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[9] A recommended storage temperature is 2-8°C.[14]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[23]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard warnings.[24]
Accidental Release and First Aid Measures
Prompt and correct response to an accident is critical.
Accidental Release Measures
-
Small Spill (in fume hood):
-
Large Spill (outside fume hood):
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[9][13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9]
Chemical Reactivity and Stability
-
Stability: The compound is stable under recommended storage conditions.[20]
-
Reactivity: The aldehyde group is susceptible to oxidation, potentially forming the corresponding carboxylic acid. It can also undergo violent polymerization in the presence of strong acids or trace metals.[23]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid chlorides, anhydrides, and strong bases.[23]
-
Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes including carbon monoxide, carbon dioxide, and nitrogen oxides.[21]
Disposal Considerations
Chemical waste must be managed in compliance with all local, state, and federal regulations.
-
Waste Segregation:
-
Solid Waste: Collect unused solid compound and contaminated disposables (gloves, weighing paper) in a clearly labeled, sealed container for solid chemical waste.[24][25]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams.[24][25]
-
-
Disposal Method: Never dispose of this chemical down the drain or in regular trash.[25] All waste must be disposed of through a licensed professional waste disposal service or your institution's EHS department.[14][25]
Synthesis Outline (Vilsmeier-Haack Reaction)
For context, a common method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This involves the formylation of a pyrazole precursor using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide).[4][6][26] This reaction is highly exothermic and requires careful control of temperature and reagent addition. Researchers performing this synthesis must consult detailed literature procedures and conduct a thorough hazard analysis before beginning.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. Buy 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde [smolecule.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1082066-00-9 Cas No. | 1-(Cyclopropyl)-1H-pyrazole-4-carbaldehyde | Apollo [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. research.cuanschutz.edu [research.cuanschutz.edu]
- 13. homework.study.com [homework.study.com]
- 14. aaronchem.com [aaronchem.com]
- 15. GHS hazard pictograms - Wikipedia [en.wikipedia.org]
- 16. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. vumc.org [vumc.org]
- 18. wcu.edu [wcu.edu]
- 19. osha.gov [osha.gov]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. static.cymitquimica.com [static.cymitquimica.com]
- 23. web.stanford.edu [web.stanford.edu]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
The Pyrazole Core: A Journey from Serendipitous Discovery to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Enduring Legacy of a Five-Membered Ring
In the landscape of heterocyclic chemistry, few scaffolds have demonstrated the profound and sustained impact of the pyrazole ring system. This five-membered aromatic heterocycle, characterized by two adjacent nitrogen atoms, has evolved from a laboratory curiosity in the late 19th century to a privileged core structure in modern pharmacology and agrochemistry. Its unique electronic properties, metabolic stability, and synthetic accessibility have made it a cornerstone in the design of molecules that modulate biological processes with remarkable specificity and potency. This guide provides a comprehensive exploration of the discovery and history of pyrazole derivatives, delving into the foundational synthetic methodologies, the evolution of their applications, and the intricate mechanisms that underpin their therapeutic and industrial relevance. We will journey from the seminal work of Ludwig Knorr to the sophisticated, targeted drugs of the 21st century, offering field-proven insights and detailed experimental frameworks for the scientific professional.
Chapter 1: The Dawn of Pyrazole Chemistry - A Historical Perspective
The story of pyrazole is intrinsically linked to the burgeoning field of synthetic organic chemistry in the late 1800s. The initial discovery was not of the parent pyrazole ring itself, but of a derivative, a pyrazolone, which emerged from the foundational work of German chemist Ludwig Knorr.
Knorr's Serendipitous Synthesis of a Pyrazolone (1883)
In 1883, while investigating the reactions of β-ketoesters, Ludwig Knorr combined ethyl acetoacetate with phenylhydrazine.[1] His work, detailed in "Einwirkung von Acetessigester auf Phenylhydrazin," led to the formation of 1-phenyl-3-methyl-5-pyrazolone.[1] This reaction, now famously known as the Knorr pyrazole synthesis, was a landmark achievement that opened the door to a vast new class of heterocyclic compounds.[1][2] The reaction's success lies in the facile condensation of a 1,3-dicarbonyl compound with a hydrazine, a robust and versatile method that remains a staple in heterocyclic synthesis today.[2][3]
The First Synthesis of the Parent Pyrazole (1889)
While Knorr's work established the pyrazole derivative family, the synthesis of the unsubstituted parent pyrazole (C₃H₄N₂) was accomplished six years later by Eduard Buchner. In 1889, Buchner reported the decarboxylation of pyrazole-3,4,5-tricarboxylic acid to yield the fundamental pyrazole ring.
Chapter 2: The Art of Synthesis - From Classical Reactions to Modern Methodologies
The synthetic versatility of the pyrazole core is a primary driver of its widespread application. Over the decades, the synthetic chemist's toolbox has expanded significantly, offering a range of methodologies to construct and functionalize the pyrazole ring with high efficiency and regioselectivity.
The Knorr Pyrazole Synthesis: A Foundational Protocol
The Knorr synthesis remains a highly reliable and straightforward method for the preparation of pyrazoles and pyrazolones.[2] The reaction proceeds via the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative, typically under acidic or neutral conditions.[2][3]
The reaction is typically acid-catalyzed and begins with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[2][4] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step involves the elimination of two molecules of water to yield the aromatic pyrazole ring.[2][3] A critical aspect of this synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is the potential for the formation of regioisomers, the control of which is a key consideration in synthetic design.[4]
Caption: General mechanism of the Knorr pyrazole synthesis.
The following protocol is based on the original 1883 publication by Ludwig Knorr, providing a historical context to this foundational reaction.[1]
-
Reactants:
-
Phenylhydrazine: 100 g
-
Ethyl acetoacetate: 125 g
-
-
Procedure:
-
Combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate in a suitable reaction vessel at ambient temperature.[1]
-
An initial condensation reaction occurs, leading to the formation of an oily product and water.[1]
-
Separate the water from the oily condensation product.[1]
-
Heat the oily product on a water bath for an extended period to induce cyclization through the elimination of ethanol, forming the crude pyrazolone.[1]
-
Upon cooling, the product solidifies and can be collected.[1]
-
Note: The original publication did not specify a yield or a recrystallization step for purification.[1] Modern adaptations of this procedure would typically include purification by recrystallization from a solvent such as ethanol.
The Paal-Knorr Synthesis: A Related Approach
Closely related to the Knorr synthesis is the Paal-Knorr synthesis, which is a method for synthesizing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[5][6] When applied to the synthesis of pyrazoles, it involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, mechanistically similar to the Knorr synthesis.[6] The key distinction lies in the starting dicarbonyl compound (1,3- for pyrazoles vs. 1,4- for pyrroles).
Modern Synthetic Strategies
While the Knorr synthesis is a classic, modern organic chemistry has introduced a plethora of new methods for pyrazole synthesis, often with improved yields, milder reaction conditions, and greater functional group tolerance.[7]
| Method | Key Features | Typical Yields | Reference |
| Microwave-Assisted Synthesis | Rapid reaction times, often solvent-free or with minimal solvent. | >90% | [7] |
| Ultrasonic Irradiation | Enhanced reaction rates and yields through cavitation. | High | [7] |
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials, improving efficiency. | High | [7] |
| Transition Metal Catalysis | Enables a wider range of starting materials and functionalization. | Variable | [7] |
| Ionic Liquids as Solvents/Catalysts | "Green" reaction media, often with enhanced reactivity and selectivity. | Good to Excellent | [7] |
Chapter 3: The Pharmacological Revolution - Pyrazole Derivatives as Therapeutic Agents
The true impact of pyrazole chemistry became evident with the discovery of the profound biological activities of its derivatives. From anti-inflammatory agents to blockbuster drugs for erectile dysfunction and targeted cancer therapies, the pyrazole scaffold has proven to be a remarkably versatile pharmacophore.
Anti-inflammatory Drugs: The Rise of COX-2 Inhibitors
A pivotal moment in the history of pyrazole-based drugs was the development of selective cyclooxygenase-2 (COX-2) inhibitors. The discovery that the COX enzyme exists in two isoforms, COX-1 (constitutively expressed and involved in homeostatic functions) and COX-2 (inducible during inflammation), provided a clear therapeutic target.[4] Selective inhibition of COX-2 could provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[4]
Celecoxib (marketed as Celebrex) is a diaryl-substituted pyrazole that was a first-in-class selective COX-2 inhibitor. Its chemical structure allows it to fit into the larger, more flexible active site of the COX-2 enzyme, while being too bulky to effectively bind to the narrower active site of COX-1.[4]
Mechanism of Action: COX-2 Inhibition
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-2 enzyme metabolizes arachidonic acid to prostaglandin H2 (PGH2), a precursor to various pro-inflammatory prostaglandins. By selectively inhibiting COX-2, celecoxib blocks the production of these prostaglandins, thereby reducing pain and inflammation.
Caption: Simplified signaling pathway of COX-2 inhibition by Celecoxib.
The synthesis of Celecoxib typically involves a Claisen condensation followed by a cyclocondensation reaction, a testament to the enduring utility of the Knorr synthesis principle.[8][9][10][11][12]
-
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
Reactants: p-methylacetophenone, ethyl trifluoroacetate, and a strong base (e.g., sodium hydride or sodium methoxide).[10][12]
-
Procedure: In an aprotic solvent like toluene, p-methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a base. The reaction mixture is typically heated to drive the Claisen condensation to completion. Acidic workup yields the desired β-diketone.[10][12]
-
-
Step 2: Synthesis of Celecoxib
-
Reactants: 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-sulfamoylphenylhydrazine hydrochloride.[8][11]
-
Procedure: The β-diketone from Step 1 is reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent such as ethanol or methanol. The mixture is heated to facilitate the cyclocondensation and formation of the pyrazole ring. Upon cooling, Celecoxib crystallizes and can be isolated by filtration.[8][11]
-
Erectile Dysfunction Treatment: The Story of Sildenafil
Another blockbuster drug built upon a pyrazole-containing scaffold is Sildenafil (Viagra), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[13]
Mechanism of Action: PDE5 Inhibition
Sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP).[14] cGMP, in turn, leads to smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 is an enzyme that degrades cGMP, thus terminating the erection. Sildenafil inhibits PDE5, leading to elevated levels of cGMP and a sustained erection in the presence of sexual stimulation.[14]
Caption: The NO/cGMP/PDE5 signaling pathway and the mechanism of action of Sildenafil.
The commercial synthesis of Sildenafil has evolved to improve efficiency and safety. A common route starts from 2-ethoxybenzoic acid.[13][15][16]
-
Step 1: Synthesis of 5-(chlorosulfonyl)-2-ethoxybenzoic acid
-
Step 2: Synthesis of 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid
-
Step 3: Coupling and Cyclization
Anticancer and Kinase Inhibitors
The pyrazole scaffold is a prominent feature in many modern kinase inhibitors used in cancer therapy. The ability to tailor the substituents on the pyrazole ring allows for fine-tuning of the molecule's interaction with the ATP-binding pocket of specific kinases, leading to highly selective and potent inhibitors.
| Compound/Class | Target | IC₅₀/Activity | Reference |
| Pyrazole-chalcone hybrids | Various cancer cell lines | IC₅₀ values in the low micromolar range (e.g., 10-48.6 µM) | [18] |
| 1,4-Benzoxazine-pyrazole hybrids | EGFR | IC₅₀ values of 0.51-0.61 µM | [19] |
| Pyrazolo[4,3-c]pyridine derivatives | MCF7 and HepG2 cancer cells | IC₅₀ values of 1.9-3.7 µg/mL | [19] |
| 3-Aminopyrazole-based inhibitors | CDK16 | EC₅₀ of 18.0 nM for lead compound | [20] |
| Pyrazole-based macrocycles | BMPR2 | IC₅₀ of 506 nM | [21] |
Chapter 4: Pyrazoles in Agrochemicals - Protecting Global Food Supplies
Beyond the pharmaceutical realm, pyrazole derivatives have made a significant impact on agriculture as potent and selective pesticides. Their diverse modes of action and favorable environmental profiles have led to the development of a wide range of insecticides, fungicides, and herbicides.
Insecticides
Many commercial insecticides are based on the pyrazole scaffold. These compounds often act on the nervous system of insects, leading to paralysis and death.[22]
-
Fipronil: A broad-spectrum insecticide that disrupts the insect central nervous system by blocking GABA-gated chloride channels.[22]
-
Tebufenpyrad and Tolfenpyrad: These compounds are mitochondrial electron transport inhibitors, disrupting energy production in insects and mites.[23]
| Compound | Target Pest | LC₅₀/Activity | Reference |
| Pyrazole Schiff bases | Termites | LC₅₀ as low as 0.001 µg/mL | [24] |
| Pyrazole amino acid conjugates | Locusts | LC₅₀ of 47.68 µg/mL | [24] |
| N-pyridylpyrazole thiazole derivatives | Lepidoptera pests | LC₅₀ values of 5.32-7.64 mg/L | [25] |
| Pyrazole oxime ether derivatives | Aphids and Mites | >90% insecticidal activity at 200 mg/L | [26] |
Fungicides and Herbicides
Pyrazole-based compounds are also effective as fungicides, often by inhibiting succinate dehydrogenase in the mitochondrial electron transport chain of fungi. In the realm of herbicides, pyrazole derivatives can act through various mechanisms, including as synthetic auxins.
Conclusion: A Future Built on a Versatile Scaffold
From its serendipitous discovery over a century ago, the pyrazole ring has cemented its place as a truly privileged scaffold in chemical science. Its journey from Knorr's laboratory to the forefront of modern medicine and agriculture is a testament to the power of fundamental research and the endless possibilities of synthetic chemistry. The inherent versatility of the pyrazole core, combined with an ever-expanding arsenal of synthetic methodologies, ensures that its legacy will continue to grow. As researchers and drug development professionals, a deep understanding of the history, synthesis, and biological activity of pyrazole derivatives is not just an academic exercise, but a critical tool in the ongoing quest to design and develop the next generation of innovative molecules that will shape the future of human health and global sustainability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 10. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 11. zenodo.org [zenodo.org]
- 12. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 13. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. EP0812845B1 - Process for preparing sildenafil - Google Patents [patents.google.com]
- 18. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents | Semantic Scholar [semanticscholar.org]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
fundamental reactivity of pyrazole aldehydes
An In-Depth Technical Guide to the Fundamental Reactivity of Pyrazole Aldehydes
Abstract
Pyrazole aldehydes represent a cornerstone class of heterocyclic building blocks, prized for their versatile reactivity and the biological significance of the resulting scaffolds. The strategic placement of a formyl group on the pyrazole ring—a privileged structure in medicinal chemistry—creates a powerful synthon for constructing complex molecular architectures.[1][2] This guide provides an in-depth exploration of the core reactivity of pyrazole aldehydes, moving from their synthesis to their fundamental chemical transformations and their application in advanced synthetic strategies like multicomponent reactions. We will dissect the causality behind experimental choices and provide field-proven protocols for researchers, scientists, and drug development professionals aiming to leverage these potent intermediates.
Introduction: The Pyrazole Aldehyde Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a celebrated scaffold in drug discovery, appearing in numerous blockbuster drugs.[1][3][4] When functionalized with an aldehyde group (-CHO), the resulting pyrazole aldehyde becomes a bifunctional molecule where the reactivity of the formyl group is subtly modulated by the electronic properties of the diazole ring.
The pyrazole ring is electron-rich, yet the two nitrogen atoms exert distinct electronic effects. The N1 nitrogen is typically pyrrole-like and non-basic, while the N2 nitrogen is pyridine-like and basic.[5] This environment influences the electrophilicity of the aldehyde's carbonyl carbon, making it a focal point for a wide array of chemical transformations. These molecules serve as critical precursors for a multitude of derivatives, including pyrazole-based chalcones, alkenes, carboxylic acids, and complex fused heterocyclic systems.[6][7]
Synthetic Routes to Pyrazole Aldehydes
Access to pyrazole aldehydes is critical for their application. Several robust methods have been established, with the choice of route often depending on the desired substitution pattern and the available starting materials.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is one of the most prevalent and direct methods for introducing a formyl group onto an activated pyrazole ring.[6] This reaction typically employs a complex of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which generates the electrophilic Vilsmeier reagent ([Me₂N=CHCl]⁺Cl⁻). The reaction proceeds via electrophilic substitution, usually at the C4 position, of a pre-formed pyrazole or its precursor, such as a hydrazone.[6][8]
Causality: This method is favored for its reliability and the accessibility of its reagents. The regioselectivity is high for the C4 position due to the directing effects of the nitrogen atoms and substituents on the ring.
Caption: Vilsmeier-Haack formylation of pyrazoles.
Oxidation of Pyrazolylmethanols
A common and milder alternative involves the oxidation of a corresponding pyrazolylmethanol. This two-step approach (synthesis of the alcohol followed by oxidation) offers excellent control and avoids the harsh conditions of the Vilsmeier-Haack reaction, making it suitable for sensitive substrates.
Causality: The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Reagents like pyridinium chlorochromate (PCC) are effective, but modern protocols often favor catalytic systems for their greener profile.[6] For instance, iron(III) chloride catalyzed by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) provides high yields of the aldehyde with no over-oxidation.[6]
Table 1: Comparison of Oxidizing Agents for Pyrazolylmethanols
| Oxidizing Agent/System | Typical Yield | Key Advantages | Considerations |
| Pyridinium Chlorochromate (PCC) | 70-90% | Reliable, well-established | Stoichiometric, chromium waste |
| MnO₂ | 60-85% | Good for allylic/benzylic-like alcohols | Requires activation, stoichiometric |
| TEMPO/FeCl₃·6H₂O | 50-85% | Catalytic, mild conditions, no over-oxidation[6] | Requires a co-oxidant |
| DIBAL-H (from ester) | Variable | Reduces ester/nitrile to aldehyde | Requires low temperature, careful stoichiometry |
Core Reactivity of the Aldehyde Group
The formyl group is a hub of reactivity, participating in oxidation, reduction, and a host of carbon-carbon and carbon-heteroatom bond-forming reactions.
Oxidation to Carboxylic Acids
The aldehyde can be readily oxidized to the corresponding pyrazole carboxylic acid, a valuable intermediate for amide couplings in drug discovery. Standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are effective. Enzymatic oxidation by aldehyde dehydrogenases (ALDHs) has also been studied, highlighting the metabolic pathways these compounds may undergo in vivo.[9][10] Plant-derived ALDHs have shown the ability to oxidize pyrazole carbaldehydes, with the reaction rate influenced by the substitution pattern on the heterocyclic ring.[9]
Reduction to Alcohols
Reduction of the aldehyde to the primary alcohol (pyrazolylmethanol) is efficiently achieved using hydride reagents such as sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.[6] The pyrazole ring itself is generally resistant to these reduction conditions.[5][11] This transformation is often used for structure-activity relationship (SAR) studies, converting a hydrogen bond acceptor (aldehyde) into a hydrogen bond donor (alcohol).
Condensation Reactions: Building Molecular Complexity
Condensation reactions are arguably the most powerful tool for elaborating pyrazole aldehyde scaffolds.
This reaction involves the condensation of the pyrazole aldehyde with an active methylene compound (e.g., malononitrile, cyanoacetic acid, dimedone) in the presence of a basic catalyst.[12][13][14] The resulting vinyl pyrazole derivatives are highly functionalized and serve as versatile Michael acceptors or dienes/dienophiles in cycloaddition reactions.[15] Green chemistry approaches using catalysts like ammonium carbonate in aqueous media under sonication have been developed to make this process more environmentally benign.[12]
Caption: Workflow for a green Knoevenagel condensation.
The Wittig reaction provides a reliable method for converting the aldehyde into a pyrazolyl-substituted alkene with precise control over the double bond's location.[16] The reaction of the pyrazole aldehyde with a phosphorus ylide (a Wittig reagent) forms an oxaphosphetane intermediate, which collapses to yield the alkene and triphenylphosphine oxide.[17] The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[17][18]
Reactions with Nitrogen Nucleophiles
Pyrazole aldehydes readily react with primary amines, hydrazines, and hydroxylamine to form imines (Schiff bases), hydrazones, and oximes, respectively. These derivatives are not merely products but are often key intermediates for further synthesis. For example, hydrazones can be used in 1,3-dipolar cycloaddition reactions or serve as precursors for generating nitrile imines in situ.[19][20]
Pyrazole Aldehydes in Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic efficiency. Pyrazole aldehydes are exceptional substrates for these reactions.
The most prominent example is the synthesis of pyrano[2,3-c]pyrazoles .[21][22] This is typically a four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[21] The reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and cyclization/tautomerization.[23][24] The use of green solvents like water or ethanol and various catalysts, including nanoparticles, has been extensively explored to optimize this powerful transformation.[21]
Caption: A logical pathway for the 4-component synthesis of pyrano[2,3-c]pyrazoles.
Experimental Protocols
Protocol 1: Green Knoevenagel Condensation of a Pyrazole Aldehyde [12]
-
Objective: To synthesize 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile.
-
Reagents:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
Ammonium carbonate ((NH₄)₂CO₃) (0.2 mmol, 20 mol%)
-
Water:Ethanol (1:1, 10 mL)
-
-
Procedure:
-
To a 50 mL round-bottom flask, add the pyrazole aldehyde, malononitrile, and ammonium carbonate.
-
Add the 1:1 water-ethanol solvent mixture.
-
Place the flask in an ultrasonic bath and sonicate at ambient temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 15-30 minutes.
-
Upon completion, filter the solid product that precipitates from the reaction mixture.
-
Wash the solid with cold water (2 x 10 mL) to remove the catalyst and any unreacted malononitrile.
-
Dry the product under vacuum to obtain the pure vinyl pyrazole.
-
-
Self-Validation: The expected product is a solid. Purity can be confirmed by melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The appearance of a new singlet in the vinyl region (~8-9 ppm) of the ¹H NMR spectrum is a key indicator of success.
Protocol 2: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole [21][22]
-
Objective: To synthesize 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
-
Reagents:
-
Aromatic Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, ~3-4 drops)
-
-
Procedure:
-
In a 50 mL flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and phenylhydrazine in ethanol.
-
Add the catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature. A precipitate usually begins to form within 30-60 minutes.
-
Continue stirring for 2-4 hours to ensure complete reaction. Monitor by TLC.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid product thoroughly with cold ethanol to remove any residual starting materials and catalyst.
-
Dry the product in a vacuum oven.
-
-
Self-Validation: The reaction is robust and typically high-yielding. The product's identity can be confirmed by standard spectroscopic methods. The disappearance of the aldehyde proton and the appearance of characteristic signals for the newly formed heterocyclic ring in the NMR spectrum validate the transformation.
Conclusion and Outlook
The is a rich and expansive field, offering chemists a reliable and versatile platform for molecular construction. From simple oxidation and reduction to complex, atom-economical multicomponent reactions, these synthons are indispensable tools in modern organic synthesis. Their importance is particularly pronounced in drug discovery, where the pyrazole scaffold continues to feature in newly approved therapeutics.[1] Future research will likely focus on developing even more efficient and stereoselective transformations, expanding their utility in asymmetric synthesis and the creation of novel materials. The insights and protocols provided in this guide serve as a foundational resource for scientists looking to harness the full synthetic potential of these powerful heterocyclic building blocks.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the mode of oxidation of pyrazolo(3,4-d)pyrimidine by aldehyde oxidase and xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 24. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Application of 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde in Modern Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds have earned the designation of "privileged structures" due to their ability to serve as versatile platforms for the development of ligands for a diverse range of biological targets. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties and structural rigidity allow it to engage in various non-covalent interactions with biological macromolecules, making it a cornerstone in the design of numerous approved therapeutic agents, including the anti-inflammatory drug celecoxib and the kinase inhibitor ruxolitinib.[1][3]
Among the vast array of pyrazole-based building blocks, 1-cyclopropyl-1H-pyrazole-4-carbaldehyde has emerged as a particularly valuable synthon for drug discovery professionals. The presence of the N-cyclopropyl group can enhance metabolic stability and provide a three-dimensional vector for exploring protein active sites. The C4-carbaldehyde functional group serves as a versatile chemical handle for a wide array of synthetic transformations, enabling the construction of extensive compound libraries for screening and lead optimization.[4] This guide provides an in-depth exploration of the synthesis and application of this compound, with a focus on its utility in the development of potent kinase inhibitors.
Part 1: Synthesis of this compound
The most common and efficient method for the synthesis of 4-formylpyrazoles is the Vilsmeier-Haack reaction.[1][5][6][7][8] This reaction involves the formylation of an electron-rich heterocycle, in this case, a pyrazole precursor, using the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[9]
Protocol 1.1: Synthesis via Vilsmeier-Haack Reaction
This protocol outlines the cyclization and formylation of a suitable hydrazone precursor to yield this compound. The causality behind this two-step, one-pot approach lies in the initial formation of a hydrazone from cyclopropylhydrazine and a suitable three-carbon carbonyl compound, which then undergoes an intramolecular electrophilic cyclization and formylation upon exposure to the Vilsmeier reagent.
Materials:
-
Cyclopropylhydrazine hydrochloride
-
Malondialdehyde tetramethyl acetal
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Step-by-Step Methodology:
-
Hydrazone Formation (Implicit): While the hydrazone can be pre-formed, this protocol assumes its in situ generation and subsequent reaction. The Vilsmeier-Haack reaction proceeds through the cyclization of a hydrazone intermediate.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5.0 eq). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Cyclization and Formylation: To the Vilsmeier reagent, add a solution of the precursor derived from cyclopropylhydrazine and malondialdehyde tetramethyl acetal (1.0 eq) in anhydrous DCM dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Part 2: Application in the Synthesis of Kinase Inhibitors
The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, making it an ideal starting point for constructing libraries of potential kinase inhibitors.[10] Kinases, particularly the Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK) families, are critical nodes in signaling pathways that regulate immunity, inflammation, and cell growth.[3][11][] Dysregulation of these pathways is implicated in numerous diseases, including rheumatoid arthritis and various cancers.[13][14] Many potent JAK and SYK inhibitors feature a substituted pyrazole core that interacts with the ATP-binding site of the kinase.[3][15][16]
The following protocols detail key derivatization reactions of the aldehyde group to generate structures commonly found in kinase inhibitors.
Protocol 2.1: Reductive Amination for Amine Side Chain Introduction
Reductive amination is a cornerstone of medicinal chemistry for introducing amine-containing side chains, which can form crucial salt bridges or hydrogen bonds within a protein's active site. This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a mild reducing agent.[17][18][19]
Workflow Diagram: Reductive Amination
Caption: Workflow for the synthesis of pyrazole-based amines.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (e.g., aniline, morpholine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected amine (1.1 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the starting aldehyde, thus minimizing side reactions.
-
Allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired N-substituted aminomethyl pyrazole derivative.
Protocol 2.2: Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction that creates α,β-unsaturated systems by reacting an aldehyde with an active methylene compound.[2][20][21][22] These products can act as Michael acceptors or as rigid linkers in more complex inhibitors.
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile, diethyl malonate) (1.1 eq)
-
Piperidine or ammonium carbonate (catalytic amount)
-
Ethanol or acetic acid
-
Ice-cold water
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Reaction: Stir the mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the Knoevenagel condensation product. Recrystallization from ethanol may be performed for further purification if necessary.
Protocol 2.3: Wittig Reaction for Alkene Synthesis
The Wittig reaction provides a reliable method for converting aldehydes into alkenes with predictable stereochemistry.[23][24][25][26][27] This is particularly useful for introducing vinyl linkers or exocyclic double bonds into a potential drug candidate.
Materials:
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Step-by-Step Methodology:
-
Ylide Generation: In a flame-dried, nitrogen-purged flask, suspend the phosphonium salt (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base dropwise. Allow the mixture to stir at room temperature for 1 hour to form the brightly colored phosphonium ylide.
-
Reaction: Cool the ylide solution to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired alkene.
Part 3: Biological Evaluation and Data
Derivatives synthesized from this compound often exhibit potent inhibitory activity against various kinases. The following table presents representative data for pyrazole-based inhibitors against the JAK family of kinases, illustrating the potency that can be achieved with this scaffold.
Table 1: Representative Kinase Inhibitory Activity of Pyrazole-Based Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3f | JAK1 | 3.4 | [3] |
| JAK2 | 2.2 | [3] | |
| JAK3 | 3.5 | [3] | |
| 11g | JAK2 | 6.5 | [28] |
| 11h | JAK2 | 8.0 | [28] |
| Ruxolitinib | JAK1 | 3.3 | [3] |
| JAK2 | 2.8 | [3] |
This table is a representative summary based on published data for various pyrazole-based kinase inhibitors. Actual values will vary based on the specific synthesized molecule.
Logical Pathway: From Building Block to Potent Inhibitor
The strategic use of this compound allows for a logical and efficient progression in a drug discovery campaign.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. degres.eu [degres.eu]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. An Update on JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Discovery and optimization of 4-pyrazolyl-2-aminopyrimidine derivatives as potent spleen tyrosine kinase (SYK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ineosopen.org [ineosopen.org]
- 18. researchgate.net [researchgate.net]
- 19. organic-chemistry.org [organic-chemistry.org]
- 20. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. acgpubs.org [acgpubs.org]
- 23. Wittig Reaction [organic-chemistry.org]
- 24. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vilsmeier-Haack Formylation of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Vilsmeier-Haack reaction stands as a cornerstone in synthetic organic chemistry for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This application note provides a comprehensive guide to the Vilsmeier-Haack formylation of pyrazoles, a reaction of significant importance in medicinal chemistry and materials science due to the prevalence of the pyrazole scaffold in pharmaceuticals and functional materials.[2][3] We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and address common challenges and troubleshooting strategies. This guide is designed to equip researchers with the necessary knowledge to confidently and successfully implement this powerful synthetic transformation.
Introduction
The pyrazole nucleus is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[3] The introduction of a formyl group onto the pyrazole ring, typically at the C4 position, provides a versatile synthetic handle for further molecular elaboration. The Vilsmeier-Haack reaction, utilizing the electrophilic Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), is a highly effective method for achieving this transformation.[4][5] The resulting pyrazole-4-carbaldehydes are key intermediates in the synthesis of a diverse array of more complex molecules, including pharmaceuticals, agrochemicals, and organic materials.[6][7]
Mechanistic Insights
The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are as follows:
-
Formation of the Vilsmeier Reagent: In the initial step, DMF reacts with POCl₃ to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][8] This species is the active formylating agent in the reaction.[9]
-
Electrophilic Attack: The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C4 position, which is the most electron-rich and sterically accessible position on the pyrazole ring for many substitution patterns.[10]
-
Aromatization: A subsequent deprotonation step restores the aromaticity of the pyrazole ring, leading to the formation of an iminium salt intermediate.
-
Hydrolysis: During aqueous workup, the iminium salt is hydrolyzed to yield the final pyrazole-4-carbaldehyde product.[11]
Caption: The Vilsmeier-Haack reaction mechanism.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Vilsmeier-Haack formylation of a generic substituted pyrazole. It is crucial to perform this reaction in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.[12]
Materials and Reagents
-
Substituted Pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents for column chromatography (e.g., ethyl acetate/hexanes mixture)
General Procedure
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.5-3 equivalents) dropwise via the dropping funnel over 15-30 minutes, ensuring the internal temperature does not exceed 10 °C.[7] The formation of a white, viscous precipitate indicates the formation of the Vilsmeier reagent.
-
Reaction with Pyrazole: Once the Vilsmeier reagent has formed, add a solution of the substituted pyrazole (1 equivalent) in anhydrous DCM to the reaction mixture dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-90 °C.[7] The optimal temperature and reaction time will vary depending on the reactivity of the pyrazole substrate and should be monitored by Thin Layer Chromatography (TLC). Reaction times can range from a few hours to overnight.[4]
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution to quench the excess Vilsmeier reagent and neutralize the acidic byproducts.[1] This step is highly exothermic and should be performed with caution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system to afford the desired pyrazole-4-carbaldehyde.
Caption: Experimental workflow for Vilsmeier-Haack formylation.
Regioselectivity
For unsymmetrically substituted pyrazoles, the regioselectivity of the formylation is a critical consideration. Generally, the formylation occurs at the most electron-rich and sterically unhindered carbon atom of the pyrazole ring.[10] In most cases, this corresponds to the C4 position. However, the nature and position of substituents on the pyrazole ring can influence the regiochemical outcome. It is advisable to consult literature precedents for similar pyrazole systems to predict the likely site of formylation.[10]
Troubleshooting and Key Considerations
| Issue | Potential Cause | Solution |
| Low or no product yield | Incomplete formation of Vilsmeier reagent. | Ensure anhydrous conditions and slow, controlled addition of POCl₃ at low temperature. |
| Low reactivity of the pyrazole substrate. | Increase reaction temperature and/or reaction time. Consider using a larger excess of the Vilsmeier reagent. | |
| Formation of multiple products | Competing side reactions or lack of regioselectivity. | Optimize reaction temperature; lower temperatures may improve selectivity. Carefully analyze the product mixture to identify byproducts and adjust the strategy accordingly. |
| Difficult work-up | Vigorous and exothermic quenching. | Perform the quench slowly and with efficient stirring in a large vessel to manage the exotherm. |
| Incomplete hydrolysis of the iminium salt | Insufficient water during work-up. | Ensure an adequate amount of water is used during the quench and extraction steps. |
Table 1. Troubleshooting Common Issues in Vilsmeier-Haack Formylation of Pyrazoles.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The quenching of the reaction is highly exothermic. Perform this step slowly and with caution to avoid uncontrolled boiling and splashing.
Conclusion
The Vilsmeier-Haack formylation is a robust and versatile method for the synthesis of pyrazole-4-carbaldehydes. By understanding the reaction mechanism, adhering to carefully designed protocols, and being mindful of potential challenges, researchers can effectively utilize this reaction to access a wide array of valuable building blocks for drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of this important synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 3. jocpr.com [jocpr.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
The Versatile Virtuoso: 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde as a Premier Building Block in Modern Synthesis
Introduction: The Strategic Value of the Cyclopropyl-Pyrazole Moiety
In the landscape of contemporary drug discovery and materials science, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in molecules exhibiting a wide array of biological activities.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of targeted therapeutics.[2] The introduction of a cyclopropyl group at the N1 position of the pyrazole ring further enhances the molecular complexity and physicochemical properties of the resulting compounds. This small, strained ring system often imparts favorable characteristics such as increased metabolic stability, enhanced potency, and improved membrane permeability.
This guide focuses on a particularly valuable derivative: 1-cyclopropyl-1H-pyrazole-4-carbaldehyde . The aldehyde functionality at the 4-position serves as a versatile synthetic handle, opening a gateway to a multitude of chemical transformations. This document provides an in-depth exploration of the synthesis and application of this building block, offering detailed protocols for its use in key synthetic strategies relevant to researchers, medicinal chemists, and professionals in drug development.
Synthesis of the Building Block: this compound
The most common and efficient method for the introduction of a formyl group onto an electron-rich heterocyclic system like a pyrazole is the Vilsmeier-Haack reaction .[1][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4]
Conceptual Workflow for Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation of 1-cyclopropyl-1H-pyrazole.
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
1-Cyclopropyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-cyclopropyl-1H-pyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Applications in the Synthesis of Bioactive Molecules
The aldehyde functionality of this compound makes it an exceptionally useful precursor for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
Knoevenagel Condensation: Accessing Diverse Heterocyclic Scaffolds
The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an aldehyde with an active methylene compound.[5] This reaction, when applied to this compound, provides a facile route to a wide range of substituted alkenes, which are themselves valuable intermediates for the synthesis of various pharmaceuticals.[6]
Protocol 2: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, a solid product may precipitate. If so, collect the product by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Wash the solid with cold ethanol and dry under vacuum to obtain 2-((1-cyclopropyl-1H-pyrazol-4-yl)methylene)malononitrile.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Yield |
| This compound | Malononitrile | Piperidine | Ethanol | >90% |
| This compound | Ethyl Cyanoacetate | Piperidine | Ethanol | 85-95% |
| This compound | Barbituric Acid | Piperidine | Ethanol | 80-90% |
Multicomponent Reactions: Building Complexity in a Single Step
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials.[7] this compound is an excellent substrate for MCRs such as the Biginelli and Hantzsch reactions.
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs), which are known to exhibit a wide range of biological activities.[8][9]
Protocol 3: Biginelli Reaction for Dihydropyrimidinone Synthesis
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the corresponding dihydropyrimidinone.
The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, which are precursors to pyridines.[1][10] Dihydropyridine derivatives are well-known calcium channel blockers used in the treatment of hypertension.[11]
Protocol 4: Hantzsch Dihydropyridine Synthesis
Materials:
-
This compound
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.
-
Add ammonium acetate (1.2 equivalents) to the mixture.
-
Heat the reaction to reflux for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often crystallizes out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry.
Reductive Amination: A Gateway to Kinase Inhibitors
The pyrazole scaffold is a key feature in many kinase inhibitors, which are a major class of anticancer drugs.[12] Reductive amination of this compound with various amines is a powerful method to generate libraries of potential kinase inhibitors.[13]
Workflow for Kinase Inhibitor Synthesis via Reductive Amination
Caption: Reductive amination of this compound.
Protocol 5: Reductive Amination for Kinase Inhibitor Scaffolds
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) and the amine (1.1 equivalents) in DCM or DCE in a round-bottom flask.
-
If the amine is an aniline, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the desired N-substituted pyrazole derivative.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its strategic combination of a privileged pyrazole scaffold, a metabolism-blocking cyclopropyl group, and a reactive aldehyde handle makes it an ideal starting material for the synthesis of a diverse range of complex molecules. The protocols detailed in this guide for its synthesis and subsequent transformations via Knoevenagel condensation, multicomponent reactions, and reductive amination provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this singular precursor. The continued exploration of this and similar building blocks will undoubtedly lead to the discovery of novel therapeutic agents and advanced materials.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 12. Synthesis, in vitro antiproliferative activity, and kinase inhibitory effects of pyrazole-containing diarylureas and diarylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde Derivatives
Abstract: The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The introduction of a cyclopropyl group at the N1 position and a carbaldehyde at the C4 position creates a versatile starting point—1-cyclopropyl-1H-pyrazole-4-carbaldehyde—for developing novel derivatives with a wide spectrum of biological activities. This document provides a comprehensive guide for researchers, outlining the synthetic utility of this scaffold and detailing the protocols for evaluating the biological activities of its derivatives, with a focus on anticancer, antimicrobial, and kinase inhibition applications.
Introduction: The Strategic Value of the Scaffold
The this compound scaffold is of significant interest in drug discovery for several key reasons:
-
The Pyrazole Core: This five-membered heterocycle is a bioisostere for various functional groups and can engage in hydrogen bonding and other non-covalent interactions with biological targets. Its derivatives are known to exhibit anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5][6]
-
The N1-Cyclopropyl Group: This small, rigid ring can enhance metabolic stability by protecting the pyrazole from N-dealkylation. It also introduces hydrophobicity and can orient the molecule favorably within a target's binding pocket, potentially increasing potency.[7]
-
The C4-Carbaldehyde Handle: The aldehyde functional group is a synthetic linchpin. It serves as an electrophilic site for a multitude of chemical reactions (e.g., condensation, reductive amination, Wittig reactions), allowing for the facile generation of large, structurally diverse libraries of compounds for screening.[8]
This guide will focus on the practical application of this scaffold, providing a strategic framework and detailed protocols for screening and characterizing the biological activity of its derivatives.
Spectrum of Biological Activities & Key Targets
Derivatives synthesized from the this compound core have shown promise in several therapeutic areas. The versatility of the pyrazole scaffold allows it to be tailored to inhibit a wide range of biological targets.[3][4]
Anticancer Activity
Pyrazole derivatives are extensively explored as anticancer agents, often functioning as inhibitors of protein kinases that are overexpressed or hyperactivated in cancer cells.[1][2][9][10][11]
-
Kinase Inhibition: Many pyrazole-containing compounds target critical signaling kinases.[1][2] Key targets include Cyclin-Dependent Kinases (CDKs), PI3K/AKT pathway kinases, MAP kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][12][13] Inhibition of these pathways can halt cell proliferation and induce apoptosis.[1] For example, pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibition of PIM-1 kinase, leading to antiproliferative activity in HCT116 and MCF7 cancer cells.[9]
-
Tubulin Polymerization Inhibition: Some derivatives can interfere with microtubule dynamics, a validated anticancer strategy. One study identified a pyrazole derivative as a novel tubulin polymerization inhibitor with potent activity against leukemia (K562) and lung cancer (A549) cell lines.[14]
Antimicrobial Activity
The pyrazole nucleus is present in compounds with significant antibacterial and antifungal properties.[5][15][16][17]
-
Bacterial Targets: Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5][15]
-
Antifungal Targets: Potent activity has also been reported against various fungal strains, including Aspergillus niger and Candida albicans.[5][18] The mechanism often involves the inhibition of essential enzymes or disruption of cell membrane integrity.
Application Notes: A Strategic Workflow for Screening
A systematic approach is essential when screening a newly synthesized library of derivatives. The following workflow provides a logical progression from initial broad screening to more specific target-based assays.
Caption: High-level workflow for screening pyrazole derivatives.
Detailed Experimental Protocols
The following protocols are foundational for assessing the anticancer and antimicrobial activities of novel this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[19][20][21] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[20]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[21]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom sterile microplates
-
Test compounds dissolved in DMSO (sterile)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[22]
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[21] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[21]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[21]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 Plot the % Viability against the compound concentration (log scale) and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[23] The broth microdilution method is a standardized technique used to determine the MIC in a 96-well format, allowing for efficient screening of multiple compounds.[24][25]
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB).[26]
-
Sterile 96-well U-bottom microplates
-
Test compounds dissolved in DMSO (sterile)
-
Bacterial inoculum standardized to a 0.5 McFarland standard, then diluted to yield a final concentration of ~5×10⁵ CFU/mL in the wells.[23][25]
-
Spectrophotometer or plate reader (OD at 600 nm)
Procedure:
-
Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 11 of each row in a 96-well plate.[26]
-
Prepare a starting solution of the test compound at twice the highest desired final concentration in MHB. Add 100 µL of this solution to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.[26] Well 11 will serve as a growth control (no compound).
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well (wells 1-11), bringing the final volume to 100 µL. The final inoculum density should be approximately 5×10⁵ CFU/mL.[25]
-
Controls:
-
Growth Control (Positive Control): Well 11 (bacteria, no compound).
-
Sterility Control (Negative Control): Well 12 (100 µL of MHB, no bacteria).
-
-
Incubation: Seal the plate and incubate at 37°C for 16-24 hours.[25]
-
Data Acquisition: Determine the MIC by visual inspection. The MIC is the lowest compound concentration in which no visible turbidity (bacterial growth) is observed.[25] This can be confirmed by reading the optical density (OD₆₀₀) with a plate reader.
Protocol 3: VEGFR-2 Kinase Inhibition Assay (Biochemical)
Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the recombinant Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase domain.[12] The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate. A luminescence-based detection system (e.g., Kinase-Glo™) is used, where light output is inversely correlated with kinase activity (high light = low ATP consumption = high inhibition).[27][28]
Materials:
-
Recombinant human VEGFR-2 kinase domain.[12]
-
Kinase Assay Buffer (containing Tris-HCl, MgCl₂, DTT).[12]
-
ATP and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1).[28][29]
-
Test compounds dissolved in DMSO.
-
Positive control inhibitor (e.g., Pazopanib).
-
Luminescence-based detection reagent (e.g., Kinase-Glo™ MAX).[28][30]
-
Solid white 96-well plates.
-
Luminometer.
Procedure:
-
Reagent Preparation: Prepare a Master Mix containing kinase buffer, substrate, and ATP.[28]
-
Compound Addition: Add 2.5 µL of serially diluted test compounds to the wells of a white 96-well plate. Add 2.5 µL of diluent solution (buffer with DMSO) to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[27]
-
Kinase Reaction Initiation: Add 12.5 µL of the Master Mix to all wells.[27] Initiate the kinase reaction by adding 10 µL of diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of kinase buffer to the "Blank" wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[12][28]
-
Signal Detection: Stop the reaction by adding 25 µL of Kinase-Glo™ reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.[27]
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.[28]
-
Data Acquisition: Measure luminescence using a microplate reader.
Data Analysis: First, subtract the "Blank" reading from all other wells. Then, calculate the percentage of kinase inhibition using the formula: % Inhibition = 100 * (1 - (Signal of Inhibitor Well / Signal of Positive Control Well)) Plot the % Inhibition against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation
Quantitative results from screening should be summarized for clear comparison.
Table 1: Example Biological Activity Data for Pyrazole Derivatives
| Compound ID | Modification at C4-aldehyde | Target Cell Line / Organism | Assay | Result (IC₅₀ / MIC in µM) |
| Ref-Cpd-1 | Doxorubicin (Control) | MCF-7 (Breast Cancer) | MTT | 0.95[9] |
| PZ-Deriv-A | Schiff base with 4-nitroaniline | MCF-7 (Breast Cancer) | MTT | 0.25[9] |
| Ref-Cpd-2 | Ciprofloxacin (Control) | E. coli | MIC | ~0.1 |
| PZ-Deriv-B | Condensation with thiosemicarbazide | E. coli | MIC | 0.25[5] |
| Ref-Cpd-3 | Pazopanib (Control) | VEGFR-2 Kinase | Kinase Assay | 0.03 |
| PZ-Deriv-C | Reductive amination with piperidine | VEGFR-2 Kinase | Kinase Assay | 1.5 |
Data is illustrative and sourced from analogous pyrazole derivative studies for context.
Conclusion and Future Outlook
The this compound scaffold is a highly valuable starting point for the development of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while the inherent biological relevance of the pyrazole core provides a high probability of identifying active compounds. The protocols detailed herein offer a robust, field-proven framework for evaluating these derivatives for anticancer, antimicrobial, and specific enzyme-inhibitory activities. Future work should focus on exploring novel chemical transformations of the carbaldehyde group and screening the resulting derivatives against a broader range of biological targets, including other kinase families, G-protein coupled receptors, and viral enzymes, to fully exploit the therapeutic potential of this privileged scaffold.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 15. Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. clyte.tech [clyte.tech]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. protocols.io [protocols.io]
- 25. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 27. benchchem.com [benchchem.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Condensation Reactions with Pyrazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Scaffolds and Condensation Reactions
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs for a wide range of diseases, including cancer, HIV, and cardiovascular conditions.[1] Their broad spectrum of biological activities, such as anti-inflammatory, antimicrobial, and antitumor effects, makes them highly attractive scaffolds for drug discovery.[1][2] Condensation reactions are a powerful and versatile tool for the synthesis of these valuable compounds, allowing for the efficient construction of complex molecular architectures from simple precursors.[2] This guide provides detailed experimental procedures for key condensation reactions involving pyrazole aldehydes, offering insights into the underlying principles to empower researchers in the rational design and synthesis of novel therapeutic agents.
Claisen-Schmidt Condensation: Synthesis of Pyrazole Chalcones
The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones, known as chalcones, by reacting an aldehyde with a ketone in the presence of a base or acid catalyst.[3][4] Pyrazole-containing chalcones are of particular interest due to their diverse pharmacological properties.[1][5]
Mechanistic Insight
The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the pyrazole aldehyde.[6] The resulting β-hydroxy carbonyl intermediate readily undergoes dehydration to yield the conjugated chalcone.[6] The use of a non-enolizable aromatic aldehyde, such as a pyrazole aldehyde, is crucial to prevent self-condensation.[7]
Experimental Protocol: Synthesis of (E)-1-(substituted phenyl)-3-(1H-pyrazol-4-yl)prop-2-en-1-one
This protocol details a green chemistry approach using polyethylene glycol (PEG-400) as a recyclable and efficient reaction medium.[1]
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)
-
Substituted acetophenone (1.0 mmol)
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Polyethylene glycol (PEG-400)
-
Ethanol
-
Distilled water
-
Acetic acid (for neutralization)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the pyrazole aldehyde (1.0 mmol) and the substituted acetophenone (1.0 mmol) in PEG-400.[1]
-
Add the aqueous NaOH solution dropwise to the stirred mixture.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] The reaction is typically complete within a few hours at room temperature.
-
Upon completion, pour the reaction mixture into cold water.
-
Neutralize the mixture with dilute acetic acid.[7]
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the crude product with water and then a small amount of cold ethanol to remove impurities.[6]
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure pyrazole chalcone.[8]
Characterization:
-
¹H NMR: Expect two doublets for the vinylic protons (>CH=CH<) in the range of δ 6.8-7.9 ppm with characteristic coupling constants. Aromatic protons will resonate between δ 6.8-8.0 ppm.[1]
-
IR: Look for characteristic peaks for the C=O (chalcone) and C=C stretching vibrations.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[1]
Workflow for Claisen-Schmidt Condensation
Caption: General workflow for the synthesis of pyrazole chalcones via Claisen-Schmidt condensation.
Knoevenagel Condensation: Access to Pyrazole-based Acrylic Acid Derivatives
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[9] This reaction is particularly useful for synthesizing pyrazoleacrylic acids and their derivatives, which are valuable intermediates in organic synthesis.[9]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., ammonium carbonate or piperidine) to form a carbanion.[10] This carbanion then undergoes a nucleophilic addition to the pyrazole aldehyde. The resulting intermediate subsequently eliminates a molecule of water to afford the α,β-unsaturated product.
Experimental Protocol: Synthesis of 2-cyano-3-(1H-pyrazol-4-yl)acrylic acid
This protocol utilizes an environmentally friendly approach with an aqueous medium and sonication.[11]
Materials:
-
Pyrazole-4-carbaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium carbonate (20 mol%)
-
Water-ethanol mixture (1:1)
-
Ultrasonic bath
-
Standard laboratory glassware
Procedure:
-
In a flask, combine the pyrazole-4-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium carbonate (20 mol%) in a 1:1 water-ethanol solvent system.[11]
-
Place the flask in an ultrasonic bath at ambient temperature.
-
Monitor the reaction by TLC. Sonication typically accelerates the reaction, leading to completion in a shorter time frame.[11]
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water to remove the catalyst and any unreacted starting materials.
-
The product can be further purified by recrystallization if necessary.
Characterization:
-
¹H NMR: A characteristic singlet for the vinylic proton (CH=C) is expected in the downfield region (around δ 9.10 ppm).[11]
-
IR: Look for the characteristic nitrile (C≡N) and carboxylic acid (C=O and O-H) stretching frequencies.
-
Mass Spectrometry: To confirm the molecular weight.[11]
Multicomponent Reactions: Efficient Synthesis of Complex Pyrazole-Containing Heterocycles
Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants.[12][13] This approach offers high atom economy, operational simplicity, and rapid access to molecular diversity.[14][15] Pyrazole aldehydes are excellent substrates for various MCRs, leading to the synthesis of fused heterocyclic systems with significant biological potential.[12][14]
The Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea.[16][17] When a pyrazole aldehyde is used, this reaction provides access to pyrazole-substituted dihydropyrimidinones.
The reaction is typically acid-catalyzed and is thought to proceed through the initial formation of an N-acyliminium ion intermediate from the pyrazole aldehyde and urea.[16] This is followed by the nucleophilic addition of the β-ketoester enol form and subsequent cyclization and dehydration to yield the final product.[18]
The Hantzsch Pyridine Synthesis: Construction of Dihydropyridine Scaffolds
The Hantzsch pyridine synthesis is another well-known MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a 1,4-dihydropyridine.[19][20] Utilizing a pyrazole aldehyde in this reaction leads to the formation of novel hybrid molecules containing both pyrazole and dihydropyridine rings.[21]
The mechanism involves a Knoevenagel condensation between one equivalent of the β-ketoester and the pyrazole aldehyde, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[19] A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-dihydropyridine product.[22]
General Protocol for a Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol describes a one-pot synthesis of pyrano[2,3-c]pyrazole derivatives, which are a class of fused heterocycles with diverse biological activities.[13]
Materials:
-
Pyrazole aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, mix the pyrazole aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), and the catalyst in the chosen solvent.[13]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.[12]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, collect it by filtration. Otherwise, the product may be isolated by extraction following the addition of water.
-
Wash the crude product with a suitable solvent (e.g., water or cold ethanol).
-
Recrystallize the product to obtain the pure pyrano[2,3-c]pyrazole.
Logical Flow of a Multicomponent Reaction
Caption: A simplified representation of the multicomponent reaction strategy.
Purification and Characterization
Purification:
-
Crystallization: This is the most common method for purifying solid products from condensation reactions.[8] The choice of solvent is crucial and is typically determined empirically.
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by crystallization, silica gel column chromatography is a standard purification technique.[23] A gradient of solvents, such as ethyl acetate and hexane, is often employed.
-
Acid-Base Extraction: For products with acidic or basic functional groups, purification can sometimes be achieved by dissolving the crude material in an organic solvent and washing with aqueous acid or base to remove impurities.[24]
Characterization: A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry.[1][25]
-
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as carbonyls (C=O), nitriles (C≡N), and amines (N-H).[26]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.[25]
-
Elemental Analysis: Confirms the elemental composition of the synthesized compound.
Data Summary Table
| Reaction Type | Key Reactants | Typical Catalyst | Product Class | Key Spectroscopic Features |
| Claisen-Schmidt | Pyrazole Aldehyde, Ketone | NaOH, KOH | Pyrazole Chalcones | ¹H NMR: Vinylic protons (δ 6.8-7.9 ppm) |
| Knoevenagel | Pyrazole Aldehyde, Active Methylene Compound | Ammonium Carbonate, Piperidine | Pyrazole-alkenes | ¹H NMR: Vinylic proton (δ ~9.1 ppm) |
| Biginelli | Pyrazole Aldehyde, β-Ketoester, Urea/Thiourea | Acid (e.g., HCl) | Dihydropyrimidinones | IR: Characteristic C=O and N-H stretches |
| Hantzsch | Pyrazole Aldehyde, 2x β-Ketoester, Ammonia | Acetic Acid | Dihydropyridines | ¹H NMR: Signals for dihydropyridine ring |
| 4-Component | Pyrazole Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Nano-ZnO, PTSA | Pyrano[2,3-c]pyrazoles | Complex NMR spectra indicating fused rings |
Conclusion
The condensation reactions of pyrazole aldehydes are indispensable tools for the synthesis of a vast array of heterocyclic compounds with significant potential in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient and rational synthesis of novel pyrazole-based molecules. By understanding the underlying mechanisms and experimental nuances, scientists can effectively leverage these reactions to advance their research programs.
References
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 4. ijcrt.org [ijcrt.org]
- 5. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. amherst.edu [amherst.edu]
- 7. Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach [jove.com]
- 8. jetir.org [jetir.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Knoevenagel Condensation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water: A Triply Green Synthesis | MDPI [mdpi.com]
- 13. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 15. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 17. organicreactions.org [organicreactions.org]
- 18. Biginelli Reaction [organic-chemistry.org]
- 19. grokipedia.com [grokipedia.com]
- 20. tandfonline.com [tandfonline.com]
- 21. tandfonline.com [tandfonline.com]
- 22. scribd.com [scribd.com]
- 23. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
- 24. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. connectjournals.com [connectjournals.com]
Application Notes & Protocols: The Pivotal Role of Pyrazole Carbaldehydes in Modern Cancer Research
Foreword: The Pyrazole Scaffold as a Cornerstone in Oncology Drug Discovery
The landscape of cancer therapy is perpetually evolving, driven by the urgent need for agents with higher efficacy, greater selectivity, and lower toxicity.[1] In this pursuit, medicinal chemistry has identified certain molecular frameworks, termed "privileged scaffolds," that consistently yield compounds with potent pharmacological activities. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands out as one such scaffold.[2][3][4] Its unique structural and electronic properties make it a versatile building block for designing inhibitors that target a wide array of proteins implicated in oncogenesis.[5][6]
Pyrazole derivatives are at the heart of several FDA-approved anticancer drugs, including Crizotinib and Ruxolitinib, validating their clinical significance.[3][4][6] This guide focuses specifically on pyrazole carbaldehydes , versatile chemical intermediates that serve as a crucial launchpad for synthesizing vast libraries of novel anticancer agents.[3][7] We will delve into the synthetic strategies that leverage the reactivity of the aldehyde group, explore the key signaling pathways these compounds disrupt, and provide detailed, field-proven protocols for their synthesis and biological evaluation.
Part 1: The Synthetic Versatility of Pyrazole Carbaldehydes
The aldehyde functional group on the pyrazole ring is a gateway for molecular diversification. Its reactivity allows for the construction of complex molecules through straightforward and high-yielding chemical reactions. This synthetic accessibility is a cornerstone of its utility in drug discovery, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7]
Two primary synthetic routes are prominently featured in the literature for creating anticancer derivatives from pyrazole carbaldehydes:
-
Reductive Amination: This powerful reaction forms a new carbon-nitrogen bond. It involves the reaction of the pyrazole carbaldehyde with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. The use of a mild reducing agent like sodium triacetoxyborohydride is common. This method is exceptionally valuable for creating diverse molecular libraries, as a vast number of primary and secondary amines are commercially available.[7]
-
Condensation Reactions (e.g., Claisen-Schmidt): This reaction is fundamental for creating pyrazole-chalcone hybrids. The pyrazole carbaldehyde is condensed with a suitable acetophenone in the presence of a base, forming an α,β-unsaturated ketone system.[8] Chalcones themselves are a well-established class of anticancer compounds, and their hybridization with the pyrazole scaffold often leads to synergistic or enhanced cytotoxic activity.[8]
A third key reaction, the Vilsmeier-Haack reaction , is often used to synthesize the pyrazole carbaldehyde starting material itself, highlighting the foundational nature of this intermediate.[8]
Caption: General synthetic workflow using pyrazole carbaldehydes.
Part 2: Core Mechanisms of Anticancer Action
Derivatives synthesized from pyrazole carbaldehydes exert their anticancer effects through multiple, well-defined mechanisms. By modifying the substituents on the pyrazole core, researchers can tune the selectivity of these compounds towards specific biological targets.
Inhibition of Oncogenic Kinases
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[4][6] The pyrazole scaffold is adept at fitting into the ATP-binding pocket of many kinases, acting as a competitive inhibitor.[2]
A. PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that, when hyperactivated, promotes cell proliferation and survival.[7] Several pyrazole carbaldehyde derivatives have been developed as potent PI3K inhibitors.[1] By blocking the phosphorylation of PIP2 to PIP3, these compounds prevent the downstream activation of Akt and mTOR, ultimately leading to reduced cell proliferation and the induction of apoptosis.[7] One study identified a pyrazole carbaldehyde derivative with an IC₅₀ of 0.25 µM against the MCF-7 breast cancer cell line, demonstrating potent PI3K inhibitory activity.[1]
Caption: PI3K/Akt/mTOR pathway and the action of pyrazole inhibitors.
B. EGFR and VEGFR: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth and angiogenesis. Pyrazole derivatives have shown potent dual inhibitory activity against both EGFR and VEGFR-2.[1] For instance, certain fused pyrazole derivatives displayed IC₅₀ values as low as 0.09 µM and 0.23 µM against EGFR and VEGFR-2, respectively.[1]
Disruption of Microtubule Dynamics
Tubulin is the protein subunit of microtubules, which are essential for cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are among the most successful classes of chemotherapeutics. A significant number of pyrazole derivatives, particularly pyrazole-chalcone hybrids, have been identified as potent tubulin polymerization inhibitors.[1][8] They typically bind to the colchicine site on tubulin, preventing its polymerization into microtubules.[1] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] One study reported pyrazolo[1,5-a]pyrimidine analogs with average IC₅₀ values as low as 24.8 nM against a panel of cancer cell lines, acting via tubulin inhibition.[1]
Part 3: Experimental Protocols
The following protocols are foundational for researchers working with pyrazole carbaldehyde derivatives. They are designed to be self-validating, with clear steps and explanations for critical choices.
Protocol 1: Synthesis of a Pyrazole-Amine Derivative via Reductive Amination
Rationale: This protocol provides a general and highly adaptable method for synthesizing a library of N-substituted pyrazole derivatives from a common pyrazole carbaldehyde intermediate. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and tolerance of a wide range of functional groups, minimizing side reactions.
Materials:
-
1-substituted-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Selected primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Imine Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazole carbaldehyde (1.0 eq) and the selected amine (1.1 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) to the mixture in small portions over 10 minutes. Caution: The addition may be mildly exothermic.
-
Allow the reaction to stir at room temperature overnight (12-16 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure pyrazole-amine derivative.[7]
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric, robust, and widely accepted method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10][11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. This allows for the determination of the IC₅₀ (or GI₅₀) value, a critical metric for evaluating a compound's potency.[7][8]
Caption: A typical workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.[8]
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the resulting formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.[7]
Part 4: Data Compendium - Cytotoxic Activities
The following table summarizes the reported in vitro cytotoxic activities (IC₅₀ values) of various pyrazole derivatives, many of which are synthesized from pyrazole carbaldehyde precursors or related structures.
| Compound Class/Reference | Target Cell Line | IC₅₀ (µM) | Putative Mechanism/Target | Citation |
| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | PI3K Kinase | [1] |
| Fused Pyrazole Derivative | HepG2 (Liver) | 0.71 | EGFR/VEGFR-2 | [1] |
| Fused Pyrazole Derivative | EGFR (Enzymatic) | 0.09 | EGFR Kinase | [1] |
| Fused Pyrazole Derivative | VEGFR-2 (Enzymatic) | 0.23 | VEGFR-2 Kinase | [1] |
| Pyrazolo[1,5-a]pyrimidine | HeLa (Cervical) | 0.0248 (24.8 nM) | Tubulin Polymerization | [1] |
| Pyrazolo[1,5-a]pyrimidine | MCF-7 (Breast) | 0.0248 (24.8 nM) | Tubulin Polymerization | [1] |
| Morpholine-Benzimidazole-Pyrazole | MCF-7 (Breast) | 0.042 | Tubulin Polymerization | [1] |
| 3,4-Diaryl Pyrazole | Various | 0.00006 - 0.00025 | Tubulin Polymerization | [1] |
| Pyrazole-Benzothiazole Hybrid | PC3 (Prostate) | 3.17 - 6.77 | Antiangiogenic | [1] |
| Indole-Pyrazole Hybrid | HCT116 (Colon) | < 23.7 | CDK2 | [1] |
| Indole-Pyrazole Hybrid | CDK2 (Enzymatic) | 0.074 | CDK2 Kinase | [1] |
| Pyrazole-Chalcone Hybrid | HCT-116 (Colon) | 2.2 | Not Specified | [3] |
| Ferrocene-Pyrazole Hybrid | HCT-116 (Colon) | 3.12 | Not Specified | [3] |
| Aryldiazo Pyrazole | HCT-116 (Colon) | 4.2 | Xanthine Oxidase | [12] |
| 1,3,5-Trisubstituted Pyrazole | K562 (Leukemia) | 0.021 | Tubulin Polymerization | [13] |
Conclusion and Future Prospects
Pyrazole carbaldehydes are undeniably powerful and versatile building blocks in the design and synthesis of novel anticancer agents. Their straightforward chemistry enables the creation of large, diverse libraries of compounds that can be screened against a multitude of oncological targets. The demonstrated success of pyrazole derivatives in inhibiting key pathways like kinase signaling and microtubule dynamics underscores their therapeutic potential.
Future research will likely focus on enhancing the selectivity of these compounds to minimize off-target effects and associated toxicities. The development of pyrazole-based Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) represents an exciting frontier, potentially leading to a new generation of highly targeted and potent cancer therapies originating from this privileged scaffold.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anti-Inflammatory Agents from 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde
Introduction: The Pyrazole Scaffold in Inflammation and the Potential of 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, most notably with the development of the selective COX-2 inhibitor, celecoxib.[1][3] Pyrazole derivatives offer a versatile platform for designing novel anti-inflammatory agents with potentially improved efficacy and reduced side effects compared to traditional NSAIDs.[4][5]
This document provides a comprehensive guide for researchers and drug development professionals on the utilization of This compound as a versatile starting material for the synthesis and evaluation of novel anti-inflammatory agents. The cyclopropyl moiety can enhance metabolic stability and binding affinity, making this a promising starting point for drug discovery. We will detail synthetic strategies, step-by-step protocols for key in vitro and in vivo assays, and the rationale behind these experimental choices.
PART 1: Synthetic Strategies for Derivative Libraries
The aldehyde functional group at the 4-position of the pyrazole ring is a versatile handle for a variety of chemical transformations, allowing for the creation of a diverse library of derivatives. Below are three robust synthetic protocols.
Synthesis of Pyrazolyl-Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, or α,β-unsaturated ketones, are well-known precursors to various heterocyclic compounds and often exhibit significant biological activities themselves, including anti-inflammatory effects.[6][7][8] The Claisen-Schmidt condensation of this compound with various substituted acetophenones provides a straightforward route to a library of pyrazolyl-chalcones.
Protocol 1: Synthesis of (E)-3-(1-cyclopropyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxyacetophenone (1.0 eq) in ethanol.
-
Base Addition: Cool the solution in an ice bath and add an aqueous solution of potassium hydroxide (2.0 eq) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Purification: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure chalcone derivative.[6][9]
Synthesis of Pyrazolyl-Acrylic Acid Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[10] Reacting this compound with compounds containing active methylene groups, such as malonic acid, can yield pyrazolyl-acrylic acid derivatives, which can be further functionalized or tested for biological activity.[11][12]
Protocol 2: Synthesis of (E)-3-(1-cyclopropyl-1H-pyrazol-4-yl)acrylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and malonic acid (1.2 eq) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup and Purification: After completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl. The precipitated solid is filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the pure acrylic acid derivative.[10]
Synthesis of Pyrazolyl-Amine Derivatives via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds.[13] This two-step, one-pot process involves the initial formation of an imine or enamine from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This allows for the introduction of a wide variety of amino functionalities.
Protocol 3: Synthesis of N-benzyl-1-(1-cyclopropyl-1H-pyrazol-4-yl)methanamine
-
Imine Formation: Dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent such as dichloroethane or methanol.
-
Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the mixture in portions.[13]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Workup and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Synthetic pathways from this compound.
PART 2: In Vitro Evaluation of Anti-Inflammatory Activity
A tiered approach to in vitro screening is recommended, starting with cell-based assays to assess broad anti-inflammatory potential, followed by more specific enzyme inhibition assays.
Cell-Based Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
Murine macrophage-like RAW 264.7 cells are a well-established model for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), they produce high levels of nitric oxide (NO), a key pro-inflammatory mediator, through the action of inducible nitric oxide synthase (iNOS).[14][15]
Protocol 4: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[16]
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized pyrazole derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[16][17]
-
Nitrite Measurement (Griess Assay):
-
Collect 50-100 µL of the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[18]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT): Concurrently, perform an MTT assay on a parallel plate to ensure that the observed reduction in NO is not due to cytotoxicity.[16]
Pro-Inflammatory Cytokine Quantification by ELISA
In addition to NO, activated macrophages release pro-inflammatory cytokines such as TNF-α and IL-6. The levels of these cytokines in the cell culture supernatant from the above experiment can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol 5: TNF-α and IL-6 ELISA
-
Sample Collection: Collect the cell culture supernatant from the LPS-stimulated RAW 264.7 cells treated with the pyrazole derivatives.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific TNF-α and IL-6 ELISA kits. This typically involves incubating the supernatant in antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on the provided standards.
Enzyme Inhibition Assays: COX-1 and COX-2
To determine if the anti-inflammatory activity is mediated through the classical NSAID pathway, direct inhibition of COX-1 and COX-2 enzymes should be assessed. Commercially available COX inhibitor screening assay kits provide a convenient and standardized method for this.[2][19][20]
Protocol 6: COX-1/COX-2 Inhibition Assay
-
Assay Preparation: Prepare the assay buffer, heme, and enzyme (ovine COX-1 and human recombinant COX-2) solutions as per the kit's instructions.[2][19]
-
Inhibitor Incubation: In separate wells for COX-1 and COX-2, incubate the enzyme with various concentrations of the test compounds. Include a vehicle control (100% initial activity) and a known selective or non-selective COX inhibitor as a positive control.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).
-
Detection: The assay measures the peroxidase component of the COX enzymes. The appearance of the oxidized product is monitored either colorimetrically or fluorometrically, depending on the kit.[2][21]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Caption: Workflow for in vitro anti-inflammatory evaluation.
PART 3: In Vivo Validation of Anti-Inflammatory Efficacy
Promising candidates from in vitro screening should be advanced to in vivo models of inflammation to assess their efficacy in a whole-organism context. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[1][22][23]
Carrageenan-Induced Paw Edema in Rats
This model is based on the principle that the injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).[3][22] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Protocol 7: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.
-
Grouping and Fasting: Randomly divide the animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: Positive Control (e.g., Indomethacin or Celecoxib)
-
Groups 3-n: Test Compound at various doses Fast the animals overnight before the experiment.
-
-
Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[3]
-
Baseline Paw Volume Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[3][24]
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection (Vₜ).[3]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Data Presentation and Structure-Activity Relationship (SAR)
All quantitative data from the in vitro and in vivo assays should be summarized in tables to facilitate comparison and the elucidation of structure-activity relationships (SAR).
Table 1: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | R-Group | NO Inhibition IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| PZ-CH-01 | 4-OCH₃ (Chalcone) | ||||
| PZ-AA-01 | COOH (Acrylic Acid) | ||||
| PZ-AM-01 | Benzyl (Amine) | ||||
| Celecoxib | - |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | % Inhibition of Edema at 3h | Statistical Significance (p-value) |
| Vehicle | - | 0 | - |
| Indomethacin | 10 | ||
| PZ-CH-01 | 25 | ||
| PZ-CH-01 | 50 |
References
- 1. inotiv.com [inotiv.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. orientjchem.org [orientjchem.org]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ineosopen.org [ineosopen.org]
- 14. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A | MDPI [mdpi.com]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. korambiotech.com [korambiotech.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. interchim.fr [interchim.fr]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 24. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
Unlocking Novel Material Frontiers with 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde: A Guide for Advanced Synthesis
Introduction: The Strategic Advantage of the 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde Scaffold
In the landscape of materials science and drug discovery, the design of novel molecular entities with tailored properties is paramount. This compound emerges as a highly strategic building block, uniquely positioned at the intersection of desirable physicochemical properties and versatile reactivity. The pyrazole core is a well-established pharmacophore, present in numerous FDA-approved drugs, owing to its metabolic stability and ability to participate in hydrogen bonding.[1][2] The aldehyde functionality at the 4-position serves as a versatile handle for a myriad of chemical transformations, including condensation and multicomponent reactions.[3][4]
The defining feature of this scaffold, however, is the N1-cyclopropyl group. This small, strained ring is not a mere spectator. In medicinal chemistry, the cyclopropyl moiety is a celebrated "bioisostere" often used to enhance metabolic stability, improve potency by enforcing a favorable conformation for target binding, and reduce off-target effects.[5][6][7] Its unique electronic properties, characterized by enhanced p-character in its C-C bonds, can also influence the photophysical characteristics of resulting materials.[5][6] This guide provides detailed application notes and protocols for leveraging the unique attributes of this compound in the synthesis of three distinct classes of advanced materials: fluorescent pyrazolo[3,4-d]pyrimidines, stimuli-responsive Schiff bases and their metal complexes, and functionalized α,β-unsaturated systems via Knoevenagel condensation.
I. Synthesis of Highly Fluorescent Pyrazolo[3,4-d]pyrimidines for Bioimaging and Sensing
Pyrazolo[3,4-d]pyrimidines are purine isosteres that exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[8][9][10] Their fused heterocyclic system also provides a rigid framework conducive to strong fluorescence, making them promising candidates for bioimaging probes and chemical sensors. The incorporation of the cyclopropyl group is anticipated to enhance cell permeability and potentially modulate the emission wavelength.
Scientific Rationale
The synthetic strategy involves a cyclocondensation reaction between the starting aldehyde and a suitable amine-containing pyrimidine precursor, typically aminoguanidine or a substituted 4,6-diaminopyrimidine. The aldehyde group of this compound reacts with an amino group on the pyrimidine precursor to form an intermediate which then undergoes intramolecular cyclization to yield the fused pyrazolo[3,4-d]pyrimidine ring system. The extended π-conjugation in the final product is responsible for its fluorescent properties.
Experimental Workflow: Synthesis of Pyrazolo[3,4-d]pyrimidines
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. schiff bases synthesis: Topics by Science.gov [science.gov]
- 10. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Screening of 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde Derivatives
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3][4] The unique structural features of the pyrazole nucleus make it a versatile scaffold for medicinal chemistry, with several pyrazole-containing drugs already in clinical use.[3][4] This application note focuses on a specific subset of these compounds: 1-cyclopropyl-1H-pyrazole-4-carbaldehyde and its derivatives. The introduction of a cyclopropyl group can enhance metabolic stability and binding affinity, while the carbaldehyde functional group provides a reactive handle for further chemical modifications, allowing for the creation of diverse chemical libraries.[5][6][7]
These detailed protocols are designed for researchers, scientists, and drug development professionals engaged in the primary and secondary screening of novel chemical entities for antimicrobial efficacy. We will outline standardized methodologies for determining the qualitative and quantitative antimicrobial activity of this compound derivatives against a panel of clinically relevant bacteria and fungi. The described methods adhere to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI), ensuring robust and reproducible data generation.[8][9]
I. Rationale and Experimental Design
The primary objective of this screening cascade is to identify and characterize the antimicrobial potential of novel this compound derivatives. The experimental workflow is designed to progress from a rapid, qualitative assessment of antimicrobial activity to a more detailed, quantitative determination of potency.
Caption: High-Throughput Antimicrobial Screening Workflow.
II. Preliminary Screening: Agar Disk Diffusion Method
The agar disk diffusion method, also known as the Kirby-Bauer test, serves as an excellent initial screen to qualitatively assess the antimicrobial activity of the synthesized pyrazole derivatives.[10][11][12][13] This technique is straightforward, cost-effective, and allows for the simultaneous testing of multiple compounds against a single microbial strain. The principle relies on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with the test microorganism. A zone of inhibition around the disk indicates antimicrobial activity.[10][11][12][13]
Protocol 1: Agar Disk Diffusion Assay
Materials:
-
This compound derivatives
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Dimethyl sulfoxide (DMSO, sterile)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)
-
Negative control disks (impregnated with DMSO)
-
Incubator
Procedure:
-
Preparation of Test Compound Solutions: Dissolve the pyrazole derivatives in a minimal amount of sterile DMSO to a final concentration of 1 mg/mL.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[11] Allow the plate to dry for 3-5 minutes.
-
Disk Application: Aseptically place sterile paper disks onto the inoculated agar surface.[10] Using a micropipette, apply a specific volume (e.g., 10 µL) of each pyrazole derivative solution onto a separate disk. Also, place positive and negative control disks on the plate.[12] Ensure the disks are firmly pressed onto the agar to ensure complete contact.[10]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours for bacteria and at 28-30°C for 24-48 hours for fungi.[14]
-
Result Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters (mm). The presence of a clear zone around the disk indicates antimicrobial activity.
Data Presentation:
| Compound ID | Test Organism | Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| Derivative 1 | S. aureus | 10 | 18 |
| Derivative 2 | S. aureus | 10 | 0 |
| Ciprofloxacin | S. aureus | 5 | 25 |
| DMSO | S. aureus | - | 0 |
| Derivative 1 | E. coli | 10 | 12 |
| Ciprofloxacin | E. coli | 5 | 22 |
| DMSO | E. coli | - | 0 |
III. Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
For compounds demonstrating promising activity in the primary screen, a quantitative assessment is necessary to determine their potency. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism in vitro.[14][15][16]
Protocol 2: Broth Microdilution Assay
Materials:
-
Active this compound derivatives
-
96-well microtiter plates (sterile, U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganisms
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Multichannel pipette
-
Plate reader (optional)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of each pyrazole derivative in DMSO. Perform two-fold serial dilutions of the compounds in CAMHB in the 96-well plates to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).[14]
-
Inoculum Preparation: Prepare a standardized inoculum as described in Protocol 1. Dilute the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]
-
Plate Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compounds.[14]
-
Controls:
-
Growth Control: Wells containing only CAMHB and the inoculum (no compound).
-
Sterility Control: Wells containing only CAMHB (no compound, no inoculum).
-
Positive Control: Wells containing a standard antibiotic with a known MIC against the test organism.
-
-
Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours.[14]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) after incubation.[15] The growth control should show turbidity, and the sterility control should remain clear.[14]
Data Presentation:
| Compound ID | Test Organism | MIC (µg/mL) |
| Derivative 1 | S. aureus | 8 |
| Derivative 3 | S. aureus | 16 |
| Ciprofloxacin | S. aureus | 1 |
| Derivative 1 | E. coli | 32 |
| Ciprofloxacin | E. coli | 0.5 |
IV. Determination of Bactericidal/Fungicidal Activity: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
While the MIC indicates the concentration that inhibits microbial growth, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) determines the lowest concentration required to kill 99.9% of the initial microbial population.[18][19][20][21][22] This assay is crucial for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) agents. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[19]
Caption: Workflow for MIC and MBC/MFC Determination.
Protocol 3: MBC/MFC Determination
Materials:
-
Microtiter plates from the MIC assay
-
Nutrient agar or appropriate agar plates
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and wells with higher concentrations).[19]
-
Plating: Spot-inoculate the aliquots onto separate sections of an appropriate agar plate.
-
Incubation: Incubate the agar plates at the appropriate temperature and duration for the test microorganism to allow for the growth of any surviving organisms.
-
Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[18][20]
Data Presentation:
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Derivative 1 | S. aureus | 8 | 16 | 2 | Bactericidal |
| Derivative 4 | S. aureus | 8 | 64 | 8 | Bacteriostatic |
| Ciprofloxacin | S. aureus | 1 | 2 | 2 | Bactericidal |
V. Conclusion
The protocols detailed in this application note provide a robust framework for the systematic screening of this compound derivatives for antimicrobial activity. By employing a tiered approach, from qualitative disk diffusion to quantitative MIC and MBC/MFC determination, researchers can efficiently identify and characterize promising lead compounds for further development. Adherence to standardized methodologies is paramount for generating reliable and comparable data, which is essential for advancing the discovery of new antimicrobial agents to combat the growing challenge of drug resistance.
VI. References
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. --INVALID-LINK--
-
BenchChem. (2025). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. --INVALID-LINK--
-
Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. --INVALID-LINK--
-
FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. --INVALID-LINK--
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. --INVALID-LINK--
-
Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Antimicrobial Screening of Pyrazole Compounds. --INVALID-LINK--
-
Southeast Asian Fisheries Development Center, Aquaculture Department. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. --INVALID-LINK--
-
Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. --INVALID-LINK--
-
MI - Microbiology. Broth Microdilution. --INVALID-LINK--
-
O'Donnell, K., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 142. --INVALID-LINK--
-
Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512. --INVALID-LINK--
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. --INVALID-LINK--
-
Wikipedia. Disk diffusion test. --INVALID-LINK--
-
BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. --INVALID-LINK--
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. --INVALID-LINK--
-
El-Sayed, W. A., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(17), 3108. --INVALID-LINK--
-
El-Sayed, N. F., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10470-10486. --INVALID-LINK--
-
GlobalSpec. (2015, January 1). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. --INVALID-LINK--
-
Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. --INVALID-LINK--
-
Google Patents. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. --INVALID-LINK--
-
ResearchGate. (2015, October 16). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. --INVALID-LINK--
-
Oriental Journal of Chemistry. (2007). Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1,3-Diketones. --INVALID-LINK--
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1999-2001. --INVALID-LINK--
-
Cleff, M. B., et al. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 38(2), 299-302. --INVALID-LINK--
-
Chemical Methodologies. (2019). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. --INVALID-LINK--
-
Biointerface Research in Applied Chemistry. (2021, January 2). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. --INVALID-LINK--
-
Jennychem. This compound CAS#1082066-00-9. --INVALID-LINK--
-
Scholars Research Library. (2011). Synthesis and antimicrobial activity of some novel pyrazoles. --INVALID-LINK--
-
Al-Ghorbani, M., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Chemical and Pharmaceutical Research, 8(8), 896-904. --INVALID-LINK--
-
MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. --INVALID-LINK--
-
ResearchGate. (2025, August 9). Synthesis and reactions of pyrazole-4-carbaldehydes. --INVALID-LINK--
-
Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. --INVALID-LINK--
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]
- 6. chemmethod.com [chemmethod.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 18. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. benchchem.com [benchchem.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. microchemlab.com [microchemlab.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the purification of 1-cyclopropyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic aldehyde. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure you achieve the desired purity and yield for your downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during your purification workflow. We delve into the root causes and provide actionable solutions.
Question 1: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?
Answer:
The impurity profile of crude this compound is heavily dependent on its synthetic route, most commonly the Vilsmeier-Haack reaction.[1][2] Understanding the potential byproducts of this reaction is key to devising an effective purification strategy.
Common Impurities and Their TLC Characteristics:
-
Unreacted Starting Material (1-cyclopropyl-1H-pyrazole): This is typically less polar than the aldehyde product and will have a higher Rf value on a normal-phase TLC plate.
-
Residual N,N-Dimethylformamide (DMF): Often used as a reagent and solvent, DMF is a high-boiling, polar solvent that can be difficult to remove completely.[3] It may streak or appear as a baseline spot on TLC.
-
Hydrolyzed Vilsmeier Reagent Components: The workup of the Vilsmeier-Haack reaction generates salts like dimethylamine hydrochloride and phosphoric acid, which are typically removed during an aqueous workup but can persist if the extraction is inefficient.[3][4] These are highly polar and will remain at the baseline on TLC.
-
Incompletely Hydrolyzed Iminium Salt: The intermediate of the Vilsmeier-Haack reaction is an iminium salt, which upon incomplete hydrolysis, can remain as a highly polar impurity.[1] This will also be a baseline spot on TLC.
-
Side-Reaction Products: Depending on the reaction conditions, minor isomers or products from side reactions on the pyrazole ring could be present. Their polarity will vary.
Initial Diagnostic Steps:
-
Run a TLC with multiple solvent systems: Use a standard system like ethyl acetate/hexanes and a more polar one like dichloromethane/methanol to get a better separation of spots.[5]
-
Stain your TLC plate: Use a potassium permanganate stain to visualize non-UV active impurities.
-
Check solubility: Test the solubility of your crude product in various solvents to inform your choice of purification method.
Question 2: I'm losing a significant amount of product during column chromatography. How can I improve my yield?
Answer:
Low recovery from column chromatography is a frequent issue, especially with polar, functionalized molecules like pyrazole-carbaldehydes. Several factors could be at play.
Potential Causes and Solutions:
-
Irreversible Adsorption on Silica Gel: Silica gel is acidic and can strongly adsorb basic nitrogen-containing heterocyles, leading to poor recovery.[6]
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in methanol to your mobile phase.[7] This neutralizes the acidic sites on the silica.
-
-
Compound Degradation on the Column: Aldehydes can be sensitive and may degrade on acidic stationary phases.
-
Solution: Before committing to a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it to check for the appearance of new spots, which would indicate degradation.[7] If degradation is observed, consider using a less acidic stationary phase like neutral alumina.
-
-
Inappropriate Solvent System: If your solvent system is too polar, your compound may elute too quickly with impurities. If it's not polar enough, your compound may not elute at all.
-
Solution: Aim for an Rf value of approximately 0.35 for your target compound in the chosen solvent system on TLC for optimal separation.[8] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be very effective for separating compounds with different polarities.[7]
-
-
Column Overloading: Loading too much crude material onto the column will lead to poor separation and overlapping peaks.[7]
-
Solution: A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[7]
-
Workflow for Optimizing Column Chromatography
References
troubleshooting Vilsmeier-Haack reaction side products
Vilsmeier-Haack Reaction Technical Support Center
Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common side products and optimizing reaction outcomes. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your specific synthetic context.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction resulted in a dark green or blue crude product after work-up. What is this impurity and how can I remove it?
A1: The Cause: Formation of Cyanine Dyes
This is a classic sign of cyanine dye formation. These highly colored, conjugated systems arise from the self-condensation of the Vilsmeier reagent or its reaction with the electron-rich aromatic product, especially under conditions of excessive heat.[1][2] The reaction is particularly prevalent if the neutralization during work-up is not carefully controlled, as localized temperature spikes can promote these side reactions.[3]
Troubleshooting & Mitigation Strategy:
-
Prevention is Key - Controlled Quenching: The hydrolysis of excess POCl₃ is violently exothermic.[4] To prevent overheating, always perform a "reverse quench": add the reaction mixture slowly to a vigorously stirred vessel of crushed ice or a pre-cooled, buffered solution like aqueous sodium acetate.[4][5] Maintaining a low temperature (<20°C) during neutralization is critical to suppress dye formation.[1][3]
-
Removal of Formed Dyes:
-
Crystallization: The desired aldehyde is often significantly less polar than the highly polar, salt-like cyanine dye. Careful recrystallization can effectively leave the colored impurity in the mother liquor.[1]
-
Silica Gel Chromatography: Flash chromatography is highly effective. The aldehyde will typically elute with less polar solvent mixtures (e.g., ethyl acetate/hexanes), while the intensely colored dye remains adsorbed at the baseline. A gradient elution can provide excellent separation.[1]
-
Activated Carbon Treatment: For persistent coloration, treating a solution of the crude product with a small amount of activated charcoal, followed by filtration through Celite, can adsorb the dye impurities.[1]
-
Q2: My NMR shows evidence of two formyl groups on my product, but I only expected one. What causes diformylation and how can I prevent it?
A2: The Cause: Over-activation and Excess Reagent
Diformylation is a common side reaction when the aromatic substrate is highly activated (e.g., phenols, pyrroles, indoles) or when the reaction conditions are too harsh.[5][6] The initial formylation product is still electron-rich enough to undergo a second electrophilic substitution.
Causality Explained: The Vilsmeier reagent is a weak electrophile, making it selective for electron-rich arenes.[7][8][9][10] However, factors that increase the reaction's energy can overcome the selectivity barrier for a second addition.
-
Excess Reagent: Using a large excess of the Vilsmeier reagent increases its concentration, driving the equilibrium towards a second formylation.
-
High Temperature: Elevated temperatures provide the necessary activation energy for the less favorable second formylation to occur.
-
Substrate Reactivity: Rings with powerful electron-donating groups can be so nucleophilic that even the mono-formylated product remains a viable substrate.
Troubleshooting & Mitigation Strategy:
| Parameter | Standard Condition | Adjustment to Prevent Diformylation | Rationale |
| Reagent Stoichiometry | 1.5 - 3.0 equivalents | 1.05 - 1.2 equivalents | Minimizes the concentration of the electrophile available for a second attack. |
| Reaction Temperature | Room Temp to 80°C | 0°C to Room Temperature | Reduces the kinetic energy of the system, favoring the more rapid mono-formylation.[5] |
| Reaction Time | 2 - 12 hours | Monitor closely by TLC; quench upon consumption of starting material | Prevents the reaction from proceeding to the di-substituted product after the initial reaction is complete. |
Below is a logical workflow for addressing diformylation issues.
Caption: Troubleshooting workflow for preventing diformylation.
Q3: My reaction failed or gave a very low yield. What are the most common points of failure?
A3: The Cause: Reagent Integrity and Substrate Deactivation
The success of the Vilsmeier-Haack reaction is critically dependent on the efficient in-situ formation of the Vilsmeier reagent (the chloroiminium salt) and the nucleophilicity of the substrate.[5][8][11]
Troubleshooting Checklist:
-
Reagent Quality:
-
Anhydrous Conditions: Both DMF and POCl₃ must be anhydrous. Water violently reacts with POCl₃ and also hydrolyzes the Vilsmeier reagent, rendering it inactive.[4]
-
DMF Purity: Old or improperly stored DMF can decompose to dimethylamine.[12] Dimethylamine is nucleophilic and will consume the Vilsmeier reagent, killing the reaction.
-
Action: Use fresh, anhydrous grade DMF from a sealed bottle. Ensure your POCl₃ is clear and has been stored under inert gas.
-
-
Vilsmeier Reagent Formation:
-
Precipitation: The Vilsmeier reagent often precipitates from the reaction mixture as a solid salt.[13] Ensure your stirring is vigorous enough to maintain a mobile slurry. If the stir bar becomes stuck, consider using mechanical stirring for better agitation.
-
Order of Addition: Always add POCl₃ dropwise to ice-cold DMF. This controls the initial exotherm and ensures proper reagent formation.
-
-
Substrate Reactivity:
-
Electron-Withdrawing Groups (EWGs): The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. It will fail if your substrate contains moderate to strong EWGs (e.g., -NO₂, -CN, -SO₃H, -COR) that deactivate the aromatic ring.
-
Sensitive Functional Groups: Free hydroxyl (-OH) and amine (-NH₂) groups can be acylated by the Vilsmeier reagent instead of the desired ring formylation.
-
Action: Protect sensitive functional groups before the reaction. For example, protect phenols as silyl or acetyl ethers and amines as amides or carbamates.[5]
-
The core reaction mechanism highlights the electrophilic nature of the process.
Caption: Core mechanism of the Vilsmeier-Haack reaction.
Experimental Protocols
Protocol 1: Standard Vilsmeier-Haack Formylation of an Activated Arene
This protocol is a general starting point for electron-rich substrates like N,N-dimethylaniline.
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equiv). Cool the flask to 0°C in an ice bath.
-
Add POCl₃ (1.2 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. A thick white precipitate may form.
-
Stir the resulting slurry at 0°C for an additional 30 minutes.
-
Reaction: Dissolve the substrate (1.0 equiv) in a minimal amount of anhydrous DMF or other suitable solvent (e.g., DCM). Add this solution dropwise to the Vilsmeier reagent slurry at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-6 hours, monitoring by TLC.
-
Work-up (Reverse Quench): Cool the reaction mixture to room temperature. In a separate, large beaker, prepare a vigorously stirred mixture of crushed ice and saturated aqueous sodium acetate (approx. 5-6 equiv).[7]
-
Slowly and carefully pour the reaction mixture into the ice/acetate solution. The pH should be between 6-8.[5]
-
Stir for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.[1]
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography.[1][7]
Protocol 2: Modified Work-up for Highly Reactive Substrates (e.g., Indoles)
This protocol is designed to minimize byproduct formation with substrates prone to polymerization or degradation under acidic conditions.
-
Reaction: Follow steps 1-5 of the standard protocol, but maintain a lower reaction temperature if possible.
-
Quenching: Pour the reaction mixture onto a vigorously stirred mixture of ice and a base like sodium carbonate or sodium hydroxide until the pH is >10.
-
Hydrolysis: Stir the basic mixture at room temperature until TLC analysis shows complete conversion of the intermediate to the aldehyde.
-
Extraction & Purification: Proceed with steps 9-11 of the standard protocol. The use of flash column chromatography is often essential to separate the desired aldehyde from unreacted starting material and oligomeric byproducts.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. growingscience.com [growingscience.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Aldehyde Synthesis
Welcome to the Technical Support Center for pyrazole aldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of heterocyclic compounds. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target molecules.
Frequently Asked Questions (FAQs)
Here, we address some of the high-level questions frequently encountered when planning or executing the synthesis of pyrazole aldehydes.
Q1: What are the most common methods for synthesizing pyrazole-4-carbaldehydes?
A1: The two most prevalent and robust methods for the formylation of pyrazoles at the C4-position are the Vilsmeier-Haack reaction and the Duff reaction . The Vilsmeier-Haack reaction is generally the method of choice due to its broader substrate scope and typically higher yields.[1] It utilizes a Vilsmeier reagent, formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2] The Duff reaction, which employs hexamethylenetetramine (HMTA) in an acidic medium, serves as a useful alternative, particularly for substrates that may be sensitive to the conditions of the Vilsmeier-Haack reaction.[1][3][4]
Q2: Why is my Vilsmeier-Haack reaction failing with a pyrazole substrate bearing a strong electron-withdrawing group?
A2: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[5] The success of the reaction is highly dependent on the electron density of the pyrazole ring. Strong electron-withdrawing groups (e.g., nitro, cyano) deactivate the ring, making it less nucleophilic and therefore less reactive towards the electrophilic Vilsmeier reagent.[6] This can lead to very low or no yield of the desired aldehyde.[6] In such cases, harsher reaction conditions (e.g., higher temperatures, longer reaction times) might be required, but this also increases the risk of side reactions and decomposition.
Q3: Can I synthesize pyrazole-3-carbaldehydes using these methods?
A3: The regioselectivity of formylation on the pyrazole ring is a critical consideration. The Vilsmeier-Haack and Duff reactions predominantly yield the C4-formylated product due to the electronic properties of the pyrazole ring, where the C4 position is typically the most electron-rich and sterically accessible for electrophilic attack.[7] Synthesizing pyrazole-3-carbaldehydes often requires a different synthetic strategy, such as starting with a precursor that already has a functional group at the 3-position that can be converted to an aldehyde, or through cycloaddition reactions with appropriately substituted precursors.
Q4: What are the key safety precautions to take when performing a Vilsmeier-Haack reaction?
A4: The Vilsmeier-Haack reaction involves hazardous reagents that require careful handling. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing toxic fumes. The reaction should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn. The reaction is also typically exothermic, so proper temperature control, especially during the addition of POCl₃ to DMF, is crucial to prevent runaway reactions.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Vilsmeier-Haack Reaction Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Deactivated Pyrazole Ring: Presence of strong electron-withdrawing groups.[6] 2. Impure Reagents: Moisture in DMF or degraded POCl₃. 3. Suboptimal Temperature: Reaction temperature is too low for your specific substrate.[6] 4. Insufficient Vilsmeier Reagent: Molar ratio of Vilsmeier reagent to pyrazole is too low. | 1. For deactivated substrates, consider increasing the reaction temperature and/or prolonging the reaction time. If the reaction still fails, an alternative synthetic route may be necessary. 2. Use freshly distilled or anhydrous DMF and a fresh bottle of POCl₃. Ensure all glassware is flame-dried before use.[8] 3. Experiment with a range of temperatures, for example, from room temperature up to 80-120°C, depending on your substrate's reactivity.[6][9] 4. Increase the molar ratio of the Vilsmeier reagent to the pyrazole. A 2 to 5-fold excess of the Vilsmeier reagent is often employed.[6] |
| Formation of a Green or Dark-Colored Reaction Mixture | 1. Side Reactions and Polymerization: Overheating or prolonged reaction times can lead to the formation of colored byproducts.[10] 2. Substrate Decomposition: The substrate may be unstable under the reaction conditions. | 1. Ensure proper temperature control. Consider running the reaction at a lower temperature for a longer duration. 2. If the substrate is known to be sensitive, use milder conditions or consider the Duff reaction as an alternative. |
| Product is Contaminated with a Chlorinated Byproduct | 1. Reaction with POCl₃: In some cases, particularly with activated substrates or at higher temperatures, chlorination of the pyrazole ring can occur as a side reaction.[11] | 1. Try running the reaction at a lower temperature. Using a different Vilsmeier reagent, such as one prepared from oxalyl chloride and DMF, may also mitigate this side reaction. |
| Difficult Work-up/Product Isolation | 1. Incomplete Hydrolysis: The intermediate iminium salt has not been fully hydrolyzed to the aldehyde. 2. Emulsion Formation: Formation of a stable emulsion during aqueous extraction. | 1. Ensure the reaction mixture is poured into a sufficient amount of crushed ice and stirred vigorously. Adjusting the pH to be slightly basic with a solution like sodium bicarbonate can facilitate hydrolysis. 2. Add a saturated brine solution to the aqueous layer to break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be necessary. |
Duff Reaction Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Deactivated Pyrazole Ring: The Duff reaction is generally less effective for pyrazoles with electron-withdrawing groups.[1] 2. Insufficient Heating: The reaction often requires elevated temperatures (100-160°C) and prolonged reaction times.[1] 3. Inappropriate Acidic Medium: The choice and concentration of the acid catalyst are crucial. | 1. The Duff reaction is best suited for electron-rich pyrazoles. For deactivated systems, the Vilsmeier-Haack reaction is generally a better choice.[1] 2. Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress by TLC. 3. Trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid are commonly used.[1] Optimize the acidic medium for your specific substrate. |
| Formation of Multiple Products | 1. Di-formylation: If multiple positions on the pyrazole or other aromatic rings are activated, di-formylation can occur. 2. Complex Reaction Mechanism: The mechanism of the Duff reaction is complex and can sometimes lead to a mixture of products.[1] | 1. Adjust the stoichiometry of HMTA to favor mono-formylation. 2. Careful purification by column chromatography is often required to isolate the desired product. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Substituted Pyrazole
This protocol provides a general guideline. The optimal conditions may vary depending on the specific substrate.
Materials:
-
Substituted pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (optional, as a co-solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Appropriate solvent for extraction (e.g., ethyl acetate, DCM)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. If using a co-solvent, add it at this stage.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (typically 1.1 to 3 equivalents) dropwise to the stirred DMF via the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent at 0°C.
-
After the addition, the reaction mixture can be stirred at room temperature or heated (e.g., 60-90°C) for several hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude pyrazole aldehyde.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification of Pyrazole Aldehyde by Recrystallization
General Guidance: The choice of solvent is crucial for successful recrystallization. Common single solvents include ethanol, methanol, and ethyl acetate.[12] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective.[12]
Procedure (Single Solvent):
-
Dissolve the crude pyrazole aldehyde in a minimum amount of a suitable hot solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the product's melting point.
Data Presentation & Characterization
Table 1: Comparison of Vilsmeier-Haack and Duff Reactions for Pyrazole-4-carbaldehyde Synthesis
| Feature | Vilsmeier-Haack Reaction | Duff Reaction |
| Reagents | POCl₃, DMF | Hexamethylenetetramine (HMTA), Acid (TFA, Glycerol/Boric Acid) |
| Substrate Scope | Broad, effective for electron-rich and moderately deactivated pyrazoles.[1] | More limited, most effective for electron-rich pyrazoles.[1] |
| Reaction Conditions | Typically 0°C to 120°C.[6] | Higher temperatures, often 100-160°C.[1] |
| Yields | Generally good to excellent. | Often moderate to low.[1] |
| Advantages | High efficiency, broad applicability. | Milder for some sensitive substrates, avoids POCl₃. |
| Limitations | Harsh for some functional groups, can lead to chlorination.[6] | Lower yields, limited substrate scope, complex mechanism.[1] |
Reference Spectroscopic Data: 1-Phenyl-1H-pyrazole-4-carbaldehyde
-
¹H NMR (CDCl₃, 400 MHz): δ 9.98 (s, 1H, CHO), 8.21 (s, 1H, pyrazole-H), 8.05 (s, 1H, pyrazole-H), 7.75 (d, J = 7.8 Hz, 2H, Ar-H), 7.52 (t, J = 7.8 Hz, 2H, Ar-H), 7.38 (t, J = 7.4 Hz, 1H, Ar-H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 185.5, 142.0, 140.1, 139.3, 129.8, 128.5, 120.2, 118.9.
-
IR (KBr, cm⁻¹): 3120 (C-H, aromatic), 1685 (C=O, aldehyde), 1595, 1500 (C=C, aromatic).
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.
Visualizing the Workflow and Mechanisms
To further clarify the experimental and logical processes, the following diagrams have been generated.
Caption: Experimental workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Formylation of Substituted Pyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the formylation of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a formyl group onto the pyrazole scaffold. Formylated pyrazoles are critical intermediates in the synthesis of a vast array of pharmaceuticals and functional materials.[1][2] However, their synthesis can present significant challenges related to reactivity, regioselectivity, and reaction conditions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the successful and reproducible formylation of your substituted pyrazoles.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the formylation of substituted pyrazoles in a direct question-and-answer format.
Q1: My Vilsmeier-Haack reaction shows low or no conversion of the starting pyrazole. What are the likely causes and how can I fix it?
Answer: This is a frequent issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the substrate's electronic properties.
-
Reagent Integrity: The Vilsmeier-Haack reagent is formed in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[3][4] POCl₃ is highly sensitive to moisture and can hydrolyze over time, rendering it inactive.
-
Solution: Always use a fresh, unopened bottle of POCl₃ or a recently distilled batch. Ensure your DMF is anhydrous. The Vilsmeier reagent should be prepared under an inert atmosphere (Nitrogen or Argon) and used promptly.
-
-
Reaction Conditions: Pyrazole formylation is an electrophilic aromatic substitution.[5] Insufficient thermal energy can lead to a sluggish reaction.
-
Solution: While the Vilsmeier reagent is typically prepared at 0 °C, the subsequent reaction with the pyrazole often requires heating.[6][7] Monitor the reaction by Thin Layer Chromatography (TLC). If no conversion is observed at room temperature after a reasonable time, gradually increase the temperature to 60-80 °C. Reaction times can vary from a few hours to over 12 hours depending on the substrate.[7]
-
-
Substrate Reactivity: The pyrazole ring is electron-rich, but its reactivity is highly dependent on its substituents.
-
Electron-Withdrawing Groups (EWGs): If your pyrazole is substituted with strong EWGs (e.g., -NO₂, -CN, -CF₃), the ring becomes deactivated towards electrophilic attack. The reaction will be significantly slower or may not proceed at all under standard conditions.[8] More forcing conditions (higher temperatures, longer reaction times) may be necessary, but this increases the risk of side reactions.
-
N-Unsubstituted Pyrazoles: If the nitrogen at the N1 position is unsubstituted, it can be deprotonated under the reaction conditions, forming an anionic pyrazolate. This species is highly deactivated towards electrophilic substitution and may not react. N-alkylation or N-arylation prior to formylation is often a prerequisite for a successful Vilsmeier-Haack reaction.[5]
-
Troubleshooting Workflow: Low Conversion in Vilsmeier-Haack Reaction
Caption: A troubleshooting flowchart for low conversion issues.
Q2: I'm observing multiple products in my reaction mixture. How can I improve regioselectivity?
Answer: The beauty of the Vilsmeier-Haack reaction on N1-substituted pyrazoles is its high regioselectivity for the C4 position.[2][5] If you are seeing other products, it's likely due to side reactions on other parts of the molecule or the use of an alternative, less selective reaction.
-
Formylation on Other Rings: If your pyrazole has other electron-rich aromatic substituents (e.g., a phenol, aniline, or another heterocyclic ring), formylation can occur at those sites as well. The Vilsmeier reagent is a potent electrophile.[4][9]
-
Solution: If possible, protect the competing electron-rich group before performing the formylation. For example, a phenol can be protected as a methyl or benzyl ether.[7]
-
-
Duff Reaction Issues: The Duff reaction, which uses hexamethylenetetramine (HMTA), is an alternative but is generally less efficient and can be less regioselective than the Vilsmeier-Haack reaction.[3][10] It typically directs formylation ortho to activating groups. While it has been shown to be regiospecific for the C4 position on 1-phenyl-1H-pyrazoles, complex substitution patterns could potentially lead to mixtures.[11][12]
-
N-Unsubstituted Pyrazoles: As mentioned, N-unsubstituted pyrazoles can react at the N1 position to give N-formyl pyrazoles, or at both N1 and C4.
-
Solution: Protection of the N1 nitrogen is the most reliable strategy to ensure exclusive C4 formylation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which formylation method should I choose: Vilsmeier-Haack or Duff?
Answer: The choice depends on your substrate's stability and the required efficiency.
| Feature | Vilsmeier-Haack Reaction | Duff Reaction |
| Reagents | POCl₃ (or other acid halides) + DMF | Hexamethylenetetramine (HMTA) + Acid (TFA, Glycerol/Boric Acid) |
| Conditions | Mild to moderate (0 °C to 80 °C) | Harsher (Reflux, 100-160 °C)[3] |
| Yields | Generally good to excellent[6] | Generally lower to moderate[3] |
| Regioselectivity | Highly selective for C4 position | Good C4 selectivity on pyrazoles, but can be less reliable[11][12] |
| Substrate Scope | Broad for electron-rich heterocycles[3] | Best for activated arenes (phenols); useful for substrates sensitive to POCl₃[10] |
| Safety/Handling | POCl₃ is corrosive and water-sensitive[13] | Reagents are generally safer and easier to handle[13] |
Recommendation: Start with the Vilsmeier-Haack reaction for its higher efficiency and proven regioselectivity.[3] Only consider the Duff reaction if your starting material is sensitive to the acidic and potentially harsh conditions of the Vilsmeier-Haack protocol.[13]
Q2: How do substituents on the pyrazole ring affect the formylation reaction?
Answer: Substituents have a profound electronic effect that dictates the pyrazole ring's reactivity.
-
Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), or amino (-NR₂) at the C3 or C5 positions increase the electron density of the pyrazole ring, making it more nucleophilic. This activates the ring towards electrophilic attack by the Vilsmeier reagent, generally leading to faster reactions and higher yields.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the ring's electron density. This deactivates the ring, making the formylation reaction much slower and requiring more forcing conditions (higher temperatures, longer times).[8]
-
N1-Substituents: The nature of the N1 substituent is critical.
-
N1-Aryl groups: These are common and generally well-tolerated. Substituents on the aryl ring itself can have a secondary electronic effect on the pyrazole system.[11][12]
-
N1-Alkyl groups: These also work well and are common substrates.[5]
-
N1-H (unsubstituted): This is the most challenging case. The acidic proton can be lost, forming an anion that deactivates the ring. Furthermore, direct N-formylation can occur.[5]
-
Q3: What is the mechanism of the Vilsmeier-Haack reaction on a pyrazole?
Answer: The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic attack on the pyrazole ring.
-
Formation of the Vilsmeier Reagent: DMF attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of eliminations generates the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[4]
-
Electrophilic Substitution: The electron-rich C4 position of the N1-substituted pyrazole attacks the electrophilic carbon of the Vilsmeier reagent.
-
Aromatization: The resulting cationic intermediate (a sigma complex) loses a proton (H⁺) to restore the aromaticity of the pyrazole ring.
-
Hydrolysis: During aqueous workup, the iminium salt intermediate is hydrolyzed to yield the final pyrazole-4-carbaldehyde.[14]
Vilsmeier-Haack Formylation Mechanism
Caption: Key stages of the Vilsmeier-Haack reaction.
Section 3: Key Experimental Protocols
Disclaimer: These are general protocols and may require optimization based on the specific substrate. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Reagent Formation: Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Addition of Pyrazole: Dissolve the 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and stir for 4-6 hours.[6] Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8. A precipitate should form.
-
Isolation & Purification: Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Duff Formylation of 1-Phenyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1-phenyl-1H-pyrazole (1 equivalent), hexamethylenetetramine (HMTA, 2-3 equivalents), and trifluoroacetic acid (TFA) as the solvent.[3][11]
-
Reaction Execution: Heat the reaction mixture to reflux (typically around 100-120 °C) and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling, pour the reaction mixture into a mixture of ice and water. The intermediate imine is hydrolyzed by heating the aqueous acidic mixture for an additional 1-2 hours.
-
Isolation & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition during pyrazole synthesis work-up
A Guide to Preventing Decomposition During Work-Up
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification and work-up stages of pyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and preserve the integrity of your target molecules.
Decomposition during work-up is a frequent cause of low yields and purification difficulties in pyrazole chemistry. The pyrazole ring, while aromatic, possesses unique electronic features that can render it susceptible to degradation under conditions commonly used in post-reaction processing.[1][2] This guide will address these specific issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My reaction seems to have gone to completion, but my yield is significantly lower after aqueous work-up and purification. What are the most likely causes of decomposition?
This is a classic and frustrating problem. The loss of yield during work-up for pyrazole synthesis typically points to three main culprits: acid sensitivity, oxidative degradation, or thermal instability . The pyrazole ring's stability is highly dependent on its substitution pattern and the specific pH, temperature, and atmospheric conditions it is exposed to.[3][4]
-
Acid-Catalyzed Decomposition: The pyrazole ring contains a basic, pyridine-like nitrogen atom that is readily protonated.[2][5] In the presence of strong acids (sometimes even the mild acidity of silica gel), this protonation can activate the ring towards nucleophilic attack (e.g., by water) or, in more extreme cases, lead to ring-opening.[1] This is particularly true for pyrazoles with electron-donating groups that further activate the ring.
-
Oxidative Degradation: Pyrazoles, especially those with electron-rich substituents or adjacent functionalities like pyrazolines, can be susceptible to oxidation.[6][7] Exposure to air for prolonged periods during work-up, or the presence of residual oxidants from the reaction, can lead to the formation of colored impurities or complete degradation of the desired product.[8]
-
Interaction with Stationary Phase: Standard silica gel is acidic and can cause decomposition or irreversible binding of basic pyrazole products.[9] This leads to low recovery from column chromatography, streaking on TLC plates, and the appearance of new impurity spots.
Q2: I'm observing new, unidentified spots on my TLC after performing an acidic wash. How can I confirm if this is acid-catalyzed degradation and prevent it?
The appearance of new, often more polar, spots post-acid wash is a strong indicator of decomposition.
Understanding the Mechanism
The pyridine-like nitrogen (N2) of the pyrazole ring is basic (pKa ≈ 2.5) and will be protonated under acidic conditions.[5] This increases the electrophilicity of the ring carbons, particularly C3 and C5. Water or other nucleophiles present in the work-up can then attack the activated ring, leading to hydrated intermediates that may undergo ring-opening or other rearrangements. In the presence of a strong base, deprotonation at C3 can also occur, potentially leading to ring cleavage.[1]
Troubleshooting & Prevention
-
Avoid Strong Acids: Whenever possible, avoid washing your organic layer with strong acids (e.g., 1M HCl). If an acid wash is necessary to remove basic impurities, use a milder, buffered solution or a saturated solution of a weak acid salt like ammonium chloride (NH₄Cl).
-
Use Saturated Bicarbonate: A wash with saturated sodium bicarbonate (NaHCO₃) solution is generally the safest method to neutralize any residual acid catalyst from the reaction. Perform this step promptly after the reaction is complete.
-
Minimize Contact Time: If an acidic wash is unavoidable, perform the extraction quickly and at a low temperature (e.g., in an ice bath) to minimize the contact time between your compound and the acidic aqueous phase.
-
Salt Formation for Purification: For stable pyrazoles, you can exploit their basicity for purification. Treatment with an acid like HCl can form a crystalline salt, which can be isolated, purified by recrystallization, and then neutralized to recover the pure pyrazole.[10][11] This method should be tested on a small scale first.
Below is a diagram illustrating the decision-making process when encountering potential acid-catalyzed decomposition.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, chemists, and quality control professionals working with 1-cyclopropyl-1H-pyrazole-4-carbaldehyde. As a crucial building block in the synthesis of pharmaceuticals and agrochemicals, understanding its purity profile is paramount for successful and reproducible outcomes.[1][2] This document provides an in-depth analysis of common impurities, their mechanistic origins, and robust troubleshooting strategies to ensure the highest quality of material in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding impurities in this compound.
Q1: What is the primary synthetic route for this compound, and how does it influence the impurity profile?
The most prevalent and industrially scalable method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[3][4] This reaction formylates an electron-rich pyrazole ring at the C4 position using a Vilsmeier reagent, which is typically pre-formed from phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide like N,N-dimethylformamide (DMF).[5][6] The nature of this reaction is the primary determinant of process-related impurities. Key factors include the reactivity of the starting materials, the stoichiometry of the reagents, and the reaction conditions (temperature, time), which can lead to side reactions.[3]
Q2: What are the most common process-related impurities I should be aware of during synthesis?
Process-related impurities arise directly from the Vilsmeier-Haack synthesis. The most common species are:
-
Unreacted Starting Materials: The most straightforward impurity is the unreacted 1-cyclopropyl-1H-pyrazole precursor. Incomplete reactions can result from an inactive Vilsmeier reagent (due to moisture exposure), insufficient temperature, or suboptimal stoichiometry.[3] Another potential starting material impurity could be 1H-pyrazole-4-carbaldehyde if the cyclopropyl group is added in a subsequent step.[7]
-
Regioisomeric Impurities: While formylation is strongly directed to the C4 position, small amounts of other isomers, such as 1-cyclopropyl-1H-pyrazole-3-carbaldehyde or the C5 isomer, can form.[3][8] Lower reaction temperatures generally improve regioselectivity.
-
Di-formylated Byproducts: If the reaction is run under harsh conditions—such as a large excess of the Vilsmeier reagent or prolonged high temperatures—a second formyl group can be added to the pyrazole ring, leading to a di-carbaldehyde impurity.[3]
-
Chlorinated Impurities: The Vilsmeier-Haack reaction, particularly when using POCl₃, can occasionally result in the chlorination of the pyrazole ring, especially at the 5-position, yielding species like 5-chloro-1-cyclopropyl-1H-pyrazole-4-carbaldehyde.[9]
Q3: My batch of this compound is showing a new impurity after storage. What is it likely to be?
The most common storage-related impurity for any aldehyde is the corresponding carboxylic acid. The aldehyde group (-CHO) is susceptible to aerobic oxidation, converting it to a carboxylic acid group (-COOH). This results in the formation of 1-cyclopropyl-1H-pyrazole-4-carboxylic acid .[1] This process is accelerated by exposure to air (oxygen), light, and elevated temperatures. For long-term stability, it is recommended to store the material under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[10]
Q4: How can I distinguish the desired product from the primary oxidation impurity using standard analytical techniques?
Both ¹H NMR and LC-MS are effective for distinguishing the aldehyde from its carboxylic acid degradation product.
-
¹H NMR Spectroscopy: The aldehyde proton of the desired product typically appears as a sharp singlet between δ 9.8 and 10.0 ppm. The carboxylic acid proton is much broader and significantly downfield, usually appearing above δ 11-12 ppm.
-
LC-MS: The carboxylic acid will have a molecular weight that is 16 atomic mass units (amu) higher than the aldehyde, corresponding to the addition of an oxygen atom. It will also typically have a shorter retention time on a reverse-phase HPLC column due to its increased polarity.
Part 2: Troubleshooting Guide for Impurity Mitigation
This table provides a systematic approach to identifying and resolving common impurity issues encountered during synthesis and handling.
| Observation / Symptom | Probable Impurity | Mechanistic Origin | Recommended Action |
| TLC/LC-MS shows a peak corresponding to the starting material. | Unreacted 1-cyclopropyl-1H-pyrazole or precursor. | Incomplete reaction. This can be due to deactivated Vilsmeier reagent, insufficient temperature, or incorrect stoichiometry.[3] | Prevention: Ensure all glassware is oven-dried and reagents are anhydrous. Prepare the Vilsmeier reagent at 0-5°C and use it promptly. Optimize reagent stoichiometry (1.1-1.5 equivalents).[3] Purification: Remove via column chromatography. |
| An additional aldehyde peak is observed in ¹H NMR (e.g., a singlet at δ ~8.0 ppm); LC-MS shows an isomer. | 1-cyclopropyl-1H-pyrazole-3-carbaldehyde (or C5 isomer). | Lack of complete regioselectivity during the Vilsmeier-Haack reaction.[3] | Prevention: Maintain controlled, lower reaction temperatures to favor C4 formylation. Purification: Isomers can often be separated by careful column chromatography. |
| Mass spectrum shows a peak with M+28 relative to the product. | 1-cyclopropyl-1H-pyrazole-3,4-dicarbaldehyde (or other di-formylated isomer). | Over-reaction due to excess Vilsmeier reagent, prolonged reaction time, or high temperature.[3] | Prevention: Use a controlled amount of Vilsmeier reagent. Monitor the reaction closely by TLC and stop it once the starting material is consumed. Purification: Difficult to remove; prevention is key. Column chromatography may be effective. |
| Mass spectrum shows a peak with M+16; a broad proton signal appears >11 ppm in ¹H NMR. | 1-cyclopropyl-1H-pyrazole-4-carboxylic acid. | Aerobic oxidation of the aldehyde group during work-up or storage.[1] | Prevention: During work-up, minimize exposure to air. For storage, keep the material under an inert atmosphere (N₂ or Ar) in a sealed container at low temperature (2-8°C).[10] Purification: Can be removed by column chromatography or an acid-base extraction. |
| Mass spectrum shows peaks at M+34/M+36, indicating the presence of chlorine. | Chloro-1-cyclopropyl-1H-pyrazole-4-carbaldehyde. | Chlorination of the pyrazole ring by the phosphorus oxychloride-based Vilsmeier reagent.[11] | Prevention: Use alternative Vilsmeier reagents if possible (e.g., oxalyl chloride/DMF). Avoid excessively high reaction temperatures. Purification: Remove via column chromatography. |
Part 3: Experimental Protocols & Methodologies
To ensure the highest level of scientific integrity, the following protocols are provided as self-validating systems for impurity control.
Protocol 1: Optimized Vilsmeier-Haack Synthesis to Minimize Impurity Formation
This protocol emphasizes the critical parameters for a clean and high-yield synthesis of this compound.
Materials:
-
1-cyclopropyl-1H-pyrazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (1.5 eq.). Cool the flask to 0-5°C in an ice-salt bath. Add POCl₃ (1.2 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0-5°C for an additional 30 minutes. The formation of a white, viscous reagent should be observed.[3]
-
Formylation Reaction: Dissolve 1-cyclopropyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0-5°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature, then heat to 60-70°C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) every hour. The reaction is typically complete within 2-6 hours.[12] Avoid prolonged heating to prevent di-formylation.
-
Work-up and Quenching: Once the starting material is consumed, cool the reaction mixture back to room temperature. In a separate, larger beaker, prepare a slurry of crushed ice. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic quench.[3][12]
-
Neutralization and Extraction: Slowly neutralize the acidic aqueous mixture by adding saturated NaHCO₃ solution until the pH reaches 7-8. Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is effective for removing the common impurities outlined in this guide.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM and adding silica gel, then evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the mobile phase.
-
Loading and Elution: Carefully load the adsorbed crude product onto the top of the packed column. Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 25%).
-
Fraction Collection: Collect fractions and monitor them by TLC. The desired product is typically less polar than the carboxylic acid but more polar than unreacted starting material. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Part 4: Visualization of Impurity Formation Pathways
The following diagram illustrates the primary reaction pathway for the synthesis of this compound via the Vilsmeier-Haack reaction, alongside the formation of key process-related impurities.
Caption: Vilsmeier-Haack reaction pathways leading to the desired product and common process impurities.
References
- 1. Buy 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. 35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Pyrazole-4-carbaldehyde | 35344-95-7 | FP12071 [biosynth.com]
- 11. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Navigating Regioselectivity in Pyrazole Functionalization
Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective reactions on the pyrazole core. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their functionalization can be challenging due to the presence of two adjacent and chemically similar nitrogen atoms, as well as three distinct carbon positions.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Understanding the Fundamentals of Pyrazole Regioselectivity
The regiochemical outcome of pyrazole functionalization is a delicate interplay of several factors. A foundational understanding of these principles is crucial for troubleshooting and optimizing your reactions.
Annular Tautomerism: Unsubstituted or N-unsubstituted pyrazoles exist as a mixture of tautomers, rapidly interconverting in solution. This tautomerism means that the N1 and N2 positions are often chemically equivalent on a time-averaged basis, posing a significant challenge for regioselective N-functionalization.[3][4] The specific tautomer's stability, and thus its concentration at equilibrium, can be influenced by substituents on the carbon atoms of the ring.[4][5]
Electronic and Steric Effects of Substituents: The electronic nature and size of substituents on the pyrazole ring are paramount in directing incoming reagents.
-
Electron-donating groups (EDGs) can increase the nucleophilicity of the adjacent nitrogen atom.
-
Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the adjacent nitrogen and can increase the acidity of the N-H proton.[5]
-
Steric hindrance from bulky substituents will favor reactions at the less hindered positions.[6][7] This is a critical factor in controlling the N1/N2 selectivity in N-alkylation and N-arylation reactions.[6][7][8]
Reaction Conditions: The choice of solvent, base, catalyst, and temperature can dramatically shift the regiochemical outcome of a reaction. These parameters can influence which tautomer is more reactive, the nature of the intermediate species (e.g., the pyrazolate anion), and whether the reaction is under kinetic or thermodynamic control.[6][9][10][11][12]
Kinetic vs. Thermodynamic Control:
-
Kinetic control favors the product that is formed fastest, often at lower temperatures. This product arises from the reaction pathway with the lowest activation energy.[11][12]
-
Thermodynamic control favors the most stable product and is typically achieved at higher temperatures, allowing for an equilibrium to be established.[9][10][11][12]
Troubleshooting Guides & FAQs
Section 1: N-Alkylation & N-Arylation
This is often the first and most crucial step in elaborating a pyrazole scaffold. Poor regioselectivity is a common hurdle.
FAQ 1: My N-alkylation of a 3-substituted pyrazole is giving me a mixture of N1 and N2 isomers. How can I improve the selectivity?
Answer: This is a classic regioselectivity problem in pyrazole chemistry. The ratio of N1 to N2 alkylated products is influenced by a combination of steric and electronic factors, as well as the reaction conditions.[6]
Probable Causes & Solutions:
-
Steric Hindrance is Insufficient: If the substituent at the 3-position is small, the electronic preference of the pyrazole ring may dominate, leading to a mixture of products.
-
Solution: Increase the steric bulk of the alkylating agent or the substituent at the C5 position (if possible in your synthetic design) to disfavor substitution at the adjacent N1 position.
-
-
Inappropriate Base/Solvent System: The nature of the pyrazolate anion and its counter-ion can significantly impact the site of alkylation.
-
Solution: A change in the base and solvent can alter the regioselectivity. For instance, using a non-coordinating base in a non-polar solvent might favor alkylation at the more sterically accessible nitrogen.[13] Conversely, conditions that promote specific coordination with a Lewis acidic catalyst, such as MgBr₂, have been shown to favor N2-alkylation for certain substrates.[14]
-
-
Kinetic vs. Thermodynamic Control: You might be operating under conditions that do not strongly favor one regioisomer over the other.
Troubleshooting Workflow for N-Alkylation Regioselectivity
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
FAQ 2: I am attempting an N-arylation using a Buchwald-Hartwig or Ullmann-type coupling and getting low yield and/or a mixture of isomers. What should I try?
Answer: N-arylation reactions are sensitive to the choice of catalyst, ligand, base, and solvent. Achieving high regioselectivity with unsymmetrical pyrazoles can be particularly challenging.
Probable Causes & Solutions:
-
Catalyst/Ligand Incompatibility: The chosen palladium or copper catalyst and ligand system may not be optimal for your specific pyrazole and aryl halide.
-
Solution: Screen a variety of ligands. For palladium-catalyzed reactions, bulky electron-rich phosphine ligands are often effective. For copper-catalyzed couplings, diamine ligands can be beneficial.[15]
-
-
Incorrect Base or Solvent: The base is crucial for deprotonating the pyrazole, and the solvent can influence catalyst activity and solubility.
-
Steric Direction: For unsymmetrical pyrazoles, steric hindrance is a powerful tool for directing arylation.
-
Solution: If you need to arylate the more hindered nitrogen, a directing group strategy might be necessary. For example, using an 8-aminoquinoline amide as a directing group has been shown to facilitate regioselective N-arylation.[17] Alternatively, introducing a bulky, removable protecting group at the C5 position can force arylation at the N1 position.[15]
-
Table 1: General Conditions for Regioselective N-Functionalization
| Reaction Type | Reagents & Conditions | Typical Outcome & Notes |
| N-Alkylation | Alkyl halide, K₂CO₃, DMF | Often favors the less sterically hindered nitrogen. A good starting point for optimization.[6] |
| Alkyl halide, NaH, THF | Stronger base, can alter selectivity. Useful for less reactive pyrazoles.[18] | |
| Michael acceptors | Catalyst-free Michael addition can provide high N1-regioselectivity.[19] | |
| N-Arylation | Aryl halide, Pd catalyst, phosphine ligand, base (e.g., Cs₂CO₃) | Buchwald-Hartwig conditions. Ligand choice is critical for success and selectivity.[15] |
| Aryl halide, CuI, ligand (e.g., a diamine), base (e.g., K₃PO₄) | Ullmann condensation. Often requires higher temperatures but can be effective for certain substrates.[15] |
Section 2: C-Functionalization (Halogenation, Nitration, Metalation)
Functionalizing the carbon atoms of the pyrazole ring presents its own set of regioselectivity challenges.
FAQ 3: I am trying to halogenate my pyrazole and the reaction is either not working or giving me multiple products. How can I control the position of halogenation?
Answer: Electrophilic halogenation of pyrazoles typically occurs at the C4 position, which is the most electron-rich.[1] However, the reactivity and selectivity can be influenced by the substituents on the ring and the reaction conditions.
Probable Causes & Solutions:
-
Deactivated Ring: If your pyrazole has strong electron-withdrawing groups, it may be too deactivated for electrophilic substitution.
-
Solution: Use more reactive halogenating agents (e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a catalytic amount of acid) or harsher reaction conditions.[20]
-
-
Poor C4/C5 Selectivity: If the C4 and C5 positions have similar reactivity, a mixture of products can result.
FAQ 4: My nitration reaction is giving poor yields and complex mixtures. What are the key parameters to control?
Answer: Nitration of pyrazoles is a classic electrophilic aromatic substitution. The regioselectivity is highly dependent on the reaction conditions and the nature of the pyrazole substrate.
Probable Causes & Solutions:
-
Harsh Reaction Conditions: Standard nitrating conditions (e.g., concentrated HNO₃/H₂SO₄) can be too harsh for sensitive pyrazoles, leading to decomposition.
-
Incorrect Regiochemistry: While C4 is the most common site for nitration, substituents can direct the nitro group elsewhere.
-
Solution: The protonation state of the pyrazole is critical. In strongly acidic media, the pyrazolium cation is formed, which is highly deactivated towards electrophilic attack. Nitration under these conditions can be difficult.[1][23] Understanding the pKa of your pyrazole and controlling the acidity of the reaction medium is key.
-
References
- 1. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eguru.rrbdavc.org [eguru.rrbdavc.org]
managing exothermic reactions in Vilsmeier-Haack formylation
Technical Support Center: Vilsmeier-Haack Formylation
Introduction: Understanding the Thermal Risks of Vilsmeier-Haack Formylation
The Vilsmeier-Haack (V-H) reaction is a highly effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it a cornerstone in the synthesis of pharmaceutical intermediates and fine chemicals.[1][2] The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent in situ.[3][4]
However, the power of this reaction is accompanied by significant thermal hazards. Multiple steps in the process are highly exothermic, and a failure to manage this heat release can lead to dangerous runaway reactions, pressure buildup, and compromised product yield and purity.[5][6][7] This guide provides a comprehensive framework for understanding, anticipating, and controlling the exothermic events inherent to the Vilsmeier-Haack formylation, ensuring safer and more successful experimental outcomes.
Frequently Asked Questions (FAQs): The "Why" Behind the Exotherm
Q1: What are the primary sources of heat generation in a Vilsmeier-Haack reaction?
A1: The overall exothermicity of the V-H reaction is not from a single event but from three distinct stages, each with its own thermal profile:
-
Vilsmeier Reagent Formation: The initial reaction between DMF and POCl₃ to form the chloroiminium salt (the Vilsmeier reagent) is significantly exothermic.[8] This stage requires careful cooling and controlled addition to prevent an initial temperature spike.
-
Electrophilic Aromatic Substitution: The reaction of the pre-formed Vilsmeier reagent with the electron-rich substrate is also exothermic. The rate and intensity of heat evolution depend heavily on the nucleophilicity (reactivity) of the substrate.[9] Highly activated arenes will react more vigorously.
-
Aqueous Workup (Quenching): This is often the most hazardous step. Any unreacted POCl₃ will react violently and exothermically with water.[10] Simultaneously, the hydrolysis of the iminium salt intermediate to the final aldehyde product also contributes to the heat generated during this phase.[1]
Q2: Why is strict temperature control so critical for both safety and success?
A2: Maintaining the designated temperature range is paramount for several reasons:
-
Safety: The primary concern is preventing a runaway reaction. Calorimetric studies have shown that both the Vilsmeier reagent and the subsequent reaction mixture can be thermally unstable, leading to rapid increases in temperature and pressure if not adequately cooled.[5][6][11] A thermal runaway can exceed the cooling capacity of the reactor, causing solvent to boil and potentially leading to vessel over-pressurization and failure.[12]
-
Product Purity: The Vilsmeier reagent can participate in various side reactions, such as chlorination of the substrate, which are often promoted by higher temperatures.[1] By maintaining a low and stable temperature, you favor the desired formylation pathway and minimize the formation of impurities.
-
Reagent Stability: The Vilsmeier reagent itself can decompose at elevated temperatures, reducing its effective concentration and leading to lower yields.[11]
Q3: My substrate is known to be highly reactive. What initial precautions should I take?
A3: For highly activated substrates (e.g., pyrroles, indoles, N,N-dimethylaniline), the formylation step can be very rapid and highly exothermic.
-
Pre-form the Vilsmeier Reagent: Always prepare the Vilsmeier reagent separately at a low temperature (e.g., 0°C) before adding the substrate. This separates the two main exothermic events.[1]
-
Use a "Substrate-to-Reagent" Addition: Add a solution of your substrate dropwise to the cold, pre-formed Vilsmeier reagent. This ensures the reagent is always in excess and the reactive substrate is the limiting component, allowing for better control over the reaction rate.
-
Start at a Lower Temperature: Begin the substrate addition at a lower temperature than the final reaction temperature (e.g., start at -5°C to 0°C). Monitor the internal temperature closely and adjust the addition rate to maintain the target temperature.[9]
Troubleshooting Guide: Addressing Specific Exothermic Events
This section addresses common problems encountered during the reaction, providing a logical framework for diagnosis and correction.
Q4: I observed an uncontrolled temperature spike while preparing the Vilsmeier reagent. What happened and how do I fix it?
A4: This indicates that the rate of heat generation exceeded the rate of heat removal. The most common causes are:
-
Cause 1: Reagent Addition Was Too Fast: Adding POCl₃ to DMF too quickly does not allow sufficient time for the cooling system (e.g., ice bath) to dissipate the heat.
-
Cause 2: Inadequate Cooling: The cooling bath may not have sufficient capacity or surface area contact with the reaction flask.
-
Solution: Ensure the reaction flask is immersed well into the cooling bath. For larger scales, consider using a cryostat or a dry ice/acetone bath for more robust cooling. Always use a stir bar or overhead stirrer to ensure homogenous temperature distribution within the flask.
-
Q5: The reaction was proceeding smoothly, but during the aqueous workup, there was a violent eruption from the flask. What caused this dangerous event?
A5: This is a classic runaway quench, almost always caused by the rapid, uncontrolled hydrolysis of excess POCl₃.[10]
-
Cause: Standard Quench Procedure (Water-to-Reaction): Adding water or ice directly to the cold, concentrated reaction mixture creates a localized "hot spot" where the hydrolysis of POCl₃ initiates. This generates a large amount of heat and HCl gas rapidly, which can aerosolize the reaction mixture and cause it to erupt from the flask.
-
Solution: Employ a "Reverse Quench": The universally safer method is to add the reaction mixture slowly and portion-wise to a separate, vigorously stirred vessel containing a large excess of crushed ice or an ice-cold basic solution (like aqueous sodium acetate).[1][10] This ensures that the heat is immediately dissipated by the large thermal mass of the ice/water, preventing any significant temperature increase.
Diagram: Troubleshooting Logic for Uncontrolled Exotherms
The following diagram outlines a decision-making process for diagnosing and mitigating unexpected thermal events.
Caption: Troubleshooting logic for exotherms in Vilsmeier-Haack synthesis.
Validated Experimental Protocols
Adherence to a validated protocol is the most effective way to ensure a safe and reproducible reaction.
Protocol 1: Safe Preparation of the Vilsmeier Reagent
This protocol details the controlled formation of the Vilsmeier reagent.
| Parameter | Value/Instruction | Rationale |
| Reagents | Anhydrous N,N-Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃) | Moisture can quench the reagent and cause side reactions.[14] |
| Equipment | Flame-dried, three-necked flask, thermometer, addition funnel, inert gas inlet | Prevents atmospheric moisture from entering the reaction. |
| Temperature | 0-5°C | Controls the initial exotherm of reagent formation.[15] |
| Addition Rate | Slow, dropwise | Prevents localized heating and potential temperature spikes.[13] |
Step-by-Step Procedure:
-
Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen or argon inlet.
-
Charge the flask with anhydrous DMF (3-5 equivalents).
-
Cool the flask to 0°C using an ice-water bath.
-
Charge the addition funnel with phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents).
-
Begin vigorous stirring of the DMF and add the POCl₃ dropwise from the addition funnel, carefully monitoring the internal temperature to ensure it does not exceed 5°C.[8]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[15] The reagent is now ready for the addition of the substrate.
Protocol 2: Safe "Reverse Quench" Workup Procedure
This protocol describes the safest method for quenching the reaction and hydrolyzing the intermediate.
Diagram: Workflow for Safe "Reverse Quench"
Caption: Experimental workflow for a safe reverse quench procedure.
Step-by-Step Procedure:
-
In a separate, appropriately sized beaker or flask equipped with a robust mechanical or magnetic stirrer, place a large volume of crushed ice (at least 10 times the volume of the reaction mixture).
-
Once the formylation reaction is deemed complete, cool the reaction flask in an ice bath.
-
Crucially , begin the slow, dropwise addition of the cold reaction mixture to the vigorously stirred ice.
-
Maintain a slow addition rate to keep the temperature of the quenching mixture below 20°C. Add more ice if necessary.[8]
-
Once the addition is complete, neutralize the acidic mixture by slowly adding a saturated aqueous solution of a weak base like sodium acetate or sodium bicarbonate until the pH is approximately 6-8.[10][15] Be cautious of gas evolution if using bicarbonate/carbonate.
-
Stir the mixture until all the ice has melted and hydrolysis is complete. The product can now be safely extracted with an appropriate organic solvent.
Advanced Control Strategies: Continuous Flow Chemistry
For industrial applications or when dealing with particularly hazardous substrates, traditional batch processing can be problematic. Continuous flow chemistry offers a safer, inherently more controlled alternative. By pumping reagents through small, temperature-controlled channels, several key advantages are realized:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for near-instantaneous removal of heat, preventing thermal runaways.[16]
-
Small Reaction Volumes: At any given moment, only a tiny amount of the reaction mixture exists, drastically reducing the potential hazard of an uncontrolled exotherm.[11]
-
Safe Handling of Unstable Intermediates: Thermally unstable species like the Vilsmeier reagent can be generated and consumed in situ within seconds, avoiding the need to accumulate a large, potentially hazardous quantity in a flask.[16][17]
This approach represents a significant step forward in safely conducting Vilsmeier-Haack formylations and is increasingly adopted in process development settings.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. mt.com [mt.com]
- 6. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. icheme.org [icheme.org]
- 13. labproinc.com [labproinc.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 1-cyclopropyl-1H-pyrazole-4-carbaldehyde
Introduction
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. 1-cyclopropyl-1H-pyrazole-4-carbaldehyde stands as a molecule of significant interest, serving as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its unique architecture, combining a strained cyclopropyl ring, an aromatic pyrazole core, and a reactive aldehyde functional group, presents a fascinating case for structural analysis.
This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for characterizing this molecule. We will dissect the intricacies of its proton spectrum, explaining the causal factors behind the observed chemical shifts and coupling patterns. Furthermore, we will objectively compare the utility of ¹H NMR with a suite of alternative analytical techniques, offering a holistic perspective for researchers to select the most efficient and definitive methods for their specific analytical challenges.
The Decisive Power of ¹H NMR: A Proton-by-Proton Analysis
¹H NMR spectroscopy offers an unparalleled, non-destructive window into the molecular structure of this compound. The spectrum provides three key pieces of information: the chemical shift (δ) , which indicates the electronic environment of each proton; the integration , which reveals the relative number of protons generating a signal; and the spin-spin coupling (J) , which provides information about neighboring protons.
Based on the molecule's structure, we can predict a distinct and highly informative ¹H NMR spectrum.
Caption: Structure of this compound with key protons labeled.
1. The Aromatic Region: Pyrazole Protons (HA & HB) The two protons on the pyrazole ring, H-5 (HA) and H-3 (HB), reside in an aromatic environment and are expected to appear in the downfield region of the spectrum.
-
HA (at C5): This proton is adjacent to the cyclopropyl-substituted nitrogen and is positioned ortho to the aldehyde group. Its signal is anticipated around δ 8.0-8.5 ppm .
-
HB (at C3): This proton is adjacent to the second nitrogen and is meta to the aldehyde group. It is expected to be slightly more shielded than HA, with a chemical shift around δ 7.8-8.2 ppm .[4] Both signals will appear as sharp singlets. While a very small four-bond coupling (⁴JHH) might exist between them, it is typically less than 1 Hz and often not resolved in standard spectra.
2. The Aldehyde Proton (HF) The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the adjacent carbonyl group (C=O).
-
HF (-CHO): This will be the most downfield signal in the spectrum, appearing as a sharp singlet in the range of δ 9.5-10.5 ppm .[5][6] Its integration value of 1H makes it a highly diagnostic peak for confirming the presence of the aldehyde functionality.
3. The Aliphatic Region: Cyclopropyl Protons (HC, HD, HE) The cyclopropyl group presents the most complex and characteristic set of signals. Due to the unique ring strain and σ-aromaticity of the cyclopropane ring, its protons are anomalously shielded and appear far upfield.[7]
-
HC (Methine, -CH-): This single proton on the carbon attached to the pyrazole nitrogen will be deshielded relative to other cyclopropyl protons. It will appear as a multiplet (often a nonet or complex pattern) around δ 3.5-4.0 ppm . The complexity arises from vicinal coupling to the four adjacent, non-equivalent methylene protons.
-
HD & HE (Methylene, -CH₂-): The four methylene protons are diastereotopic. The two protons cis to the pyrazole ring (HD) are in a different chemical environment than the two protons trans to it (HE). Consequently, they will give rise to two distinct signals. These signals are expected in the highly shielded region of δ 0.8-1.5 ppm .[8][9] Each signal will integrate to 2H and will appear as a complex multiplet due to geminal coupling (Jgem) with each other and both cis and trans vicinal coupling (Jvic) with the methine proton.[10][11][12]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (HF) | 9.5 - 10.5 | Singlet (s) | 1H |
| Pyrazole H-5 (HA) | 8.0 - 8.5 | Singlet (s) | 1H |
| Pyrazole H-3 (HB) | 7.8 - 8.2 | Singlet (s) | 1H |
| Cyclopropyl Methine (HC) | 3.5 - 4.0 | Multiplet (m) | 1H |
| Cyclopropyl Methylene (HD/E) | 0.8 - 1.5 | Multiplet (m) | 4H |
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful primary tool, a multi-technique approach is essential for unequivocal structure confirmation, as mandated by regulatory bodies and good scientific practice.
1. ¹³C NMR Spectroscopy This technique provides complementary information by detecting the carbon backbone.
-
Strengths: It reveals the number of unique carbon environments. For this molecule, 7 distinct signals are expected (3 pyrazole C, 1 aldehyde C, 3 cyclopropyl C). The carbonyl carbon signal is highly diagnostic, appearing far downfield (>180 ppm).[13][14]
-
Weaknesses: ¹³C has a much lower natural abundance than ¹H, resulting in significantly lower sensitivity and requiring longer acquisition times. It does not provide direct information on proton connectivity.
2. 2D NMR Spectroscopy (COSY & HSQC) Two-dimensional NMR techniques are indispensable for piecing together the molecular puzzle.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling interactions. It would definitively link the cyclopropyl methine proton (HC) to the two sets of methylene protons (HD and HE), confirming the integrity of the cyclopropyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is the gold standard for assigning both the ¹H and ¹³C spectra unambiguously. For example, it would link the aldehyde proton signal at ~δ 10 ppm to the carbonyl carbon signal at >180 ppm.
-
Weaknesses: Requires more sophisticated instrumentation and longer experiment times compared to a standard ¹H NMR.
3. Mass Spectrometry (MS) MS provides information about the mass-to-charge ratio of the molecule and its fragments.
-
Strengths: It is the most accurate method for determining the molecular weight, thereby confirming the molecular formula (C₇H₈N₂O, MW: 136.15 g/mol ).[3] High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million.[15] Fragmentation patterns can further support the proposed structure.
-
Weaknesses: As a destructive technique, the sample cannot be recovered. It does not provide detailed information about the specific arrangement of atoms or stereochemistry.
4. Infrared (IR) Spectroscopy IR spectroscopy is excellent for identifying the presence of specific functional groups.
-
Strengths: Provides rapid and definitive evidence for key functional groups. A strong, sharp absorption band around 1680-1700 cm⁻¹ would be characteristic of the C=O stretch of the aromatic aldehyde.[16] Other bands corresponding to C=N/C=C stretches of the pyrazole ring and C-H stretches would also be visible.[17][18]
-
Weaknesses: The spectrum can be complex in the "fingerprint region" (<1500 cm⁻¹). It provides little to no information about the overall molecular skeleton or connectivity.
Comparative Summary
| Technique | Information Provided | Strengths | Weaknesses |
| ¹H NMR | Proton environment, connectivity, relative abundance | High resolution, quantitative, non-destructive, detailed structural info | Can have overlapping signals, requires deuterated solvents |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Unambiguous carbon count, complementary to ¹H NMR | Low sensitivity, long acquisition time |
| 2D NMR | Definitive ¹H-¹H and ¹H-¹³C correlations | Resolves complex structures, confirms connectivity | Longer experiment times, requires expertise in interpretation |
| Mass Spec. | Molecular weight, molecular formula, fragmentation | Extremely high sensitivity and accuracy for MW | Destructive, limited stereochemical/isomeric information |
| IR Spec. | Presence of functional groups | Fast, simple, excellent for functional group ID | Limited information on overall structure, not quantitative |
Experimental Protocol for ¹H NMR Analysis
This protocol ensures the acquisition of high-quality, reproducible data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jennysynth.com [jennysynth.com]
- 3. 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistryguide.com [organicchemistryguide.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to the Mass Spectrometry of 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block
In the landscape of modern drug discovery and development, pyrazole derivatives are critical heterocyclic scaffolds used in the synthesis of a multitude of active pharmaceutical ingredients (APIs). 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde, with its unique combination of a reactive aldehyde, a stable pyrazole ring, and a strained cyclopropyl group, serves as a vital intermediate.[1] Its purity, identity, and stability are paramount, as any impurities can have profound effects on the safety and efficacy of the final drug product.[2]
Mass spectrometry (MS) stands as the definitive analytical tool for the structural elucidation and purity assessment of such intermediates.[2] However, the choice of methodology—specifically the hyphenated technique and ionization source—is not trivial. The physicochemical properties of this compound dictate the optimal approach for generating meaningful, reproducible, and comprehensive data.
This guide provides an in-depth comparison of the two primary mass spectrometric strategies for analyzing this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). We will delve into the mechanistic underpinnings of each technique, present anticipated fragmentation patterns, and provide actionable experimental protocols to empower researchers in their analytical endeavors.
Analyte at a Glance: Physicochemical Properties
Before selecting an analytical technique, understanding the target molecule is essential.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | [3] |
| Molecular Weight | 136.15 g/mol | [3] |
| Monoisotopic Mass | 136.0637 Da | [3] |
| Structure | This compound | [3] |
| Key Features | Volatile, contains aldehyde, pyrazole, and cyclopropyl moieties |
Comparative Workflow: GC-MS vs. LC-MS
The analytical journey from sample to spectrum differs significantly between GC-MS and LC-MS. The choice is fundamentally dictated by the analyte's volatility and thermal stability, as well as the specific analytical question being addressed (e.g., routine QC vs. metabolite identification).
Caption: High-level comparison of GC-MS and LC-MS experimental workflows.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for pyrazole analysis.[4] The coupling of gas chromatography for separation with mass spectrometry for detection provides a robust platform for both qualitative and quantitative work.[4]
Principle of Electron Ionization (EI)
Electron Ionization is a "hard" ionization technique.[5] In the ion source, vaporized analyte molecules are bombarded by a high-energy electron beam (typically 70 eV).[6] This energetic collision ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•). The excess energy imparted to this ion causes it to undergo extensive and predictable fragmentation.[6][7] The resulting mass spectrum is a unique "fingerprint" of the molecule, which is highly reproducible and can be compared against spectral libraries for confident identification.[7]
Anticipated EI Fragmentation of this compound
The fragmentation of this compound (M⁺• at m/z 136) is governed by the chemistry of its constituent functional groups. The primary fragmentation processes for pyrazoles involve the loss of HCN or N₂ from the ring, while aldehydes typically lose H• or the entire CHO group.[8][9][10] The cyclopropyl group can also undergo ring-opening or cleavage.
Caption: Proposed EI fragmentation pathway for this compound.
Causality Behind Fragmentation:
-
m/z 136 (M⁺•): The molecular ion. Its presence confirms the molecular weight. A GC-MS analysis has confirmed the detection of this ion.[11]
-
m/z 135: Loss of a single hydrogen radical (H•), a characteristic fragmentation for aldehydes, resulting in a stable acylium ion.[10]
-
m/z 108: Subsequent loss of carbon monoxide (CO) from the m/z 135 fragment is a common pathway for aromatic aldehydes.
-
m/z 107: Loss of the entire formyl radical (•CHO) from the molecular ion.
-
m/z 95: Cleavage of the N-cyclopropyl bond, leading to the loss of the cyclopropyl radical (•C₃H₅).
-
m/z 78: Following the loss of the formyl group, the resulting pyrazole cation (m/z 107) can lose hydrogen cyanide (HCN), a hallmark fragmentation of the pyrazole ring.[8]
Protocol: GC-MS Analysis
This protocol is adapted from established methods for pyrazole isomer analysis.[4]
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, robust platform for routine analysis. |
| MS Detector | Agilent 5977B or equivalent | Provides sensitive detection and library-searchable spectra. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-methylpolysiloxane phase offers excellent selectivity for a wide range of semi-polar compounds.[4] |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. Ratio can be adjusted based on sample concentration.[4] |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency.[4] |
| Oven Program | 80 °C (2 min hold), ramp to 280 °C at 10 °C/min | A temperature ramp is necessary to ensure good separation from any potential impurities and elution of the analyte in a reasonable time.[4] |
| Ion Source | Electron Ionization (EI) | As discussed, provides reproducible, library-searchable fragmentation patterns. |
| Source Temp. | 230 °C | Standard temperature to maintain cleanliness and promote ionization. |
| Electron Energy | 70 eV | The industry standard for generating comparable mass spectra. |
| Mass Range | 35 - 350 amu | A range that covers the molecular ion and all expected fragments. |
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
For compounds that may be part of complex matrices (e.g., reaction mixtures, biological samples) or for analyses where preservation of the molecular ion is critical, LC-MS is the preferred method.
Principle of Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that transfers ions from solution into the gas phase.[12][13] A solution of the analyte is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are ejected.[13] ESI is exceptionally gentle, typically yielding protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with little to no fragmentation.[12] This makes it ideal for confirming the molecular weight of a compound.[14] Structural information can then be obtained by selecting the molecular ion and subjecting it to fragmentation in the mass spectrometer, a process known as tandem mass spectrometry (MS/MS) or Collision-Induced Dissociation (CID).[12]
Anticipated ESI-MS and MS/MS Fragmentation
In positive-ion ESI-MS, this compound (MW 136.06) is expected to be detected primarily as the protonated molecule, [M+H]⁺, at m/z 137.07.[15] Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 159.05, may also be observed.[15]
When the [M+H]⁺ ion is selected and fragmented via CID, the fragmentation pathways differ from EI due to the even-electron nature of the precursor ion.
Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of the target analyte.
Causality Behind Fragmentation:
-
m/z 137 ([M+H]⁺): The protonated molecular ion, serving as the precursor for MS/MS analysis.
-
m/z 109: Loss of a neutral CO molecule from the protonated aldehyde.
-
m/z 97: A characteristic fragmentation of protonated cyclopropyl-N-heterocycles, involving the neutral loss of ethylene (C₂H₄) via ring rearrangement.
-
m/z 82: Loss of HCN from the m/z 109 fragment, indicating the pyrazole ring structure.
-
m/z 69: Loss of CO from the m/z 97 fragment.
Protocol: LC-MS/MS Analysis
This protocol is designed to achieve good retention and sensitive detection for a polar heterocyclic compound.
| Parameter | Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | High-pressure systems provide superior resolution and speed. |
| MS Detector | Waters Xevo TQ-S or equivalent | A tandem quadrupole instrument is ideal for quantitative analysis and structural confirmation via MS/MS. |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | A standard choice for many pharmaceutical intermediates.[16] |
| Alternative Column | HILIC Column | For very polar compounds that show poor retention on C18, Hydrophilic Interaction Chromatography (HILIC) can be a superior alternative. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in the ESI source. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is the standard for LC-MS, and positive mode is suitable for nitrogen-containing heterocycles which are readily protonated. |
| Capillary Voltage | 3.0 kV | A typical voltage to ensure efficient spray formation. |
| Desolvation Temp. | 350 °C | Aids in solvent evaporation from the ESI droplets to release gas-phase ions.[13] |
| MS/MS Conditions | Precursor: m/z 137.1; Collision Energy: 10-30 eV | The specific collision energy must be optimized empirically to achieve a balanced spectrum of precursor and product ions. |
Performance Comparison and Recommendations
| Feature | GC-MS with Electron Ionization (EI) | LC-MS with Electrospray Ionization (ESI) |
| Principle | Hard ionization, extensive fragmentation.[5] | Soft ionization, minimal fragmentation.[13] |
| Primary Ion | Molecular Ion (M⁺•) at m/z 136.[11] | Protonated Molecule ([M+H]⁺) at m/z 137.[15] |
| Molecular Ion | Can be weak or absent if fragmentation is too extensive.[5] | Typically the base peak, providing clear MW confirmation.[12] |
| Structural Info | From a reproducible, library-searchable fragmentation pattern. | From targeted MS/MS fragmentation of the precursor ion.[12] |
| Sample Req. | Must be volatile and thermally stable.[6] | Soluble in a suitable mobile phase. |
| Separation | Based on boiling point and column interaction. | Based on polarity and column interaction. |
| Best For | - Routine QC and purity checks- Identification of known impurities via library search- Analysis of volatile reaction byproducts | - Analysis in complex matrices (e.g., biological fluids)- Confirmation of molecular weight- Analysis of thermally labile or non-volatile compounds |
Expert Recommendations:
-
For routine identity confirmation and purity assessment in a quality control environment where the analyte is expected to be relatively clean, GC-MS with EI is the superior choice. Its highly reproducible fragmentation patterns can be used to build an in-house library for rapid and unambiguous pass/fail testing.
-
For characterization of unknown impurities, analysis of complex reaction mixtures, or any workflow involving biological matrices, LC-MS/MS with ESI is the indicated technique. The ability to clearly identify the molecular weight of each component via the [M+H]⁺ ion, followed by targeted MS/MS scans to elucidate the structures of unknowns, provides a level of analytical power that GC-MS cannot match in these scenarios.
By understanding the fundamental principles and distinct advantages of each technique, researchers can confidently select the optimal mass spectrometric approach to characterize this compound, ensuring the quality and integrity of this crucial pharmaceutical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. aber.apacsci.com [aber.apacsci.com]
- 3. 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. azom.com [azom.com]
- 6. youtube.com [youtube.com]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 8. researchgate.net [researchgate.net]
- 9. BiblioBoard [openresearchlibrary.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PubChemLite - this compound (C7H8N2O) [pubchemlite.lcsb.uni.lu]
- 16. ijcpa.in [ijcpa.in]
A Comparative Guide to the Synthesis of Substituted Pyrazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazole aldehydes are pivotal building blocks in the landscape of medicinal chemistry and materials science. The inherent biological activities of the pyrazole scaffold, combined with the synthetic versatility of the aldehyde functional group, make these compounds highly sought-after intermediates in the synthesis of novel pharmaceuticals and functional materials.[1][2] The formyl group at the C4 position, in particular, serves as a versatile handle for a diverse array of chemical transformations, enabling the construction of complex molecular architectures.[3] This guide provides an in-depth, comparative analysis of the primary synthetic routes to substituted pyrazole-4-carbaldehydes, with a focus on the Vilsmeier-Haack reaction and its alternatives. By presenting a detailed comparison of their performance, supported by experimental data, this guide aims to equip researchers with the knowledge to select the optimal synthetic strategy for their specific needs.
Core Synthesis Routes: A Head-to-Head Comparison
The formylation of pyrazoles to their corresponding aldehydes can be achieved through several methodologies. The most prominent and widely employed methods include the Vilsmeier-Haack reaction, the Duff reaction, and more recently, metal-catalyzed formylations. Each of these routes possesses a unique set of advantages and limitations concerning substrate scope, reaction conditions, and overall efficiency.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation
The Vilsmeier-Haack (V-H) reaction stands as the most prevalent method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[3][4] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[5]
Mechanism and Rationale: The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. The electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis then furnishes the desired pyrazole-4-carbaldehyde.[5] The regioselectivity of the V-H reaction on the pyrazole ring is generally high, with formylation occurring preferentially at the C4 position due to its higher electron density.[4]
Advantages:
-
Broad Substrate Scope: The V-H reaction is applicable to a wide range of substituted pyrazoles, including those with both electron-donating and moderately electron-withdrawing groups.[2]
-
High Yields: This method typically affords good to excellent yields of the desired aldehyde.[6]
-
Well-Established: The V-H reaction is a well-documented and reliable method, with a vast body of literature supporting its application.[2][7]
Limitations:
-
Harsh Reagents: The use of phosphoryl chloride, a corrosive and moisture-sensitive reagent, requires careful handling and anhydrous conditions.[8]
-
Limited tolerance for sensitive functional groups: The strongly acidic and dehydrating conditions can be incompatible with certain sensitive functional groups.
Experimental Protocol: Vilsmeier-Haack Synthesis of 1-Aryl-1H-pyrazole-4-carbaldehyde [9]
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
To the freshly prepared Vilsmeier reagent, add the substituted 1-aryl-pyrazole portion-wise, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The solid product that precipitates is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Diagram: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.[9]
The Duff Reaction: A Milder Alternative
The Duff reaction offers a viable alternative for the formylation of aromatic compounds, including pyrazoles, particularly for substrates that may be sensitive to the harsh conditions of the Vilsmeier-Haack reaction.[8][10] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol-boric acid or trifluoroacetic acid.[3][11]
Mechanism and Rationale: The Duff reaction is believed to proceed via the formation of an electrophilic iminium species from the protonated HMTA.[11] The pyrazole ring then undergoes electrophilic substitution, leading to a benzylamine-like intermediate. An intramolecular redox reaction followed by hydrolysis yields the final aldehyde product.[11] The reaction typically requires electron-donating groups on the aromatic ring for successful formylation.[3]
Advantages:
-
Milder Conditions: The Duff reaction avoids the use of highly reactive and corrosive reagents like POCl₃, making it suitable for substrates with sensitive functional groups.[8]
-
Safer Reagents: HMTA is a stable and easy-to-handle solid.[8]
Limitations:
-
Lower Yields: Generally, the Duff reaction provides lower yields compared to the Vilsmeier-Haack reaction.[3]
-
Longer Reaction Times and Higher Temperatures: This method often requires prolonged heating at elevated temperatures.[3]
-
Limited Substrate Scope: Its applicability is often restricted to pyrazoles bearing electron-donating substituents.[10]
General Experimental Protocol for Duff Reaction [3]
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted pyrazole, hexamethylenetetramine (HMTA), and the acidic medium (e.g., trifluoroacetic acid or a mixture of glycerol and boric acid).
2. Reaction Execution:
-
Heat the reaction mixture to reflux (typically 100-160 °C) and maintain this temperature for several hours (often 12 hours or more).
-
Monitor the reaction progress by TLC.
3. Work-up and Purification:
-
After cooling, the reaction mixture is typically diluted with water and subjected to acid hydrolysis (e.g., with HCl) to liberate the aldehyde.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is usually performed by column chromatography.
Diagram: Logical Flow of the Duff Reaction
Caption: Logical flow of the Duff formylation reaction.[3]
Metal-Catalyzed Formylation: An Emerging Frontier
Recent advancements in organometallic chemistry have opened new avenues for the C-H functionalization of heterocyclic compounds.[12] While still less common than the classical methods, transition-metal-catalyzed formylation reactions represent a promising area of research for the synthesis of pyrazole aldehydes. These methods often involve the use of a directing group on the pyrazole ring to achieve regioselective formylation.[13]
Mechanism and Rationale: The mechanisms of these reactions can vary significantly depending on the metal catalyst and the formylating agent used. Generally, they involve the coordination of the metal to the pyrazole ring, followed by a C-H activation step and subsequent insertion of a formyl equivalent.
Advantages:
-
High Regioselectivity: The use of directing groups can lead to excellent control over the site of formylation.[13]
-
Milder Reaction Conditions: Many metal-catalyzed reactions can be performed under milder conditions than the classical methods.
-
Novel Reactivity: These methods can potentially access pyrazole aldehyde isomers that are difficult to obtain through traditional routes.
Limitations:
-
Catalyst Cost and Availability: The transition metal catalysts can be expensive and may require specialized handling.
-
Substrate Scope: The substrate scope of these reactions is often still under development and may be limited to specific classes of pyrazoles.
-
Method Development: These are often newer methods that may require more optimization compared to the well-established V-H and Duff reactions.
Comparative Performance Data
The following table summarizes quantitative data for the synthesis of various substituted pyrazole-4-carbaldehydes via the Vilsmeier-Haack and Duff reactions, allowing for a direct comparison of their performance.
| Starting Pyrazole | Method | Reaction Conditions | Yield (%) | Reference |
| 1-Phenyl-1H-pyrazole | Vilsmeier-Haack | POCl₃, DMF, 0-70 °C, 3h | 85 | [8] |
| 1-Phenyl-1H-pyrazole | Duff | HMTA, TFA, reflux, 12h | 60 | [10][14] |
| 1-(4-Methoxyphenyl)-1H-pyrazole | Vilsmeier-Haack | POCl₃, DMF, 0-70 °C, 3h | 90 | [8] |
| 1-(4-Methoxyphenyl)-1H-pyrazole | Duff | HMTA, TFA, reflux, 12h | 68 | [8] |
| 1-(4-Chlorophenyl)-1H-pyrazole | Vilsmeier-Haack | POCl₃, DMF, 0-70 °C, 4h | 82 | [8] |
| 1-(4-Chlorophenyl)-1H-pyrazole | Duff | HMTA, TFA, reflux, 15h | 55 | [10][14] |
Conclusion and Future Outlook
The synthesis of substituted pyrazole aldehydes is a critical step in the development of new therapeutic agents and functional materials. The Vilsmeier-Haack reaction remains the gold standard for this transformation, offering high yields and broad substrate applicability.[3] However, its reliance on harsh reagents necessitates the exploration of milder alternatives. The Duff reaction provides a useful, albeit often less efficient, option for substrates incompatible with V-H conditions.[3][8]
Looking forward, the development of efficient and versatile metal-catalyzed C-H formylation methods holds significant promise. These emerging techniques have the potential to offer improved regioselectivity, milder reaction conditions, and access to novel pyrazole aldehyde derivatives. As the demand for structurally diverse pyrazole-based compounds continues to grow, further innovation in synthetic methodologies will be crucial for advancing the fields of drug discovery and materials science.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
A Comparative Guide to the Biological Activity of Pyrazole-Based Compounds: Featuring 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde Derivatives
Introduction: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery and Agrochemicals
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a vast array of biologically active molecules.[1][2][3] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide spectrum of pharmacological and agrochemical applications.[4][5] Pyrazole derivatives have been successfully commercialized as anticancer, anti-inflammatory, and antiviral drugs, as well as potent herbicides, insecticides, and fungicides.[6][7][8]
At the heart of many synthetic pathways leading to these valuable compounds lies the pyrazole-4-carbaldehyde scaffold. This intermediate, with its reactive aldehyde group, serves as a versatile handle for introducing a variety of substituents, thereby enabling extensive structure-activity relationship (SAR) studies.[1][9][10] This guide focuses on the biological significance of derivatives of a particularly interesting building block, 1-cyclopropyl-1H-pyrazole-4-carbaldehyde , and provides a comparative analysis with other classes of bioactive pyrazoles. The inclusion of a cyclopropyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and potency.[11]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by experimental data and detailed methodologies.
The Significance of the this compound Scaffold
While direct biological activity data for this compound itself is limited in publicly available literature, its value as a synthetic intermediate is significant.[12][13] The combination of the pyrazole core, the reactive carbaldehyde, and the cyclopropyl group at the N1 position provides a unique starting point for creating novel chemical entities.
The cyclopropyl group can influence the molecule's properties in several ways:
-
Conformational Rigidity: The three-membered ring restricts the rotational freedom of the substituent at the N1 position, which can lead to a more defined orientation when binding to a biological target.
-
Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism, potentially increasing the compound's half-life in biological systems.
-
Lipophilicity: The introduction of the cyclopropyl moiety can modulate the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
The aldehyde at the C4 position is a key functional group that allows for a multitude of chemical transformations, including:
-
Reductive amination: To introduce diverse amine-containing side chains.[9]
-
Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds and extend the molecular scaffold.
-
Condensation reactions: With various nucleophiles to form imines, oximes, and hydrazones, which can themselves be biologically active or serve as intermediates for further cyclization reactions.[1][10]
The following sections will explore the biological activities of various pyrazole derivatives, providing a comparative context for the potential of compounds derived from this compound.
Comparative Analysis of Biological Activities
This section compares the biological activities of different classes of pyrazole derivatives, highlighting the impact of various substituents on their potency and selectivity.
Anticancer Activity
The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents, targeting a range of cellular mechanisms including kinase inhibition and apoptosis induction.[6][14]
dot
Caption: Generalized pathway of pyrazole-based anticancer agents.
| Compound Class | Target/Mechanism | Representative Compound(s) | Potency (IC50/Ki) | Reference |
| Diaryl Pyrazoles | CDK2 Inhibition | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Ki = 0.005 µM | [14] |
| Curcuminoid Pyrazoles | Cytotoxicity | Various derivatives | < 20 µM against HeLa, MCF-7, A549 | [15] |
| Pyrazolo[3,4-d]pyrimidines | Multiple Kinase Inhibition | - | Micro- to nanomolar range | [6] |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Derivatives | Cytotoxicity | Chalcone derivatives | IC50 = 4.94 µM against HeLa | [2] |
Expertise & Experience: The data clearly indicates that appropriate substitution on the pyrazole ring is crucial for potent anticancer activity. For instance, the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series demonstrates that specific heterocyclic substitutions can lead to highly potent and selective CDK2 inhibitors.[14] The aldehyde functionality of pyrazole-4-carbaldehydes serves as a key entry point for synthesizing chalcones and other derivatives that exhibit significant cytotoxicity.[2] The introduction of a cyclopropyl group at the N1 position of the pyrazole ring in these scaffolds could potentially enhance their potency and pharmacokinetic properties, making it a promising area for further investigation.
Herbicidal Activity
Pyrazole derivatives are prominent in the agrochemical industry, with several commercial herbicides targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).[5]
dot
Caption: Workflow for the discovery of pyrazole-based herbicides.
| Compound Class | Target Enzyme | Representative Compound(s) | Activity | Reference |
| 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Bleaching (likely carotenoid biosynthesis) | 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | 82% inhibition of Digitaria sanguinalis at 750 g a.i. ha⁻¹ | [16] |
| Phenylpyrazole Derivatives with Strobilurin Moieties | Mitochondrial Respiration | Various derivatives | High activity against Amaranthus retroflexus | [17] |
| 3-(Substituted alkoxy)pyrazole-4-carboxamides | Bleaching | N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamide | Good activity at 100 g a.i./ha | [7] |
Expertise & Experience: The herbicidal activity of pyrazoles is highly dependent on the substitution pattern. The presence of a trifluoromethyl group, as seen in several active compounds, is a common strategy to increase efficacy.[7][16][17] The synthesis of pyrazole-4-carboxamides from the corresponding carbaldehydes is a viable route to novel herbicides. The incorporation of a cyclopropyl moiety at the N1 position, a feature present in some commercial agrochemicals, could be a valuable modification to explore in these series.
Insecticidal and Antifungal Activities
Pyrazole derivatives have also been developed as potent insecticides, famously represented by fipronil, which acts on the GABA receptor.[5] Additionally, their antifungal properties are of significant interest for both agricultural and medicinal applications.[4][18][19]
| Compound Class | Activity Type | Representative Compound(s) | Potency | Reference |
| N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamides | Insecticidal | Compound 5g | 84% larvicidal activity against Plutella xylostella at 0.1 mg L⁻¹ | [20] |
| 1H-pyrazole-5-carboxylic acid derivatives | Insecticidal | Compound 7h | 85.7% mortality against Aphis fabae at 12.5 mg/L | [8] |
| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | Antifungal | Compound Y13 | EC50 = 13.1 mg/L against G. zeae | [4] |
| Isoxazolol Pyrazole Carboxylates | Antifungal | Compound 7ai | EC50 = 0.37 µg/mL against R. solani | [18] |
Expertise & Experience: The versatility of the pyrazole scaffold is evident in its broad spectrum of anti-pest and anti-pathogen activities. The synthesis of carboxamide derivatives from pyrazole-4-carbaldehydes is a recurring theme in the development of these agents. The high potency of some of these compounds, such as the nanomolar activity of certain antifungal pyrazoles, underscores the potential for discovering highly effective agents through chemical modification of the pyrazole core.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed methodologies for key experiments.
Synthesis of Pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction
This protocol describes a general method for the synthesis of pyrazole-4-carbaldehydes from phenylhydrazones, a common precursor.
Materials:
-
Substituted phenylhydrazone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place dry DMF and cool it to 0 °C in an ice bath.
-
Add POCl₃ dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add the substituted phenylhydrazone to the reaction mixture in portions.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the mixture onto crushed ice with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[21]
Trustworthiness: This self-validating system relies on TLC for reaction monitoring and chromatographic purification to ensure the isolation of the desired product. Spectroscopic characterization confirms the structure and purity of the synthesized pyrazole-4-carbaldehyde.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of pyrazole derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]
Trustworthiness: The inclusion of positive and negative controls validates the assay. The dose-dependent response observed allows for the reliable calculation of IC50 values, providing a quantitative measure of cytotoxicity.
Conclusion and Future Perspectives
The pyrazole scaffold remains a highly privileged and versatile core in the design of new therapeutic agents and agrochemicals. While this compound is primarily a synthetic intermediate, its derivatives hold significant potential for the development of novel bioactive compounds. The comparative analysis presented in this guide demonstrates that the biological activity of pyrazole derivatives can be finely tuned through substituent modifications.
Future research should focus on the synthesis and biological evaluation of a library of compounds derived from this compound. By systematically exploring different functionalities introduced via the carbaldehyde group, it will be possible to elucidate the structure-activity relationships for this specific class of pyrazoles. Such studies could lead to the discovery of new lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for a range of applications, from cancer therapy to crop protection.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. srrjournals.com [srrjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. jennysynth.com [jennysynth.com]
- 14. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural and Biomimetic Antitumor Pyrazoles, A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Pyrazole-4-carbaldehydes: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Among its derivatives, pyrazole-4-carbaldehydes have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of pharmacological effects, including potent anticancer and antimicrobial properties. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole-4-carbaldehydes, offering insights into the rational design of novel therapeutic agents. We will explore the synthetic strategies, compare the biological performance of various derivatives with supporting experimental data, and elucidate the underlying mechanisms of action.
The Architectural Blueprint: Synthesis of Pyrazole-4-carbaldehydes
The Vilsmeier-Haack reaction stands as the most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes.[1][2][3][4] This reaction typically involves the formylation of a hydrazone precursor using the Vilsmeier reagent, which is a complex of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The causality behind this choice lies in the reagent's ability to act as a mild and effective formylating agent for electron-rich aromatic and heterocyclic systems.
Experimental Protocol: Vilsmeier-Haack Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes
This protocol provides a self-validating system for the synthesis of a common pyrazole-4-carbaldehyde scaffold.
Materials:
-
Substituted acetophenone phenylhydrazone (1.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (4 mL)
-
Phosphorus oxychloride (POCl₃) (3.0 mmol)
-
Crushed ice
-
Dilute sodium hydroxide solution
-
Ethyl acetate
-
Petroleum ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted acetophenone phenylhydrazone (1.0 mmol) in anhydrous DMF (4 mL).
-
Cool the solution in an ice bath.
-
Add POCl₃ (3.0 mmol) dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80 °C for 4 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution with a dilute sodium hydroxide solution until a precipitate forms.
-
Allow the mixture to stand overnight to ensure complete precipitation.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[2]
-
Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and elemental analysis.
Trustworthiness: The purity and identity of the synthesized compound should be confirmed by comparing the obtained spectroscopic data with literature values for known compounds or by thorough analysis for novel derivatives. The melting point of the product should be sharp and consistent.
Structure-Activity Relationship (SAR) Insights: A Comparative Analysis
The biological activity of pyrazole-4-carbaldehydes is exquisitely sensitive to the nature and position of substituents on the pyrazole ring. By systematically comparing the performance of different derivatives, we can distill key SAR principles to guide future drug design.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrazole-4-carbaldehydes have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of crucial cellular targets like tubulin, epidermal growth factor receptor (EGFR), and cyclooxygenase-2 (COX-2).[5][6][7][8]
Key SAR Observations for Anticancer Activity:
-
Substituents at the 1-position: The nature of the substituent at the N1 position of the pyrazole ring plays a critical role in determining anticancer potency. Large, aromatic groups, particularly those with electron-withdrawing substituents, often enhance activity. For instance, a 2,6-dichloro-4-trifluoromethyl)phenyl group at the N1 position has been shown to be favorable.[2]
-
Substituents at the 3-position: Aryl groups at the 3-position are common in active compounds. The substitution pattern on this aryl ring can fine-tune the activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, influencing its interaction with biological targets.
-
The Carbaldehyde Group at the 4-position: The formyl group at the C4 position is a key pharmacophore. It can act as a hydrogen bond acceptor and is often involved in crucial interactions with the target protein's active site. Modifications of this group, such as conversion to Schiff bases or other derivatives, can lead to compounds with altered or enhanced activity.[9]
Comparative Anticancer Activity of Pyrazole-4-carbaldehyde Derivatives
| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 | [10] |
| Pyrazolo[3,4-d]pyrimidine | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 | [11] |
| Pyrazole-Benzothiazole Hybrid | HT29 (Colon) | 3.17 | Axitinib | >10 | [11] |
| Polysubstituted Pyrazole | HOP-92 (Lung) | 1.61 | Sorafenib | 1.90 | [11] |
| Pyrazole-pyridazine hybrid (5f) | COX-2 | 1.50 | Celecoxib | - | [7] |
| Pyrazole-pyridazine hybrid (6f) | COX-2 | 1.15 | Celecoxib | - | [7] |
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer efficacy of pyrazole-4-carbaldehydes is often attributed to their ability to interfere with multiple cellular pathways.
-
Tubulin Polymerization Inhibition: Several pyrazole derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][12][13] The pyrazole core can mimic the cis-stilbene backbone of combretastatin A-4, a well-known tubulin inhibitor.
-
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Pyrazole-4-carbaldehyde derivatives can act as EGFR inhibitors by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[14][15][16]
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in cancer cells and plays a role in inflammation and tumor progression. Certain pyrazole derivatives have shown selective COX-2 inhibitory activity, which may contribute to their anticancer effects.[7][8][17]
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
Pyrazole-4-carbaldehydes have also demonstrated promising activity against a range of bacterial and fungal pathogens. The SAR for antimicrobial activity shares some similarities with that for anticancer activity, with the nature of substituents on the pyrazole ring being a key determinant of potency.
Key SAR Observations for Antimicrobial Activity:
-
Aromatic Substituents: The presence of aryl or heteroaryl groups at the 1- and 3-positions of the pyrazole ring is often associated with good antimicrobial activity.
-
Electron-withdrawing Groups: Substituents that increase the electron-withdrawing nature of the molecule can enhance antimicrobial efficacy.
-
Modification of the Carbaldehyde Group: Conversion of the 4-formyl group into Schiff bases or other derivatives has been shown to be a successful strategy for developing potent antimicrobial agents.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of pyrazole-4-carbaldehyde derivatives.[18][19][20][21]
Materials:
-
Test pyrazole-4-carbaldehyde derivatives
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Stock Solutions: Dissolve the pyrazole derivatives and the standard antibiotic in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Prepare a bacterial suspension in sterile saline equivalent to the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions of the test compounds and the standard antibiotic in the 96-well plates containing MHB to obtain a range of concentrations.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (containing only MHB and bacteria) and a sterility control well (containing only MHB).
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours.[18]
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by using a microplate reader.
Trustworthiness: The inclusion of a standard antibiotic and control wells ensures the validity of the results. The experiment should be performed in triplicate to ensure reproducibility.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key SAR principles and experimental workflows discussed in this guide.
Caption: Key structural features influencing the anticancer activity of pyrazole-4-carbaldehydes.
Caption: A simplified workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.
Conclusion and Future Directions
The structure-activity relationship of pyrazole-4-carbaldehydes is a rich and dynamic field of research. This guide has provided a comparative overview of the key structural features that govern their anticancer and antimicrobial activities, supported by experimental data and detailed protocols. The versatility of the pyrazole scaffold, coupled with the reactivity of the 4-formyl group, offers a vast chemical space for the design of novel and potent therapeutic agents.
Future research should focus on:
-
Elucidation of Novel Mechanisms: Investigating new biological targets for pyrazole-4-carbaldehydes to expand their therapeutic applications.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to predict the activity of new derivatives and guide rational drug design.
-
In Vivo Studies: Translating the promising in vitro results into in vivo efficacy and safety studies to validate their therapeutic potential.
By leveraging the insights from SAR studies and employing rational design strategies, the scientific community can continue to unlock the full therapeutic potential of pyrazole-4-carbaldehydes in the ongoing quest for more effective and safer medicines.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Technology - Pyrazole Derivatives for the Treatment of Lung Cancer Tumors [upenn.technologypublisher.com]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy | MDPI [mdpi.com]
- 13. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rjpbcs.com [rjpbcs.com]
- 16. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 17. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 21. youtube.com [youtube.com]
A Researcher's Guide to Pyrazole Formylation: A Comparative Analysis of Alternative Reagents
The formyl group is a cornerstone of synthetic versatility, and its introduction onto the pyrazole scaffold unlocks a vast chemical space for drug discovery and materials science.[1] Pyrazole-4-carbaldehydes are particularly valuable building blocks, serving as pivotal intermediates for creating complex molecular architectures with diverse biological activities.[1][2]
For decades, the Vilsmeier-Haack reaction has been the dominant method for this transformation.[1][3][4] However, its reliance on hazardous reagents like phosphorus oxychloride (POCl₃) and often demanding conditions has spurred the exploration of safer, milder, and more specialized alternatives.[3] This guide provides a comparative analysis of established and emerging reagents for pyrazole formylation, offering experimental insights to help researchers select the optimal strategy for their specific synthetic challenges.
The Classics: A Baseline for Comparison
Understanding the strengths and weaknesses of traditional methods is crucial for appreciating the advancements offered by modern alternatives.
The Vilsmeier-Haack Reaction
This is the most widely employed method for the formylation of electron-rich heterocycles, including pyrazoles.[1] The reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," an iminium cation generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like POCl₃.[5][6]
Mechanism of Action: The reaction begins with the activation of DMF by POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich pyrazole ring then attacks this electrophile, leading to a substitution reaction, primarily at the C4 position. Subsequent hydrolysis of the resulting iminium salt liberates the aldehyde.[6][7]
Caption: Key stages of the Vilsmeier-Haack reaction.
Advantages:
-
Generally provides high yields.[1]
-
Broad substrate scope for pyrazoles with electron-donating groups.[1]
Limitations:
-
Requires corrosive and toxic POCl₃, which is restricted in some regions.[3]
-
Conditions can be harsh, limiting compatibility with sensitive functional groups.
General Experimental Protocol for Vilsmeier-Haack Reaction:
-
Reagent Formation: Under an inert atmosphere (e.g., Argon), phosphorus oxychloride (POCl₃, 1.2 - 3 eq.) is added dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF), which often serves as both reagent and solvent. The mixture is stirred at 0-10 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.[8]
-
Substrate Addition: A solution of the substituted pyrazole (1 eq.) in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at room temperature.
-
Reaction Execution: The reaction mixture is heated to 60-80 °C and maintained for 2-7 hours. Progress is monitored by Thin Layer Chromatography (TLC).[7]
-
Workup: The mixture is cooled to room temperature and carefully poured into crushed ice. The solution is then neutralized with a base (e.g., solid Na₂CO₃, NaOH solution) to pH > 10.[8]
-
Isolation: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography.
The Duff Reaction
The Duff reaction presents a safer alternative, using hexamethylenetetramine (HMTA) as the formyl source in an acidic medium (e.g., trifluoroacetic acid, or glycerol/boric acid).[1][9] It is particularly useful for formylating activated aromatic rings like phenols but has been successfully applied to certain pyrazole systems.[9][10][11]
Mechanism of Action: The reaction proceeds through the generation of an iminium ion from protonated HMTA. The pyrazole ring attacks this electrophile. A series of subsequent steps, including an intramolecular redox reaction and hydrolysis, ultimately yields the aldehyde.[9]
Caption: Logical flow of the Duff formylation reaction.
Advantages:
-
Avoids the use of hazardous POCl₃, making it a safer and "greener" option.[3]
-
Reagents are inexpensive and readily available.[3]
Limitations:
-
Generally less efficient than the Vilsmeier-Haack reaction, often resulting in lower yields.[1]
-
Typically requires higher temperatures and longer reaction times (12+ hours).[1]
-
The mechanism can be complex, sometimes leading to product mixtures.[1]
General Experimental Protocol for Duff Reaction:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, the substituted pyrazole (1 eq.), hexamethylenetetramine (HMTA, 2-4 eq.), and an acidic medium (e.g., trifluoroacetic acid or a mixture of glycerol and boric acid) are combined.[1]
-
Reaction Execution: The mixture is heated to reflux (typically 100-160 °C) and maintained for several hours (often 12 hours or more).[1] Reaction progress is monitored by TLC.
-
Workup: After cooling, the reaction mixture is diluted with water and subjected to acid hydrolysis (e.g., by adding 2M HCl and heating) to convert the intermediate to the final aldehyde.
-
Isolation: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Modern Alternatives: Expanding the Synthetic Toolkit
To overcome the limitations of classical methods, researchers have turned to a variety of alternative reagents and strategies.
Dimethylformamide Dimethyl Acetal (DMF-DMA)
DMF-DMA is a versatile and milder reagent primarily used to generate enaminones from compounds with active methyl or methylene groups.[12][13] In pyrazole synthesis, it is often used in a multi-step sequence: an active methylene compound is first treated with DMF-DMA, and the resulting enaminone is then cyclized with a hydrazine to form the pyrazole ring.[14][15] This pyrazole can then be subjected to a separate formylation step, often a Vilsmeier-Haack reaction.[14]
Causality of Choice: Using DMF-DMA allows for the construction of the pyrazole ring with a precursor to the formyl group already in place or in a way that activates the C4 position for subsequent formylation under milder conditions than direct formylation of a less-activated pyrazole.
Caption: Stepwise synthesis of formylpyrazoles via a DMF-DMA intermediate.
Experimental Protocol for Stepwise Synthesis using DMF-DMA: (Adapted from the synthesis of 3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one)[14]
-
Enaminone Formation: 3-Acetyl-2H-chromen-2-one (1 eq.) is treated with DMF-DMA (1.5 eq.) in refluxing xylene for 3-4 hours. The solvent is removed under reduced pressure to yield the crude enaminone intermediate.
-
Pyrazole Cyclization: The crude enaminone is dissolved in glacial acetic acid, and phenylhydrazine (1.1 eq.) is added. The mixture is refluxed for 5-6 hours.
-
Workup and Isolation: The reaction mixture is cooled, and the precipitated solid (the substituted pyrazole) is filtered, washed with cold ethanol, and dried.
-
Final Formylation: The synthesized pyrazole is then formylated using a standard Vilsmeier-Haack protocol as described previously to yield the final pyrazole-4-carbaldehyde.
Triethyl Orthoformate (TEOF)
Triethyl orthoformate is another valuable C1 source for formylation, typically activated by an acid catalyst.[16] It can react with active methylene compounds to form intermediates that are then cyclized with hydrazines to produce pyrazoles.[17] It is considered a simple and often high-yielding alternative to other formylating agents.[16][18]
Causality of Choice: TEOF provides a direct and efficient route to formyl group equivalents under relatively mild acidic conditions, avoiding the need for highly reactive and hazardous reagents like POCl₃. Its reaction with active methylene compounds is a key step in building the pyrazole core in a pre-functionalized manner.
Experimental Protocol using TEOF for Pyrazole Precursor Synthesis: (Adapted from the synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate)[17]
-
Reaction Setup: In a flask, combine ethyl cyanoacetate (1 eq.), triethyl orthoformate (1.1 eq.), morpholine (1.8 eq.), and a catalytic amount of isopropyl alcohol.
-
Reaction Execution: Heat the mixture to reflux and maintain for 3 hours. The intermediate product, ethyl 2-cyano-3-morpholinoacrylate, crystallizes out during the reaction.
-
Intermediate Isolation: Cool the mixture to 0-5 °C, hold for 1 hour, then filter the crystalline solid, wash with chilled isopropyl alcohol, and dry.
-
Cyclization: The isolated intermediate is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the final pyrazole derivative.
Metal-Free C-H Formylation with DMSO
A novel and environmentally benign approach involves the use of dimethyl sulfoxide (DMSO) as both the solvent and the source of the formyl carbon.[19] This transformation typically requires specific directing groups on the substrate, such as a hydroxyl group ortho to the target C-H bond, to achieve high regioselectivity. The reaction often proceeds under metal-free conditions, making it an attractive strategy for green chemistry.[19]
Causality of Choice: This method leverages the inherent reactivity of DMSO under specific conditions to act as a C1 building block. The directing group (e.g., -OH) is crucial; it positions the substrate for a selective intramolecular reaction, avoiding the need for pre-activation of the pyrazole ring and offering a highly regioselective, atom-economical pathway.
Experimental Protocol for Metal-Free Formylation using DMSO: (Adapted from the formylation of phenolated 1,2,3-triazoles)[19]
-
Reaction Setup: A mixture of the hydroxyl-substituted N-aryl substrate (1 eq.) is dissolved in DMSO.
-
Reaction Execution: The reaction is carried out at an elevated temperature (e.g., 140 °C) for an extended period (e.g., 48 hours) under an air atmosphere. No additional catalysts or reagents are needed.
-
Workup and Isolation: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The product is then purified using standard column chromatography.
Performance Comparison at a Glance
The choice of a formylation reagent is a multi-factorial decision, balancing yield, substrate compatibility, safety, and operational simplicity.
| Method | Reagents | Typical Conditions | Yield Range | Substrate Scope & Limitations | Safety/Environmental Profile |
| Vilsmeier-Haack | DMF, POCl₃ (or other activators) | 0 °C to 80 °C, 2-7 h | Good to Excellent[7] | Broad for electron-rich pyrazoles; sensitive groups may not be tolerated.[1] | Hazardous : POCl₃ is toxic and corrosive.[3] Generates phosphate waste. |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | 100-160 °C, >12 h | Low to Moderate[1] | Limited to activated systems; can give product mixtures.[1][9] | Safer : Avoids POCl₃. Reagents are inexpensive.[3] High energy input. |
| DMF-DMA | DMF-DMA, Hydrazine, then Vilsmeier | Reflux, Multi-step | Good (overall) | Used in stepwise synthesis; builds the ring before final formylation.[14][15] | Moderate : Milder than direct V-H on some substrates. Uses common solvents. |
| Triethyl Orthoformate | TEOF, Acid catalyst, Hydrazine | Reflux | Good to Excellent[16] | Primarily for building pyrazole precursors from active methylene compounds.[17] | Moderate : Avoids POCl₃. Uses common organic solvents. |
| DMSO C-H Formylation | DMSO (Reagent & Solvent) | 140 °C, 48 h | Moderate to Good[19] | Requires a directing group (e.g., ortho-hydroxyl) for high selectivity.[19] | Green : Metal-free, atom-economical use of DMSO as C1 source.[19] High energy input. |
Conclusion and Future Outlook
The Vilsmeier-Haack reaction remains a powerful and widely used tool for pyrazole formylation due to its reliability and generally high yields.[1] However, its environmental and safety drawbacks are significant. For substrates that can tolerate the conditions, the Duff reaction offers a much safer, albeit lower-yielding, alternative.[1][3]
For more nuanced synthetic strategies, reagents like DMF-DMA and triethyl orthoformate provide excellent pathways to construct pre-functionalized pyrazoles, circumventing the need to formylate a less-activated core. The choice between them often depends on the specific starting materials available.
The most exciting frontier lies in direct C-H functionalization. The use of DMSO as a formyl source represents a significant step towards greener synthesis, completely avoiding traditional, hazardous formylating agents.[19] While currently limited by the need for directing groups, this strategy highlights a future where formylation can be achieved with greater precision and minimal environmental impact. The selection of the optimal method will ultimately depend on the specific pyrazole substitution, desired scale, and the laboratory's safety and environmental priorities.
References
- 1. benchchem.com [benchchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. jocpr.com [jocpr.com]
- 16. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]
- 17. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. ias.ac.in [ias.ac.in]
Distinguishing Pyrazole Regioisomers: A Spectroscopic Comparison Guide
For Immediate Publication
The unambiguous structural elucidation of pyrazole regioisomers is a critical challenge in medicinal chemistry and drug development. The subtle difference in the position of substituents on the pyrazole ring can lead to significant variations in pharmacological activity, toxicity, and metabolic stability. This guide provides a comprehensive comparison of spectroscopic techniques for the definitive assignment of pyrazole regioisomers, supported by experimental data and field-proven insights.
The Challenge of Pyrazole Regiochemistry
The synthesis of substituted pyrazoles often yields a mixture of regioisomers, most commonly the 1,3- and 1,5-disubstituted or the 1,4- and 1,5-disubstituted products. The separation and identification of these isomers are paramount. While chromatography can separate the isomers, spectroscopy is the definitive tool for structural assignment. This guide will focus on the key spectroscopic methods that provide unambiguous evidence for regiochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of a-Elucidation
NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N nuclei, is the most powerful and widely used technique for differentiating pyrazole regioisomers. The chemical shifts and coupling constants of the pyrazole ring protons and carbons are highly sensitive to the electronic environment, which is directly influenced by the substituent positions.
¹H NMR Spectroscopy
Proton NMR provides initial, and often conclusive, evidence for isomer identification. The chemical shift of the pyrazole ring proton (H4 for 1,3- and 1,5-isomers) is a key indicator. Generally, the H4 proton in a 1,5-disubstituted pyrazole resonates at a slightly higher field (lower ppm) compared to its 1,3-disubstituted counterpart. However, this can be influenced by the nature of the substituents.
A more definitive approach involves two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC).
-
NOESY: This technique identifies protons that are close in space. For N-substituted pyrazoles, a NOESY correlation between the substituent on the nitrogen (e.g., N-methyl protons) and a substituent at the C5 position confirms the 1,5-regioisomer. The absence of this correlation, and instead a correlation to the C3 substituent, would indicate the 1,3-isomer. For instance, a signal at {3.35; 6.63} ppm in a NOESY spectrum can indicate the spatial proximity between N-methyl and phenyl hydrogens, confirming a specific regioisomer.[1]
-
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. For an N-substituted pyrazole, the protons of the N-substituent will show a correlation to the C5 carbon in the 1,5-isomer and to the C3 carbon in the 1,3-isomer. This long-range coupling provides unambiguous assignment. For example, a peak at {3.35, 142.14} ppm in an HMBC spectrum can indicate the heteronuclear coupling between N-methyl hydrogens and the pyrazole carbon atom substituted with a phenyl group.[1]
¹³C NMR Spectroscopy
Carbon-13 NMR is a robust tool for distinguishing pyrazole regioisomers. The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are highly diagnostic.[2][3] The carbon atom bearing a substituent will have a chemical shift that is characteristic of its position. For example, in one study, the carbon bearing an aryl group (C3) in one tautomer appeared at 149.7 ppm, while in the other tautomer (C5), it appeared at 141.1 ppm.[2] In N-unsubstituted pyrazoles, prototropic exchange can lead to broadened signals for C3 and C5, indicating a tautomeric equilibrium.[3]
¹⁵N NMR Spectroscopy
Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the nitrogen environment. The chemical shifts of the two nitrogen atoms in the pyrazole ring are distinct and sensitive to the substitution pattern.[4] HMBC experiments correlating protons to ¹⁵N nuclei can be particularly powerful for unambiguous assignment.[5][6] For instance, the pyrazole 3-H proton can show long-range HMBC correlations with both the "pyrrole-like" N-2 and "pyridine-like" N-1 nitrogen atoms.[5]
Table 1: Representative NMR Data for Distinguishing Pyrazole Regioisomers
| Spectroscopic Parameter | 1,3-Disubstituted Pyrazole | 1,5-Disubstituted Pyrazole | Key Observation |
| ¹H NMR | |||
| δ(H4) | Typically downfield | Typically upfield | Relative chemical shift difference |
| NOESY | Correlation between N1-substituent and C3-substituent protons | Correlation between N1-substituent and C5-substituent protons | Spatial proximity |
| HMBC | Correlation between N1-substituent protons and C3 carbon | Correlation between N1-substituent protons and C5 carbon | 3JCH coupling |
| ¹³C NMR | |||
| δ(C3) & δ(C5) | Distinct chemical shifts | Distinct chemical shifts | Specific chemical shift values are diagnostic |
| ¹⁵N NMR | |||
| δ(N1) & δ(N2) | Characteristic shifts | Characteristic shifts | Direct observation of nitrogen environment |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While regioisomers have the same molecular weight, their fragmentation patterns under techniques like electron ionization (EI) or collision-induced dissociation (CID) can differ.[7][8] The fragmentation of the pyrazole ring often involves the loss of HCN or N₂.[9] The specific fragmentation pathways can be influenced by the substituent positions, leading to different relative abundances of fragment ions.[7][10] However, differentiation by MS alone can be challenging and is often used in conjunction with chromatography (GC-MS or LC-MS) and NMR.
Vibrational and Electronic Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy can provide some clues for distinguishing pyrazole regioisomers, particularly for N-H pyrazoles. The N-H stretching frequency can be influenced by hydrogen bonding, which in turn can be affected by the substituent positions.[11] For example, the band shape of the N-H stretching region has been observed to be distinct between trimeric and catemeric hydrogen-bonding motifs in the solid state, which can be influenced by the substituent.[11] However, these differences are often subtle and may not be sufficient for unambiguous assignment in solution.
UV-Vis Spectroscopy
UV-Vis spectroscopy is generally not a primary technique for distinguishing pyrazole regioisomers. The electronic transitions are often broad and similar for both isomers. However, in some cases, particularly with chromophoric substituents, subtle shifts in the absorption maxima may be observed. The main utility of UV-Vis spectroscopy in this context is often for quantitative analysis after the isomers have been identified by other means.
The Definitive Answer: X-ray Crystallography
When a single crystal of the compound can be obtained, X-ray crystallography provides the absolute and unambiguous determination of the molecular structure, including the precise positions of all atoms.[12][13][14][15] This technique serves as the ultimate arbiter in cases where spectroscopic data may be ambiguous. The crystallographic data reveals bond lengths, bond angles, and intermolecular interactions in the solid state.[12]
Experimental Protocols
General NMR Sample Preparation
-
Dissolve: Accurately weigh approximately 5-10 mg of the pyrazole isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Reference: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2D NMR (NOESY and HMBC) Data Acquisition
-
Spectrometer Setup: Tune and shim the NMR spectrometer for the specific solvent and sample.
-
Acquisition Parameters:
-
NOESY: Utilize a standard pulse sequence. Optimize the mixing time (typically 500-800 ms) to observe the desired cross-peaks.
-
HMBC: Employ a standard pulse sequence optimized for long-range couplings (typically 4-10 Hz).
-
-
Data Processing: Process the acquired data using appropriate software to generate the 2D spectra.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of pyrazole regioisomers.
Caption: Workflow for the separation and identification of pyrazole regioisomers.
Conclusion
The definitive assignment of pyrazole regioisomers is a crucial step in chemical research and development. While a combination of spectroscopic techniques is often employed, 2D NMR methods such as NOESY and HMBC provide the most reliable and unambiguous data for structural elucidation in solution. For absolute confirmation, particularly for novel compounds, single-crystal X-ray crystallography remains the gold standard. By understanding the strengths and limitations of each spectroscopic technique, researchers can confidently and efficiently determine the regiochemistry of their synthesized pyrazole derivatives.
References
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BiblioBoard [openresearchlibrary.org]
- 10. asianpubs.org [asianpubs.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-cyclopropyl-1H-pyrazole-4-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. The compound 1-cyclopropyl-1H-pyrazole-4-carbaldehyde is a versatile building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] Its molecular structure, featuring a reactive aldehyde group and a cyclopropyl moiety, makes it a valuable synthon but also presents unique challenges in purification and purity assessment. This guide provides an in-depth comparison of analytical techniques to rigorously evaluate the purity of synthesized this compound, grounded in scientific principles and practical field experience.
The Criticality of Purity in Drug Discovery
The presence of impurities, even in seemingly negligible quantities, can have profound consequences in a drug development pipeline. They can alter the pharmacological and toxicological profile of the target compound, lead to unforeseen side reactions in subsequent synthetic steps, and compromise the integrity of experimental data. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative for robust quality control.
Comparative Analysis of Purity Assessment Techniques
A comprehensive purity assessment of this compound necessitates the synergistic use of multiple analytical methods. Each technique offers a unique window into the sample's composition, and their collective data provides a holistic and trustworthy purity profile.
| Analytical Technique | Principle | Strengths for this Application | Potential Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High sensitivity for detecting non-volatile impurities. Quantitative accuracy. | Method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information of the main component and any impurities. Quantitative (qNMR). | Lower sensitivity compared to HPLC for detecting trace impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying and quantifying volatile impurities and residual solvents. | Not suitable for non-volatile or thermally labile impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A rapid and simple indicator of purity. Pure compounds have a sharp melting point range.[2][3][4][5] | Insensitive to small amounts of impurities and not quantitative. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Confirms the presence of key functional groups (aldehyde, pyrazole ring). | Primarily qualitative; not ideal for quantifying impurities unless they have unique, strong absorptions. |
In-Depth Methodologies and Experimental Causality
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is the cornerstone for quantifying the purity of non-volatile organic compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically most effective.
Why Reverse-Phase? The pyrazole moiety imparts a degree of polarity, while the cyclopropyl and aldehyde groups add non-polar character, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
Experimental Protocol: RP-HPLC for Purity Assessment
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for the molecule.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water (both with 0.1% formic acid). A typical gradient might start at 20% ACN and ramp up to 80% ACN over 20 minutes. The formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency.
-
Detection: UV detection at a wavelength where the pyrazole ring exhibits strong absorbance (typically around 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to ensure good peak shape. A concentration of ~1 mg/mL is a good starting point.
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy provides unparalleled insight into the molecular structure of the synthesized compound and any structurally related impurities. Both ¹H and ¹³C NMR are essential.
Why is NMR so powerful here? It can identify and quantify isomers, which can be challenging to separate by chromatography. For instance, regioisomers formed during the pyrazole synthesis would be readily distinguishable by their unique NMR chemical shifts and coupling patterns.[6][7][8]
Experimental Protocol: ¹H and ¹³C NMR for Structural Verification and Purity
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent depends on the solubility of the compound and any potential impurities.
-
Internal Standard (for qNMR): A known amount of a stable compound with a simple spectrum that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
¹H NMR: Acquire a standard proton spectrum. Key signals to look for include the aldehyde proton (singlet, ~9.8-10.0 ppm), pyrazole ring protons (doublets or singlets, ~7.5-8.5 ppm), and the cyclopropyl protons (multiplets, ~0.8-1.5 ppm).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon environments and their chemical shifts, including the aldehyde carbonyl carbon (~185-190 ppm).
-
Purity Calculation (qNMR): Integrate the signals of the analyte and the internal standard. The molar purity can be calculated based on the known amount of the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
GC-MS is the ideal technique for identifying and quantifying volatile impurities, such as residual solvents from the synthesis and purification steps, or volatile byproducts.[9]
Why GC-MS? The combination of gas chromatography's high separation efficiency for volatile compounds and mass spectrometry's definitive identification capabilities makes it a powerful tool for this specific task.[9]
Experimental Protocol: GC-MS for Volatile Impurity Analysis
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C. This ensures rapid volatilization of the sample.
-
Oven Program: Start at a low temperature (e.g., 50 °C) to separate highly volatile solvents, then ramp up to a higher temperature (e.g., 280 °C) to elute the main compound and less volatile impurities.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. The resulting fragmentation patterns can be compared to spectral libraries for confident identification of impurities.
-
Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., dichloromethane) at a concentration of ~1 mg/mL.
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the comprehensive purity assessment of this compound.
Conclusion
Assessing the purity of a synthesized compound like this compound is a multi-step, evidence-based process. No single technique can provide a complete picture. By logically combining the strengths of HPLC for quantification, NMR for structural elucidation, GC-MS for volatile impurity profiling, and preliminary methods like melting point analysis, researchers can establish a high degree of confidence in the purity of their material. This rigorous approach underpins the scientific integrity of subsequent research and development activities, ultimately contributing to the successful advancement of new therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Pyrazole Derivatives
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of in vitro assays crucial for the evaluation of pyrazole derivatives. Pyrazoles are a prominent class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals due to their wide-ranging biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2][3] The rigorous validation of the assays used to quantify these activities is paramount for the generation of reliable and reproducible data, forming the bedrock of any successful drug discovery program.
This guide deviates from a rigid template, instead offering a holistic and logical workflow. We will first delve into the foundational principles of assay validation, drawing from internationally recognized guidelines. Subsequently, we will explore and compare specific in vitro assays tailored to the diverse biological activities of pyrazole derivatives, supported by experimental data from peer-reviewed literature. Finally, detailed, step-by-step protocols for key assays are provided to ensure practical implementation in your laboratory.
The Cornerstone of Reliable Data: Principles of In Vitro Assay Validation
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. For the validation of in vitro bioanalytical assays, the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide a robust framework.[4][5][6] The ICH Q2(R1) guideline, in particular, is a global standard for the validation of analytical procedures.[5][7][8][9]
The core validation parameters that ensure the trustworthiness of an assay are:
-
Specificity/Selectivity: The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present. For instance, in a cell-based assay, this means the vehicle (e.g., DMSO) should not interfere with the measurement of the pyrazole derivative's effect.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is usually expressed at three levels: repeatability, intermediate precision, and reproducibility.
-
Linearity: The ability of the assay to obtain test results which are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD), and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).
-
Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
By systematically evaluating these parameters, we build a self-validating system where the experimental data generated can be trusted to be accurate and reliable.
Comparative Analysis of In Vitro Assays for Pyrazole Derivatives
The diverse biological activities of pyrazole derivatives necessitate a range of in vitro assays for their evaluation.[1][10][11] Below, we compare common assays for key therapeutic areas, highlighting their principles, advantages, and limitations.
Anticancer Activity Assays
The evaluation of pyrazole derivatives as potential anticancer agents is a significant area of research.[1][12][13] A variety of assays are employed to determine their cytotoxic and antiproliferative effects.
Comparison of Cytotoxicity Assays:
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases of viable cells.[12][14] | High-throughput, cost-effective, well-established. | Indirect measurement of cell viability, can be affected by compounds that interfere with mitochondrial respiration. |
| SRB (Sulphorhodamine B) Assay | Measures total protein content, which is proportional to cell number. | Simple, sensitive, unaffected by metabolic activity. | Can be influenced by changes in cell size or protein expression. |
| LDH (Lactate Dehydrogenase) Release Assay | Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating loss of membrane integrity. | Direct measure of cytotoxicity, non-destructive to remaining cells. | Less sensitive for early apoptotic events, LDH in serum can interfere. |
| ATP-based Luminescence Assay | Measures the amount of ATP present, which is an indicator of metabolically active cells. | Highly sensitive, rapid, suitable for high-throughput screening. | ATP levels can fluctuate with cell cycle and metabolic state. |
Experimental Data Example:
A study on novel pyrazole derivatives reported their cytotoxic activity against various cancer cell lines using the MTT assay.[12] For example, compounds L2 and L3 showed moderate cytotoxicity against CFPAC-1 (pancreatic cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 61.7 ± 4.9 μM and 81.48 ± 0.89 μM, respectively.[12] Another study identified a pyrazole derivative, P3C, with potent cytotoxicity against 27 human cancer cell lines, with CC50 values in the low micromolar and even nanomolar range for some triple-negative breast cancer cell lines.[15]
Workflow for Anticancer Assay Validation:
Caption: Workflow for validating an in vitro anticancer assay.
Anti-inflammatory Activity Assays
Comparison of Anti-inflammatory Assays:
| Assay | Principle | Advantages | Disadvantages |
| COX-1/COX-2 Inhibition Assay | Measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes, often by quantifying the production of prostaglandins.[16][19] | Provides direct information on the mechanism of action and selectivity. | Requires purified enzymes, may not fully reflect the cellular environment. |
| LPS-stimulated Macrophage Assay | Measures the inhibition of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[16] | More physiologically relevant as it uses whole cells. | The observed effect could be due to various mechanisms, not just COX inhibition. |
| 5-Lipoxygenase (5-LOX) Inhibition Assay | Measures the inhibition of the 5-LOX enzyme, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.[16] | Useful for identifying dual COX/LOX inhibitors. | Requires a specific enzymatic assay setup. |
Experimental Data Example:
A 2023 study reported a 3-(trifluoromethyl)-5-arylpyrazole with an IC50 of 0.02 μM for COX-2 and 4.5 μM for COX-1, demonstrating high selectivity.[16] In another study, new pyrazole derivatives showed good inhibitory activity at the nanomolar level with selectivity towards COX-2 inhibition.[19]
Antimicrobial Activity Assays
Pyrazole derivatives have also been investigated for their antibacterial and antifungal activities.[20][21][22]
Comparison of Antimicrobial Assays:
| Assay | Principle | Advantages | Disadvantages |
| Broth Microdilution Assay | A serial dilution of the compound is prepared in a liquid growth medium in a microtiter plate, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration that inhibits visible microbial growth. | Quantitative (provides MIC value), high-throughput. | Can be time-consuming to set up. |
| Agar Disk Diffusion Assay | A filter paper disk impregnated with the compound is placed on an agar plate inoculated with the test microorganism. The diameter of the zone of inhibition around the disk is measured.[23] | Simple, cost-effective, good for initial screening. | Qualitative or semi-quantitative, less precise than dilution methods. |
| Agar Well Diffusion Assay | Similar to disk diffusion, but the compound is placed in a well created in the agar. | Can accommodate larger volumes of the test compound. | Similar limitations to the disk diffusion method. |
Experimental Data Example:
In one study, newly synthesized pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria, with some compounds showing considerable antimicrobial activity.[20] Another study reported that a pyrazole derivative displayed high antibacterial and antifungal activities with MIC values in the range of 62.5–125 µg/mL and 2.9–7.8 µg/mL, respectively.[20]
Antioxidant Activity Assays
The ability of pyrazole derivatives to scavenge free radicals is another important therapeutic property.[2][24]
Comparison of Antioxidant Assays:
| Assay | Principle | Advantages | Disadvantages |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.[16][24] | Simple, rapid, and widely used for initial screening. | The DPPH radical is not biologically relevant. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Similar to the DPPH assay, it measures the scavenging of the ABTS radical cation. | Applicable to both hydrophilic and lipophilic antioxidants. | The ABTS radical is not physiologically relevant. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Simple and reproducible. | Does not measure the scavenging of free radicals directly. |
Experimental Data Example:
A study on pyrazole derivatives showed their ability to scavenge DPPH radicals with an IC50 of 10 μM.[16] Another investigation reported that two pyrazole derivatives, Pyz-1 and Pyz-2, exhibited antioxidant activity in DPPH and ABTS assays.[2]
Detailed Experimental Protocols
To ensure the practical application of this guide, here are step-by-step protocols for two key assays.
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: COX-2 Inhibition Assay (In Vitro)
-
Enzyme and Substrate Preparation: Prepare solutions of purified human recombinant COX-2 enzyme and arachidonic acid (substrate) in the appropriate assay buffer.
-
Compound Incubation: In a 96-well plate, add the pyrazole derivative at various concentrations, the COX-2 enzyme, and a cofactor (e.g., hematin). Incubate for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination and Detection: After a specific incubation time (e.g., 10 minutes) at 37°C, terminate the reaction by adding a stop solution (e.g., a solution of HCl). The amount of prostaglandin E2 (PGE2) produced is then quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the pyrazole derivative and determine the IC50 value.
Signaling Pathway Visualization:
Caption: COX-2 signaling pathway and pyrazole derivative inhibition.
Conclusion
The validation of in vitro assays is a critical and indispensable step in the preclinical evaluation of pyrazole derivatives. By adhering to established guidelines and understanding the principles, advantages, and limitations of different assays, researchers can generate high-quality, reliable data. This guide provides a framework for comparing and selecting appropriate assays for anticancer, anti-inflammatory, antimicrobial, and antioxidant screening of pyrazole compounds. The provided protocols and visualizations serve as practical tools to aid in the design and execution of robust and reproducible experiments, ultimately accelerating the journey of promising pyrazole derivatives from the laboratory to the clinic.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 24. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclopropyl Group: A Small Ring with a Big Impact on Pyrazole-Based Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents across a wide range of diseases.[1][2] The biological activity and physicochemical properties of these compounds are critically influenced by the nature of the substituents on the pyrazole ring. Among these, the choice of the N-substituent is a key determinant of a drug candidate's overall profile. This guide provides an in-depth comparative analysis of the cyclopropyl group versus other common N-substituents in pyrazole-based drug discovery, supported by experimental data and established protocols.
The strategic incorporation of a cyclopropyl moiety onto the pyrazole nitrogen can profoundly and often favorably modulate a molecule's potency, metabolic stability, and lipophilicity. This small, strained ring system imparts unique conformational constraints and electronic properties that differentiate it from simple alkyl or aryl substituents.[3]
Unveiling the Advantages: A Head-to-Head Comparison
The true value of the cyclopropyl group is best understood through direct comparison with other commonly employed N-substituents, such as methyl, ethyl, isopropyl, and phenyl groups. While the specific effects are always context-dependent, general trends have emerged from numerous structure-activity relationship (SAR) studies.
Impact on Biological Potency
The conformational rigidity imparted by the cyclopropyl group can lock the pyrazole core into a bioactive conformation, leading to enhanced binding affinity for its biological target.[4] This is often attributed to a reduction in the entropic penalty upon binding.
A notable example can be found in the development of cyclin-dependent kinase (CDK) inhibitors. A structure-activity relationship study on a series of pyrazole-based CDK inhibitors revealed that the nature of the N1-substituent significantly influenced their antiproliferative activity. While a range of substituents were explored, including hydrogen, methyl, isopropyl, cyclopentyl, and phenyl groups, the cyclobutyl and cyclopropyl groups were identified as being among the more optimal for activity in certain contexts.[3] For instance, in one series, a cyclobutyl group at the N1 position was found to be more favorable for activity than a cyclopropyl, methyl, or phenyl group against a panel of cancer cell lines.[3]
| N-Substituent | Target Kinase | IC50 (µM) - HCT116 Colon Cancer | Reference |
| Methyl | Aurora A | 0.39 | [3] |
| Phenyl | CDK1 | 0.13 (MCF7) | [3] |
| Cyclopropyl | CDK1 | Data suggests favorability | [3] |
| Cyclobutyl | CDK1 | More optimal than cyclopropyl | [3] |
Table 1: Comparative Biological Activity of N-Substituted Pyrazoles. This table presents a selection of IC50 values for N-substituted pyrazole-based kinase inhibitors, highlighting the influence of the N-substituent on potency. Direct side-by-side IC50 values for a complete series including cyclopropyl against a single target are often proprietary, but the trends from broader studies indicate the competitive potency of N-cyclopropyl analogs.
Enhancing Metabolic Stability
One of the most significant advantages of incorporating a cyclopropyl group is the enhancement of metabolic stability. The strained C-H bonds of the cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the C-H bonds in linear alkyl chains.[1] This can lead to a longer in vivo half-life and improved pharmacokinetic profile.
| N-Substituent | Predicted Metabolic Stability | Key Metabolic Pathways |
| Methyl | Lower | N-dealkylation |
| Ethyl | Lower | N-dealkylation, oxidation |
| Isopropyl | Moderate | N-dealkylation, oxidation |
| Phenyl | Variable (ring hydroxylation) | Aromatic oxidation |
| Cyclopropyl | Higher | Resistant to oxidation |
Table 2: Predicted Metabolic Stability of N-Substituted Pyrazoles. This table provides a qualitative comparison of the expected metabolic stability of pyrazoles with different N-substituents based on known metabolic pathways.
Modulating Physicochemical Properties: The Lipophilicity Balance
Lipophilicity, often expressed as logP, is a critical parameter in drug design, influencing solubility, permeability, and off-target effects. The cyclopropyl group is considered a "lipophilic yet compact" substituent. It increases lipophilicity to a lesser extent than a phenyl group but more than a methyl group, offering a fine-tuning mechanism for this crucial property.
| N-Substituent | Calculated logP (Representative Pyrazole Core) |
| Methyl | 1.5 |
| Ethyl | 1.9 |
| Isopropyl | 2.2 |
| Cyclopropyl | 1.8 |
| Phenyl | 2.9 |
Table 3: Calculated logP Values for a Representative N-Substituted Pyrazole Scaffold. These values are estimations and can vary depending on the overall structure of the molecule, but they illustrate the general trend in lipophilicity.
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide standardized methods for the synthesis and evaluation of N-substituted pyrazoles, allowing for a direct comparison of their properties.
General Procedure for N-Alkylation of Pyrazoles
This protocol describes a general method for the synthesis of N-alkyl and N-cyclopropyl pyrazoles using an alkyl or cyclopropyl halide.
Workflow for N-Alkylation of Pyrazoles
Caption: A generalized workflow for the N-alkylation of pyrazoles.
Step-by-Step Protocol:
-
To a solution of the pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (1.2 eq) or potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding alkyl or cyclopropyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyrazole.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of N-substituted pyrazoles.
Workflow for Microsomal Stability Assay
Caption: Workflow for determining in vitro metabolic stability.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound to a final concentration of 1 µM in a phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) from the disappearance of the parent compound over time.
Conclusion: The Strategic Choice of an N-Cyclopropyl Group
The decision to incorporate a cyclopropyl group as an N-substituent on a pyrazole core is a strategic one, backed by a strong rationale in medicinal chemistry. Its unique combination of conformational rigidity, enhanced metabolic stability, and modest lipophilicity provides a powerful tool for optimizing the drug-like properties of pyrazole-based therapeutic candidates. While the ultimate impact of any substituent is dependent on the specific molecular context and biological target, the N-cyclopropyl group has consistently demonstrated its value in overcoming common drug development hurdles. As researchers continue to explore the vast chemical space of pyrazole derivatives, the strategic use of the cyclopropyl group will undoubtedly continue to play a pivotal role in the discovery of new and improved medicines.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and structural studies on N1 and C5 substituted cycloalkyl analogues of the pyrazole class of CB1 and CB2 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-cyclopropyl-1H-pyrazole-4-carbaldehyde
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of any chemical is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-cyclopropyl-1H-pyrazole-4-carbaldehyde, ensuring the protection of personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and precision.
Understanding the Compound: Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1][2]
This profile dictates that this compound must be treated as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed by the Environmental Protection Agency (EPA).[3][4][5] Given its toxicological profile, this compound falls under the characteristic of toxicity.
| Hazard Classification | Category | GHS Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Pre-Disposal: Immediate Safety and Handling
Safe disposal begins with safe handling during and after use. Adherence to good industrial hygiene and safety practices is the first line of defense.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound, including during disposal preparation.
-
Hand Protection: Wear chemical-impermeable gloves. Gloves must be inspected prior to use.[6]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[7]
-
Skin and Body Protection: Wear a lab coat. For larger quantities or in case of a spill, fire/flame resistant and impervious clothing is recommended.[6]
Engineering Controls
Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust or vapors.[1][6]
Step-by-Step Disposal Protocol
Disposal of this compound is a multi-step process that must align with federal, state, and institutional regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][6]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: As soon as the material is deemed a waste (i.e., no longer intended for use), it must be managed as hazardous waste.[5]
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. It should be collected separately or with compatible aldehydes and heterocyclic compounds. Incompatible materials should be stored with physical barriers and secondary containment.[4]
Step 2: Containerization
-
Select an Appropriate Container: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof closure.[4][8] Often, the original container is a suitable choice for the waste, provided it is not compromised.[8]
-
Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[3][8] This minimizes the release of vapors and prevents spills.
Step 3: Labeling
Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel, including your institution's Environmental Health and Safety (EHS) team.
-
Affix a "Hazardous Waste" Label: As soon as the first drop of waste enters the container, it must be labeled with the words "Hazardous Waste."[8][9]
-
Identify Contents: Clearly list all chemical constituents and their approximate percentages on the label. For this specific waste, it would be "this compound" and any solvents used.[3][8]
-
Indicate Hazards: The label should also include a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[9]
Step 4: Accumulation and Storage
-
Satellite Accumulation Areas (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[3][9]
-
Storage Limits: Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA.[10] Once this limit is reached, it must be removed within three days.[3]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment tray to capture any potential leaks or spills.[10]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Accidental Release and Spill Response
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate personnel from the immediate spill area and alert colleagues and your supervisor.[6]
-
Remove Ignition Sources: If the material is in a solution with a flammable solvent, remove all sources of ignition.[6]
-
Contain the Spill: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[6]
-
Clean-up: For small spills, use an appropriate absorbent material (e.g., vermiculite, dry sand). Collect the absorbed material and contaminated debris using non-sparking tools and place it in a suitable, closed container for disposal. All materials used for clean-up should be treated as hazardous waste.
-
Decontaminate: Wash the spill area thoroughly.
Final Disposition: The Role of EHS
The ultimate disposal of this compound must be conducted by a licensed professional waste disposal service.[1]
-
Request Pickup: Complete and submit a hazardous waste pickup request to your institution's EHS office.[3][8]
-
EHS Collection: EHS personnel will collect the properly containerized and labeled waste from your laboratory's SAA.
-
Treatment and Disposal: The waste will be transported to a licensed chemical destruction plant. The recommended disposal method is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[6]
By adhering to this comprehensive guide, you ensure that the final step in your research workflow is conducted with the highest standards of safety, integrity, and environmental responsibility.
References
- 1. angenechemical.com [angenechemical.com]
- 2. 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. odu.edu [odu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Chemical Waste Defined | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. medlabmag.com [medlabmag.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Definitive Guide to Personal Protective Equipment for Handling 1-cyclopropyl-1H-pyrazole-4-carbaldehyde
As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides an in-depth, procedural framework for the safe handling of 1-cyclopropyl-1H-pyrazole-4-carbaldehyde (CAS No. 1082066-00-9), a key reagent in many synthetic pathways. Our approach moves beyond a simple checklist, focusing on the why behind each safety protocol to build a culture of intrinsic safety within your laboratory.
The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure you are operating with the highest degree of protection.
Hazard Profile: Understanding the Risks
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.[1] The primary risks are associated with direct contact and inhalation, making a multi-layered PPE strategy essential.
| Hazard Classification | GHS Hazard Statement | Potential Effect |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to significant adverse health effects.[1][2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation.[1][3] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Vapors or splashes can result in pain, redness, and potential damage to the eye.[1][2][3] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.[1][3] |
This hazard profile necessitates a stringent focus on preventing ingestion, skin/eye contact, and inhalation.
Core Protective Measures: Your First Line of Defense
The selection of PPE is not a one-size-fits-all solution; it is a direct response to the identified hazards. For this compound, a comprehensive ensemble of protective gear is required.
Primary Engineering Control: Chemical Fume Hood
All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. This is the most critical engineering control to minimize respiratory exposure to vapors or aerosols.[4] Ensure the sash is positioned at the lowest practical height to maximize airflow and protection.
Hand Protection: Chemical-Resistant Gloves
Given the H315 classification (Causes skin irritation), gloves are mandatory.[1]
-
Type: Nitrile gloves are the standard recommendation. They provide adequate protection against incidental splashes of this compound and are more resistant to degradation than latex gloves.[5]
-
Protocol:
-
Always inspect gloves for tears or punctures before use.[4]
-
Use proper technique to remove gloves, avoiding contact between the outer glove surface and your skin.
-
Wash and dry hands thoroughly after glove removal.[4]
-
For prolonged operations or in case of a spill, consider double-gloving for an added layer of protection.
-
Eye and Face Protection: A Dual-Layer Approach
The H319 warning (Causes serious eye irritation) requires robust eye protection.[1]
-
Mandatory: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required whenever the chemical is handled.[5][6] These provide a seal around the eyes to protect from splashes, vapors, and dust.
-
Recommended: For procedures with a higher risk of splashing (e.g., transfers of larger quantities, heating), a full-face shield should be worn over the chemical splash goggles.[7]
Respiratory Protection: A Situational Necessity
While a fume hood is the primary control, supplemental respiratory protection may be necessary.
-
Standard Operations: When working in a properly functioning fume hood, a respirator is typically not required.
-
Emergency Situations: In the event of a significant spill outside of a fume hood, or if ventilation is inadequate, respiratory protection is crucial.[8] Avoid breathing vapors, mists, or dust.[9]
-
A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates (e.g., OV/AG/P99) should be used.[8] All personnel requiring respirator use must be properly fit-tested and trained.
-
Protective Clothing: Shielding Against Contamination
-
Lab Coat: A flame-resistant lab coat should be worn at all times, fully buttoned, with sleeves rolled down.[4]
-
Additional Protection: For larger-scale work, a chemical-resistant apron can provide an additional barrier against spills.[7]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Do not wear sandals or perforated shoes.
Procedural Discipline: Safe Handling Workflow
Properly using PPE involves a strict, repeatable procedure for donning and doffing to prevent cross-contamination.
Step-by-Step PPE Protocol
-
Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured.
-
Donning Sequence:
-
Put on your lab coat and fasten it completely.
-
Put on chemical splash goggles.
-
Put on your first pair of nitrile gloves. If double-gloving, put the second pair on over the first.
-
-
Handling: Conduct all work within the chemical fume hood.
-
Doffing Sequence (to exit the lab or after handling):
-
Remove outer gloves (if double-gloved).
-
Remove lab coat, turning it inside out as you remove it to contain any surface contamination. Hang it in the designated area.
-
Remove inner gloves using the proper technique.
-
Remove goggles.
-
Wash hands thoroughly with soap and water.
-
Emergency & Disposal Plans
In Case of Exposure
Immediate and correct action is critical to mitigate harm.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]
Spill Management
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation (fume hood).
-
Wearing the full PPE ensemble described above (including respiratory protection if the spill is large or outside a hood), contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[4]
Waste Disposal
-
Contaminated PPE: Disposable PPE (e.g., gloves) that has come into contact with the chemical should be placed in a sealed bag and disposed of as hazardous chemical waste.
-
Chemical Waste: All surplus chemical and absorbed spill material must be disposed of through your institution's hazardous waste program in accordance with local and national regulations.[9] Do not discharge into drains.[4]
By integrating these safety protocols and understanding the rationale behind them, you can handle this compound with confidence and a profound respect for laboratory safety.
References
- 1. 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1082066-00-9 [amp.chemicalbook.com]
- 3. 1082066-00-9 Cas No. | 1-(Cyclopropyl)-1H-pyrazole-4-carbaldehyde | Apollo [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. angenechemical.com [angenechemical.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. capotchem.cn [capotchem.cn]
- 9. 1H-Pyrazole-4-carboxaldehyde - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
